1,1,3-Trimethoxypropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280806. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,3-trimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-7-5-4-6(8-2)9-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZYYYDRLJCHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074694 | |
| Record name | Propane, 1,1,3-trimethoxy- | |
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Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14315-97-0 | |
| Record name | 1,1,3-Trimethoxypropane | |
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| Record name | Propane, 1,1,3-trimethoxy- | |
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| Record name | 14315-97-0 | |
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| Record name | Propane, 1,1,3-trimethoxy- | |
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| Record name | 1,1,3-Trimethoxypropane | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,1,3-Trimethoxypropane
CAS Number: 14315-97-0
This technical guide provides a comprehensive overview of 1,1,3-Trimethoxypropane, a valuable organic compound with applications in chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, a proposed synthetic protocol, and relevant safety data.
Core Properties and Identifiers
This compound, also known as 3-methoxypropionaldehyde dimethyl acetal, is a stable and versatile chemical intermediate. Its structure combines ether and acetal functional groups, making it a useful building block in various organic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 14315-97-0 | [1] |
| Molecular Formula | C₆H₁₄O₃ | [1] |
| Molecular Weight | 134.17 g/mol | [1] |
| Boiling Point | 45-46 °C at 17 mmHg | [1] |
| Density | 0.941 g/cm³ at 20 °C | [1] |
| Refractive Index (n²⁰/D) | 1.4 | [1] |
| Flash Point | 105 °F (40.6 °C) | [1] |
| Solubility | Information not readily available; likely soluble in organic solvents. | |
| PSA (Polar Surface Area) | 27.7 Ų | [1] |
| XLogP3 | 0.64180 | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | Propane, 1,1,3-trimethoxy- | [2] |
| 3-Methoxypropionaldehyde dimethyl acetal | [2] | |
| NSC 280806 | [1] | |
| InChI | InChI=1S/C6H14O3/c1-7-5-4-6(8-2)9-3/h6H,4-5H2,1-3H3 | [3] |
| InChIKey | FKZYYYDRLJCHGL-UHFFFAOYSA-N | [3] |
| SMILES | COCCC(OC)OC | [3] |
Safety and Handling
This compound is a flammable liquid and requires careful handling in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Table 3: GHS Hazard Information
| Hazard Statement | Precautionary Statement | Reference(s) |
| H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [1] |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | [1] |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |
Experimental Protocols: Proposed Synthesis
Synthesis of this compound from 3-Methoxypropionaldehyde
This protocol is a generalized procedure based on established methods for acetal formation.[4][6]
Materials:
-
3-Methoxypropionaldehyde
-
Trimethyl orthoformate (TMOF)
-
Anhydrous methanol
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15, or a few drops of concentrated sulfuric acid)
-
Anhydrous sodium bicarbonate or potassium carbonate (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Anhydrous diethyl ether or another suitable organic solvent
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Flask: The flask is charged with 3-methoxypropionaldehyde and anhydrous methanol.
-
Addition of Reagents: Trimethyl orthoformate (typically 1.1 to 1.5 equivalents) is added to the stirred solution. The acid catalyst is then added in a catalytic amount.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting aldehyde. If the reaction is slow, gentle heating may be applied.
-
Work-up:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The acid catalyst is neutralized by the addition of a solid base such as anhydrous sodium bicarbonate or potassium carbonate. The mixture is stirred until the cessation of any gas evolution.
-
The solid is removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the excess methanol and other volatile byproducts.
-
The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Visualized Workflow and Pathways
The following diagrams illustrate the proposed synthetic pathway for this compound.
Caption: Potential synthetic routes to the key intermediate, 3-Methoxypropionaldehyde.
Caption: Proposed experimental workflow for the synthesis of this compound.
References
- 1. 1,1,3,3-Tetramethoxypropane synthesis - chemicalbook [chemicalbook.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound | C6H14O3 | CID 84348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. What is Trimethyl orthoformate?_Chemicalbook [chemicalbook.com]
- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 1,1,3-Trimethoxypropane
An In-depth Technical Guide to 1,1,3-Trimethoxypropane: Properties, Synthesis, and Applications
Introduction
This compound, also known by its systematic IUPAC name, is a valuable organic compound belonging to the acetal functional group. Specifically, it is the dimethyl acetal of 3-methoxypropionaldehyde.[1] This structure imparts a unique combination of stability and reactivity, making it a compound of interest for researchers in organic synthesis and materials science. Unlike its more studied isomer, 1,2,3-trimethoxypropane (the trimethyl ether of glycerol), this compound's chemistry is dominated by the acetal linkage, which serves as a protected aldehyde. This guide provides a comprehensive technical overview of its core physical and chemical properties, spectroscopic signature, synthesis, and safe handling protocols, designed for scientists and professionals in chemical research and drug development.
Chemical Identity and Structure
A clear understanding of a molecule's identity is foundational to its application. The following identifiers and structural representations define this compound.
-
IUPAC Name: this compound[1]
-
Synonym: 3-Methoxypropionaldehyde dimethyl acetal[1]
-
CAS Number: 14315-97-0[1]
-
Molecular Formula: C₆H₁₄O₃[1]
-
Molecular Weight: 134.17 g/mol [1]
-
InChI: InChI=1S/C6H14O3/c1-7-5-4-6(8-2)9-3/h6H,4-5H2,1-3H3[1]
-
InChIKey: FKZYYYDRLJCHGL-UHFFFAOYSA-N[1]
-
Canonical SMILES: COCCC(OC)OC[1]
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physical properties of this compound are critical for its handling, purification, and use as a solvent or reagent. The data below has been consolidated from chemical supplier and database information.
| Property | Value | Source |
| Appearance | Colorless Liquid | N/A |
| Boiling Point | 45-46 °C at 17 mmHg | [2] |
| Density | 0.942 g/cm³ | N/A |
| Refractive Index | 1.400 | N/A |
| Flash Point | 40 °C (105 °F) | N/A |
Spectroscopic Profile
Spectroscopic analysis is essential for the verification and quality control of chemical compounds. The following sections detail the expected and reported spectral data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. For this compound, four distinct signals are expected:
-
~4.4 ppm (triplet, 1H): The methine proton (-CH(OCH₃)₂) is deshielded by two adjacent oxygen atoms, appearing as a triplet due to coupling with the adjacent CH₂ group.
-
~3.4 ppm (triplet, 2H): The methylene protons adjacent to the ether oxygen (-O-CH₂-) appear as a triplet, coupled to the other CH₂ group.
-
~3.3 ppm (singlet, 6H): The six protons of the two equivalent methoxy groups on the acetal (-CH(OCH₃)₂) are chemically identical and have no adjacent protons, resulting in a strong singlet.
-
~3.2 ppm (singlet, 3H): The protons of the terminal methoxy group (CH₃-O-) appear as a distinct singlet.
-
~1.9 ppm (quartet, 2H): The central methylene protons (-CH₂-CH₂-CH-) are coupled to both the methine and the other methylene group, resulting in a more complex multiplet, likely a quartet of triplets (qt) or simply a multiplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments:
-
~103 ppm: The acetal carbon (-C H(OCH₃)₂) is significantly deshielded.
-
~70 ppm: The methylene carbon adjacent to the ether oxygen (-O-C H₂-).
-
~58 ppm: The carbon of the terminal methoxy group (C H₃-O-).
-
~53 ppm: The carbons of the two equivalent acetal methoxy groups (-CH(OC H₃)₂).
-
~35 ppm: The central methylene carbon (-C H₂-CH₂-CH-).
Infrared (IR) Spectroscopy
The IR spectrum is used to identify functional groups. For this compound, the key absorptions are:
-
2950-2850 cm⁻¹: Strong C-H stretching vibrations for the alkane CH, CH₂, and CH₃ groups.[3]
-
1120-1050 cm⁻¹: A series of strong, characteristic C-O stretching bands, indicative of the ether and acetal functional groups. This is often the most prominent feature in the fingerprint region.[3]
-
1470-1450 cm⁻¹: C-H bending (scissoring) vibrations for the methylene groups.[3]
Chemical Reactivity and Stability
The dominant chemical feature of this compound is the acetal group.
-
Stability: Acetals are stable under neutral and basic conditions, making them excellent protecting groups for aldehydes during syntheses that involve bases or nucleophiles.
-
Reactivity (Acid-Catalyzed Hydrolysis): The acetal linkage is highly susceptible to hydrolysis under acidic conditions. The reaction proceeds via protonation of one of the acetal oxygens, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation regenerates the parent aldehyde (3-methoxypropionaldehyde) and two equivalents of methanol. This reaction is typically rapid and quantitative, providing a reliable method for deprotection.
Caption: Logical workflow of the acid-catalyzed hydrolysis of an acetal.
Experimental Protocols
The following protocols describe the synthesis and characterization of this compound.
Protocol 1: Synthesis from 3-Methoxypropionaldehyde
This protocol outlines a standard acid-catalyzed acetalization reaction.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-methoxypropionaldehyde (1.0 eq), methanol (3.0 eq, serving as both reagent and solvent), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01 eq).
-
Reaction Execution: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a weak base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under vacuum to yield pure this compound.
Protocol 2: Characterization by FTIR Spectroscopy
This protocol ensures the identity and purity of the synthesized product.
-
Sample Preparation: As this compound is a liquid, the spectrum can be acquired directly using the neat liquid technique.
-
Instrument Setup: Ensure the FTIR spectrometer is properly calibrated. Record a background spectrum of the empty sample holder (e.g., clean ATR crystal or salt plates).
-
Sample Analysis: Apply a small drop of the purified this compound to the ATR crystal or between two NaCl/KBr salt plates.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Process the resulting spectrum (baseline correction, if necessary). Compare the positions of the major absorption bands with the reference spectrum.[3] Key peaks to verify are the strong C-H stretches (~2900 cm⁻¹) and the very strong, broad C-O ether/acetal stretches (~1100 cm⁻¹). The absence of a strong C=O stretch (~1720 cm⁻¹) confirms the complete conversion of the starting aldehyde.
Safety and Handling
This compound is a flammable liquid and requires careful handling in a laboratory setting.
| Hazard Class | Statement |
| Flammable Liquid | H226: Flammable liquid and vapor.[1] |
| Skin Irritation | H315: Causes skin irritation.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] |
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for flammable organic solvents.
Potential Applications
The primary application of this compound in a research context is derived from its acetal functionality.
-
Protecting Group: It serves as a stable protecting group for the 3-methoxypropionaldehyde moiety. The acetal can withstand a variety of reaction conditions (e.g., Grignard reactions, reductions with metal hydrides, basic hydrolysis) and can be selectively removed with mild acid to reveal the aldehyde.
-
Synthetic Building Block: As a difunctional molecule (containing both ether and acetal groups), it can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers.
References
1,1,3-Trimethoxypropane molecular weight and formula
An In-depth Technical Guide to 1,1,3-Trimethoxypropane: Synthesis, Reactivity, and Applications in Modern Organic Chemistry
Abstract
This compound, also known as 3-methoxypropionaldehyde dimethyl acetal, is a versatile acyclic acetal that serves as a valuable C3 building block in complex organic synthesis. Its unique structure, featuring a masked aldehyde at the C1 position and a stable ether linkage at the C3 position, offers chemists a stable yet reactive synthon for the strategic construction of pharmaceutical intermediates and other high-value molecules. This guide provides an in-depth exploration of its core physicochemical properties, details a robust protocol for its synthesis and characterization, elucidates its fundamental reactivity, and presents its practical applications, particularly in contexts relevant to drug discovery and development.
Core Molecular and Physicochemical Properties
This compound is a stable, colorless to light yellow liquid under standard conditions.[1] Its molecular structure consists of a propane backbone with two methoxy groups forming a dimethyl acetal at one terminus and a single methoxy group at the other. This arrangement dictates its chemical behavior, primarily as a protected form of 3-methoxypropionaldehyde.
The key identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄O₃ | [2][3] |
| Molecular Weight | 134.17 g/mol | [2][4] |
| CAS Number | 14315-97-0 | [2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Methoxypropionaldehyde dimethyl acetal | [3][4] |
| Density | 0.941 - 0.942 g/cm³ @ 20-25 °C | [4][5] |
| Boiling Point | 45-46 °C @ 17 mmHg | [5] |
| Flash Point | 40 °C (105 °F) | [4][5] |
| Refractive Index | ~1.400 @ 20 °C | [4][5] |
Synthesis and Characterization
The synthesis of this compound is a straightforward acid-catalyzed acetalization of 3-methoxypropionaldehyde. The protocol described below is a self-validating system designed for high yield and purity, drawing upon established principles of acetal chemistry.[6]
Causality of Experimental Design
The core of this synthesis is the equilibrium reaction between an aldehyde, an alcohol (methanol, provided by trimethyl orthoformate), and the resulting acetal. To drive the reaction to completion, water, a byproduct, must be efficiently removed. Using trimethyl orthoformate as both a reagent and a dehydrating agent is a superior choice; it reacts with the byproduct water to form methyl formate and methanol, effectively shifting the equilibrium towards the product in accordance with Le Châtelier's principle.[6] The use of an anhydrous acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is critical to protonate the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack by methanol.[5] Anhydrous conditions for the reaction setup are paramount to prevent premature hydrolysis of the reagent and product.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from 3-methoxypropionaldehyde with high purity.
Materials:
-
3-Methoxypropionaldehyde (1.0 eq)
-
Trimethyl orthoformate (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxypropionaldehyde (1.0 eq) dissolved in anhydrous dichloromethane (approx. 2 M solution).
-
Reagent Addition: Add trimethyl orthoformate (1.5 eq) to the stirred solution.
-
Catalysis: Add the acid catalyst, p-TsOH·H₂O (0.02 eq), to the mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting aldehyde. The reaction is typically complete within 2-4 hours.
-
Work-up (Quenching): Once the reaction is complete, quench the catalyst by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with brine to remove residual water-soluble components, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a pure, colorless liquid.
Caption: Experimental workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of the synthesized product must be rigorously confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the molecular structure by showing characteristic signals for the different proton environments (e.g., methoxy groups, methylene protons, and the acetal proton).
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Verifies the carbon skeleton, including the distinct chemical shift of the acetal carbon (~100-110 ppm).
-
FTIR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of C-O ether and acetal bonds (typically in the 1050-1200 cm⁻¹ region) and the absence of a carbonyl (C=O) stretch from the starting aldehyde (~1720 cm⁻¹).
-
HRMS (High-Resolution Mass Spectrometry): Provides a highly accurate mass measurement to confirm the elemental formula (C₆H₁₄O₃).
Chemical Reactivity and Mechanistic Insights
The utility of this compound is rooted in the predictable reactivity of its acetal functional group. Acetal hydrolysis is a cornerstone reaction in synthetic chemistry, allowing for the deprotection of a carbonyl group under specific conditions.
Mechanism of Acid-Catalyzed Hydrolysis
Acetal hydrolysis proceeds via an A-1 mechanism, where the rate-determining step is the unimolecular dissociation of the protonated acetal.[7]
-
Protonation: A proton from an acid catalyst rapidly and reversibly protonates one of the acetal's oxygen atoms.
-
Carbocation Formation: The protonated intermediate eliminates a molecule of methanol to form a resonance-stabilized oxocarbenium ion. This is the slow, rate-determining step.[7]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.
-
Deprotonation: The resulting intermediate is deprotonated to yield a hemiacetal and regenerate the acid catalyst. The hemiacetal is unstable and rapidly decomposes to the parent aldehyde (3-methoxypropionaldehyde) and a second molecule of methanol.
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
This reactivity profile is crucial for its role as a protecting group. It is stable to bases, nucleophiles, hydrides, and organometallic reagents, but can be cleanly removed with mild aqueous acid, allowing for selective transformations at other sites in a complex molecule.
Applications in Research and Drug Development
This compound is primarily used as a synthetic building block or "synthon" for the 3-methoxypropanal fragment. This is particularly relevant in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents.
Role in Heterocyclic Synthesis: Pyrimidine Formation
A key application is in the synthesis of substituted pyrimidines, a class of compounds vital to many biologically active molecules.[8] The masked aldehyde can be deprotected in situ or used directly to react with dinucleophilic species like urea or thiourea in a condensation reaction.
Experimental Workflow: Synthesis of a Dihydropyrimidine Derivative
Objective: To demonstrate the use of this compound as a C3 synthon in a Biginelli-type condensation reaction.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.2 eq)
-
Ethanol (as solvent)
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1.0 eq), this compound (1.0 eq), and urea (1.2 eq) in ethanol.
-
Catalysis: Add a few drops of concentrated HCl to the mixture. The acid serves two purposes: it catalyzes the hydrolysis of the acetal to generate the reactive 3-methoxypropionaldehyde in situ, and it catalyzes the subsequent condensation and cyclization steps.
-
Reaction: Heat the mixture to reflux and monitor by TLC. The reaction typically proceeds for several hours, resulting in the precipitation of the dihydropyrimidine product.
-
Isolation: Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry to obtain the target heterocyclic compound.
Caption: Application workflow for pyrimidine synthesis using this compound.
Safety, Handling, and Storage
As a responsible scientist, adherence to strict safety protocols is non-negotiable. This compound is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[2]
-
Hazard Identification:
-
GHS Pictograms: Flame, Exclamation Mark
-
Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
-
Handling:
-
Work in a well-ventilated chemical fume hood.[4]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground/bond containers during transfer to prevent static discharge.[9]
-
-
Storage:
-
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. rsc.org [rsc.org]
- 3. 1,1,3,3-Tetramethoxypropane synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. osti.gov [osti.gov]
Spectroscopic Profile of 1,1,3-Trimethoxypropane: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,3-Trimethoxypropane (CAS No: 14315-97-0), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₁₄O₃
-
Molecular Weight: 134.17 g/mol [1]
-
Synonyms: 3-Methoxypropionaldehyde dimethyl acetal[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.
¹H NMR Data
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly available in search results |
Note: Specific chemical shift values and multiplicities were not available in the provided search results. A typical ¹H NMR spectrum would be expected to show signals for the methoxy protons and the propane backbone protons, with splitting patterns determined by their adjacent protons.
¹³C NMR Data
The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.[2]
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly available in search results |
Note: Specific chemical shift values were not available in the provided search results. The spectrum is expected to show distinct signals for the methoxy carbons and the three carbons of the propane chain.
Experimental Protocol: NMR Spectroscopy
The following outlines a general procedure for obtaining NMR spectra of a liquid sample like this compound.
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A common concentration is 5-25 mg of the sample in 0.5-1.0 mL of solvent. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: The sample is placed in an NMR tube and inserted into the NMR spectrometer. For ¹H NMR, an instrument like a Varian A-60 (60 MHz) or a more modern high-field spectrometer could be used.[1] For ¹³C NMR, a spectrometer from a provider like Sigma-Aldrich Co. LLC. might be employed.[1]
-
Data Acquisition:
-
The magnetic field is shimmed to improve its homogeneity.
-
For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The number of scans is chosen to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.[2] Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.
-
-
Data Processing: The recorded FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Specific peak data not available in search results | C-O stretching (ether) | |
| Specific peak data not available in search results | C-H stretching (alkane) | |
| Specific peak data not available in search results | C-H bending (alkane) |
Note: While specific peak values were not detailed, the IR spectrum of this compound is expected to show characteristic strong absorptions for the C-O ether linkages and various C-H stretching and bending vibrations of the alkane structure.
Experimental Protocol: IR Spectroscopy
The IR spectrum can be obtained using the following methodology.
-
Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: The spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]
-
Data Acquisition: An ATR (Attenuated Total Reflectance) technique is also common, where the sample is placed directly on a crystal (e.g., diamond).[1] A background spectrum of the empty instrument is first recorded. Then, the sample spectrum is recorded.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |
| Specific fragmentation data not available in search results |
Note: Detailed mass spectral data was not available in the search results. The molecular ion peak [M]⁺ would be expected at m/z = 134. Common fragmentation patterns for ethers would involve cleavage of C-O and C-C bonds.
Experimental Protocol: Mass Spectrometry
A general procedure for obtaining a mass spectrum is as follows.
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are ionized. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The data can be sourced from databases like the NIST Mass Spectrometry Data Center.[1]
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,1,3-Trimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1,1,3-trimethoxypropane. It includes a detailed breakdown of the spectral data, the experimental protocol for acquiring such data, and a visual representation of the molecule's structure and proton environments to aid in interpretation.
Molecular Structure and Proton Environments
This compound possesses a simple aliphatic backbone with methoxy groups at the 1 and 3 positions, and two methoxy groups at the 1-position, forming a dimethyl acetal. The structure gives rise to four distinct proton environments, which are color-coded in the diagram below for clarity.
Caption: Molecular structure of this compound with distinct proton environments.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded on a Varian A-60 instrument using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| a | ~4.4 | Triplet (t) | 1H | ~5.5 | CH (acetal) |
| b | ~3.4 | Triplet (t) | 2H | ~6.0 | CH₂ (adjacent to OCH₃) |
| c | ~3.3 | Singlet (s) | 3H | - | OCH₃ (at C3) |
| d | ~3.2 | Singlet (s) | 6H | - | OCH₃ (at C1) |
| e | ~1.9 | Quintet (or dt) | 2H | ~6.0, ~5.5 | CH₂ (methylene bridge) |
Detailed Spectrum Analysis
The ¹H NMR spectrum of this compound exhibits five distinct signals, corresponding to the five chemically non-equivalent sets of protons in the molecule.
-
Signal a (~4.4 ppm, Triplet): This downfield signal corresponds to the single proton on the acetal carbon (C1). Its triplet multiplicity arises from coupling with the two adjacent protons of the methylene bridge (He).
-
Signal b (~3.4 ppm, Triplet): This signal is assigned to the two protons of the methylene group at C3, which is adjacent to a methoxy group. The triplet splitting is due to coupling with the two protons of the adjacent methylene bridge (He).
-
Signal c (~3.3 ppm, Singlet): This sharp singlet with an integration of three protons is characteristic of a methoxy group and is assigned to the OCH₃ group at the C3 position. The absence of splitting indicates no adjacent protons.
-
Signal d (~3.2 ppm, Singlet): This singlet, integrating to six protons, is attributed to the two equivalent methoxy groups attached to the acetal carbon (C1).
-
Signal e (~1.9 ppm, Quintet/Doublet of Triplets): This upfield signal represents the two protons of the central methylene group (C2). It appears as a quintet due to coupling with both the acetal proton (Ha, one proton) and the protons of the adjacent methylene group (Hb, two protons). The pattern can also be interpreted as a doublet of triplets.
Caption: ¹H NMR signaling pathways and coupling in this compound.
Experimental Protocol
The following provides a general methodology for acquiring a ¹H NMR spectrum of this compound.
4.1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
4.2. Instrument Parameters
The spectrum is acquired on a standard NMR spectrometer, such as a 60 MHz instrument, though higher field strengths (e.g., 300, 400, or 500 MHz) will provide better resolution.
-
Spectrometer: Varian A-60 or equivalent
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Temperature: Ambient probe temperature (typically 298 K)
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay: 1-2 seconds.
-
Pulse Width: A standard 90° pulse.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range of approximately 0-10 ppm is appropriate.
4.3. Data Processing
-
The raw free induction decay (FID) signal is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline is corrected to be flat.
-
The spectrum is referenced by setting the TMS peak to 0.00 ppm.
-
The signals are integrated to determine the relative number of protons for each peak.
-
Peak picking is performed to identify the chemical shift of each signal, and coupling constants are measured.
This comprehensive guide provides the necessary information for the analysis and interpretation of the ¹H NMR spectrum of this compound, which is a valuable tool for structure elucidation and quality control in research and development settings.
An In-depth Technical Guide to the Safe Handling of 1,1,3-Trimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1,1,3-Trimethoxypropane (CAS No. 14315-97-0), a flammable liquid and versatile reagent in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Physicochemical and Hazard Data
A summary of the key physical, chemical, and hazard properties of this compound is presented below. This data is essential for a thorough risk assessment prior to use.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C6H14O3 | [1] |
| Molecular Weight | 134.17 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 45-46 °C at 17 mm Hg | ChemWhat |
| Density | 0.942 g/mL at 25 °C | ChemWhat |
| Flash Point | 40 °C (104 °F) | [2] |
| Refractive Index | n20/D 1.4 (lit.) | ChemWhat |
Table 2: Fire Hazard Data
| Property | Value | Source |
| Flammability | Flammable liquid and vapor | [1][2] |
| NFPA Rating (estimated) | Health: 1, Flammability: 2, Instability: 0 | LookChem |
| Extinguishing Media | Dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. | LookChem |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2) | Fisher Scientific |
Table 3: Toxicological Data
| Endpoint | Species | Value | Source |
| Oral LD50 | Rat | 1900 mg/kg | [2] |
| Oral LD50 | Mouse | 1710 mg/kg | [2] |
| Inhalation LC50 | Mouse | 3350 mg/m³ | [2] |
Note: The toxicological properties of this material have not been fully investigated.[2]
Hazard Identification and GHS Classification
This compound is classified as a flammable liquid.[1][2] It may cause eye, skin, respiratory, and digestive tract irritation.[2] Ingestion of large amounts may lead to central nervous system depression.[2]
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Experimental Protocols
Protocol for Flash Point Determination (Adapted from ASTM D56 and D93)
This protocol describes the determination of the flash point of this compound using a closed-cup tester.
Materials:
-
Tag Closed Cup Tester (for low viscosity liquids) or Pensky-Martens Closed Cup Tester.
-
Graduated cylinder.
-
Thermometer.
-
Barometer.
-
This compound sample.
Procedure:
-
Ensure the testing apparatus is clean and in good working order.
-
Pre-cool the sample to at least 10°C below the expected flash point of 40°C.
-
Using a graduated cylinder, measure 50 mL of the cooled sample and transfer it to the test cup.
-
Place the lid on the test cup and insert the thermometer.
-
Begin heating the sample at a slow, constant rate.
-
As the sample heats, apply an ignition source at specified temperature intervals.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the specimen to ignite.
-
Record the observed flash point and correct for barometric pressure.
Protocol for Safe Handling and Use in a Laboratory Setting
Engineering Controls:
-
Work with this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Facilities should be equipped with an eyewash station and a safety shower.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat or flame-retardant antistatic protective clothing.
Handling Procedures:
-
Ground and bond containers when transferring the material to prevent static discharge.
-
Use non-sparking tools and explosion-proof equipment.
-
Avoid contact with eyes, skin, and clothing.
-
Keep containers tightly closed when not in use.
-
Keep away from heat, sparks, and open flames.
Protocol for Spill Management
Small Spills (<1 L):
-
Alert personnel in the immediate area and evacuate if necessary.
-
Remove all sources of ignition.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as described in section 3.2.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
Large Spills (>1 L):
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
From a safe distance, prevent the spill from entering drains or waterways if possible.
Visualized Workflows and Relationships
The following diagrams illustrate key safety concepts and experimental workflows for this compound.
Hierarchy of Safety Controls
Safe Experimental Workflow
References
1,1,3-Trimethoxypropane: A Technical Safety Guide for Researchers and Drug Development Professionals
Introduction
1,1,3-Trimethoxypropane is a chemical compound utilized in various research and development applications. A thorough understanding of its safety profile is paramount for professionals in laboratory and drug development settings to ensure safe handling, storage, and disposal. This technical guide provides an in-depth overview of the material safety data for this compound, including its physicochemical properties, known hazards, and recommended safety protocols. While comprehensive toxicological data for this specific compound is limited, this guide also presents standardized experimental protocols for assessing chemical hazards, offering a framework for its evaluation.
Physicochemical and Hazard Identification
This compound is a colorless liquid.[1] Its primary immediate hazard is its flammability.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14315-97-0 | [1] |
| Molecular Formula | C6H14O3 | [2] |
| Molecular Weight | 134.17 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Flash Point | 40 °C (104 °F) | [1] |
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Signal Word | Hazard Statement |
| Flammable liquids | 3 | Warning | H226: Flammable liquid and vapor |
| Skin corrosion/irritation | 2 | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | Warning | H335: May cause respiratory irritation |
Source: Aggregated GHS information from ECHA C&L Inventory.[3]
Health Hazard Information
The toxicological properties of this compound have not been fully investigated.[1] However, based on its GHS classification, it may cause skin, eye, and respiratory irritation.[3] Ingestion may lead to gastrointestinal irritation, and inhalation of vapors could cause dizziness or suffocation.[1] It is also suspected to have the potential to cause central nervous system depression.[1]
For a related isomer, 1,2,3-Trimethoxypropane, studies have indicated low acute toxicity, with an LD50 greater than 2000 mg/kg, no observed dermal irritation, and no mutagenic activity.[4] While this information provides some context, it is crucial to handle this compound with appropriate caution until more specific data is available.
Handling, Storage, and First Aid
Handling: Use in a well-ventilated area with spark-proof tools and explosion-proof equipment.[1] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[1] Ground and bond containers when transferring material to prevent static discharge.[2]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2] The storage area should be designated as a flammables area.[1]
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[1]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Experimental Protocols for Safety Assessment
Given the limited specific toxicological data for this compound, a standardized approach to chemical safety assessment is crucial. The following are generalized protocols based on established OECD guidelines for key toxicity endpoints.
4.1. Acute Dermal Irritation Testing
This protocol is a summary of the principles outlined in OECD Test Guideline 404.
-
Animal Model: A single healthy young adult albino rabbit is typically used for the initial test.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: A 0.5 mL dose of the undiluted liquid test substance is applied to a small area (approximately 6 cm²) of the clipped skin under a gauze patch. An untreated area of skin serves as a control.
-
Exposure: The patch is loosely held in contact with the skin with a semi-occlusive dressing for a 4-hour exposure period.
-
Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored based on a standardized scale.
-
Classification: The substance is classified as a skin irritant if the mean scores for either erythema or edema are at or above a certain threshold across the test animals.
4.2. Acute Eye Irritation Testing
This protocol is based on the principles of the Bovine Corneal Opacity and Permeability (BCOP) test method (OECD Test Guideline 437), an in vitro alternative to animal testing.
-
Test System: Freshly isolated bovine corneas are mounted in a specialized holder.
-
Application: The test substance is applied to the epithelial surface of the cornea for a defined period (e.g., 10 minutes). A negative control (saline) and a positive control (e.g., ethanol) are run in parallel.
-
Measurement of Opacity: After exposure and a post-exposure incubation, the opacity of the cornea is measured using an opacitometer.
-
Measurement of Permeability: The permeability of the cornea is assessed by applying sodium fluorescein dye and measuring the amount that passes through the cornea into the medium in the posterior chamber using a spectrophotometer.
-
Calculation and Classification: An "In Vitro Irritancy Score" is calculated based on the opacity and permeability values. This score is then used to classify the substance's eye irritation potential.
Visualized Workflows and Logical Relationships
5.1. General Chemical Safety Assessment Workflow
The following diagram illustrates a typical workflow for assessing the safety of a chemical substance.
Caption: A generalized workflow for chemical safety assessment.
5.2. GHS Classification Logic for Flammable Liquids
The classification of a liquid as flammable under the Globally Harmonized System (GHS) is based on its flash point and, in some cases, its initial boiling point.
Caption: Decision logic for GHS classification of flammable liquids.
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Always refer to the most current SDS provided by the manufacturer before handling this chemical. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.
References
An In-depth Technical Guide to the Synthesis of 1,1,3-Trimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,1,3-trimethoxypropane, a valuable acetal in organic synthesis. The document details the most logical and efficient synthetic pathway, commencing from readily available precursors. A thorough examination of the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization of the final product are presented. This guide is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development, offering both theoretical insights and actionable laboratory procedures.
Introduction: The Significance of this compound
This compound (CAS No. 14315-97-0) is a di-functional molecule featuring a terminal methyl ether and a dimethyl acetal.[1][2] This unique structural arrangement makes it a versatile building block in organic synthesis. The acetal moiety serves as a protected aldehyde, which is stable under neutral or basic conditions but can be readily hydrolyzed back to the aldehyde functionality under acidic conditions. This protective group strategy is fundamental in multi-step syntheses where a reactive aldehyde needs to be masked to prevent unwanted side reactions.[3] The presence of the ether linkage adds to its utility, allowing for its incorporation into more complex molecular architectures.
Strategic Synthesis Pathway: A Two-Step Approach
The most direct and logical synthetic route to this compound involves a two-step process, starting from the readily available precursor, 1,3-propanediol. The overall strategy is as follows:
-
Selective Monomethylation of 1,3-Propanediol: The first step involves the selective methylation of one of the hydroxyl groups of 1,3-propanediol to yield 3-methoxy-1-propanol.
-
Oxidation and Acetalization: The resulting 3-methoxy-1-propanol is then oxidized to the corresponding aldehyde, 3-methoxypropanal, which is subsequently converted to the target molecule, this compound, via an acid-catalyzed acetalization with methanol.
This approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the straightforward nature of the chemical transformations involved.
Mechanistic Insights: The Chemistry Behind the Synthesis
A deep understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Williamson Ether Synthesis for 3-Methoxy-1-propanol
The selective monomethylation of 1,3-propanediol can be achieved through a Williamson ether synthesis. In this reaction, the diol is treated with a base to deprotonate one of the hydroxyl groups, forming an alkoxide. This nucleophilic alkoxide then attacks a methylating agent, such as methyl iodide or dimethyl sulfate, in an SN2 reaction to form the methyl ether. By controlling the stoichiometry of the base and the methylating agent, preferential mono-methylation can be achieved.
Oxidation of 3-Methoxy-1-propanol to 3-Methoxypropanal
The oxidation of the primary alcohol, 3-methoxy-1-propanol, to the corresponding aldehyde, 3-methoxypropanal, can be accomplished using a variety of mild oxidizing agents. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are suitable for this transformation as they are known to oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.
Acid-Catalyzed Acetalization of 3-Methoxypropanal
The final and key step in the synthesis is the acid-catalyzed acetalization of 3-methoxypropanal with methanol.[3] The mechanism for this reaction is a well-established process in organic chemistry and proceeds as follows:
-
Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen of 3-methoxypropanal, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.
-
Second Nucleophilic Attack: A second molecule of methanol attacks the oxonium ion.
-
Deprotonation: The final step involves the deprotonation of the resulting intermediate to yield the stable this compound and regenerate the acid catalyst.
To drive the equilibrium towards the formation of the acetal, it is often necessary to remove the water that is formed as a byproduct. This can be achieved by using a dehydrating agent or by azeotropic distillation. A particularly effective method is the use of trimethyl orthoformate, which reacts with the generated water to form methanol and methyl formate, thus driving the reaction to completion.[4]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of this compound.
Synthesis of 3-Methoxy-1-propanol
This procedure is adapted from known methods for the selective methylation of diols.
Materials:
-
1,3-Propanediol
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen inlet
Procedure:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add 1,3-propanediol (1.2 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.0 eq) dropwise.
-
The reaction mixture is then stirred at room temperature overnight.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by fractional distillation to yield 3-methoxy-1-propanol.
Synthesis of this compound
This protocol is based on established procedures for acid-catalyzed acetalization.[4][5]
Materials:
-
3-Methoxy-1-propanol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
-
Anhydrous dichloromethane
-
Anhydrous methanol
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Oxidation to 3-Methoxypropanal: To a stirred solution of 3-methoxy-1-propanol (1.0 eq) in anhydrous dichloromethane, add PCC (1.5 eq) in one portion. Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC. Upon completion, the mixture is filtered through a pad of silica gel, and the solvent is carefully removed under reduced pressure to yield crude 3-methoxypropanal, which is used in the next step without further purification.
-
Acetalization: To a solution of the crude 3-methoxypropanal in anhydrous methanol (excess), add trimethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor its progress by GC-MS. The reaction is typically complete within a few hours.[5]
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
The crude product is purified by fractional distillation under reduced pressure to afford pure this compound.[6][7]
Characterization of this compound
The successful synthesis of this compound must be confirmed through rigorous analytical techniques.
| Property | Value | Reference |
| CAS Number | 14315-97-0 | [1] |
| Molecular Formula | C₆H₁₄O₃ | [1] |
| Molecular Weight | 134.17 g/mol | [1] |
| Boiling Point | 45-46 °C | [8] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. The expected signals would correspond to the three distinct methoxy groups and the two methylene groups of the propane backbone.[1]
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.[1]
-
IR Spectroscopy: The IR spectrum will be characterized by the absence of a strong carbonyl (C=O) absorption band (around 1715 cm⁻¹) from the starting aldehyde and the presence of strong C-O stretching bands characteristic of ethers and acetals.[2]
-
Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of the final product and confirming its molecular weight. The mass spectrum will show a molecular ion peak (or fragments corresponding to its loss) consistent with the molecular formula C₆H₁₄O₃.[1][9]
Safety Considerations
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The reagents used in this synthesis, particularly sodium hydride, methyl iodide, and PCC, are hazardous and should be handled with extreme care according to their respective Safety Data Sheets (SDS). This compound itself is a flammable liquid.[8]
Conclusion
The synthesis of this compound can be reliably achieved through a robust two-step process involving the selective monomethylation of 1,3-propanediol followed by oxidation and acid-catalyzed acetalization. This guide provides the necessary theoretical background, detailed experimental protocols, and characterization data to enable researchers to successfully synthesize and verify this valuable chemical intermediate. The principles and techniques described herein are broadly applicable in the field of organic synthesis and drug development.
Diagrams
Caption: Overall synthetic pathway for this compound.
Caption: Mechanism of acid-catalyzed acetalization.
References
- 1. This compound | C6H14O3 | CID 84348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP2763946A1 - Method for preparing 1,2,3-trimethoxypropane, uses thereof, and compositions including said 1,2,3-trimethoxypropane - Google Patents [patents.google.com]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
- 9. benchchem.com [benchchem.com]
A Technical Guide to High-Purity 1,1,3-Trimethoxypropane for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 1,1,3-trimethoxypropane, a valuable reagent and building block in organic synthesis. This document outlines commercial supplier specifications, potential impurity profiles, and detailed analytical methodologies for quality assessment. The information herein is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing high-purity this compound for their specific applications.
Commercial Availability and Specifications
High-purity this compound is available from a number of commercial chemical suppliers. The typical purity offered is around 97%, with the primary analytical method for purity assessment being gas chromatography (GC). Below is a summary of specifications from prominent suppliers.
| Supplier | Product Name/Grade | Purity Specification | Key Specifications |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | This compound, 97% | ≥96.0% (Assay by GC)[1] | Appearance: Clear, colorless liquid[1]Refractive Index (@ 20°C): 1.3985-1.4025[1] |
| Fisher Scientific | This compound, 97% | 97% | Molecular Formula: C6H14O3[2]Molecular Weight: 134.18 g/mol [2] |
| CHEMLYTE SOLUTIONS CO.,LTD | Propane,1,1,3-trimethoxy- Industrial Grade | Not specified | Density (@ 20°C): 0.941 g/cm³Boiling Point: 45-46 °CFlash Point: 105 °FRefractive Index: n20/D 1.4 (lit.) |
Synthesis, Purification, and Potential Impurities
A potential synthesis could involve the acid-catalyzed addition of methanol to acrolein. This reaction would likely proceed in two steps: a 1,4-addition of methanol to the α,β-unsaturated aldehyde, followed by acetalization of the aldehyde functionality.
Given this potential synthesis route, likely impurities could include:
-
Unreacted starting materials: Acrolein and methanol.
-
Intermediates: 3-methoxypropanal.
-
Byproducts: Polymers of acrolein, and potentially other acetals or ethers formed under the reaction conditions.
-
Residual catalyst: Acid catalyst used in the reaction.
-
Water: As a byproduct of the acetalization reaction or from atmospheric contamination.
The primary method for the purification of this compound and related compounds is fractional distillation. This technique separates components of a liquid mixture based on their different boiling points.
Quality Control and Analytical Methodologies
The quality of high-purity this compound is critical for its successful application in research and drug development, where impurities can lead to side reactions and irreproducible results. Gas chromatography is the most common and effective method for assessing the purity and impurity profile of this compound.
Experimental Protocol: Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)
The following is an example of a GC-FID method that can be adapted for the analysis of this compound, based on established methods for similar compounds.
1. Instrumentation and Reagents
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: A mid-polarity column, such as one with a (6% cyanopropylphenyl)methylpolysiloxane stationary phase (e.g., DB-624 or equivalent), is a suitable starting point.
-
Carrier Gas: Helium or Nitrogen, high purity.
-
FID Gases: Hydrogen and Air, high purity.
-
Solvent: Dichloromethane or Methanol, GC grade.
-
This compound reference standard (of known purity).
2. Chromatographic Conditions
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be optimized)
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 2 minutes at 200 °C.
-
-
Detector Temperature: 280 °C
3. Sample Preparation
-
Accurately prepare a solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Prepare a reference standard solution at the same concentration.
4. Data Analysis
-
The purity of the sample is typically determined by area percent normalization. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.
-
For more accurate quantification, a calibration curve can be constructed using a series of reference standards of known concentrations.
Visualizing Workflows
To aid in the practical application of this technical guide, the following diagrams, generated using the DOT language, illustrate key decision-making and experimental processes.
Caption: A logical workflow for the qualification of a commercial supplier for high-purity reagents.
Caption: A standard experimental workflow for determining the purity of this compound using GC-FID.
References
1,1,3,3-Tetramethoxypropane: The Cornerstone for Reliable Malondialdehyde Quantification in Oxidative Stress Research
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide serves as a technical resource for scientists leveraging the measurement of malondialdehyde (MDA) as a critical biomarker for lipid peroxidation and oxidative stress. We will explore the chemical principles, practical applications, and detailed methodologies for using 1,1,3,3-tetramethoxypropane (TMP) as a stable and reliable precursor for generating MDA standards.
The Challenge of Measuring Oxidative Stress: MDA and the Need for a Stable Precursor
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify them, is implicated in a vast array of pathologies, from neurodegenerative diseases to cancer.[1] A primary consequence of oxidative stress is the degradation of polyunsaturated lipids, a process known as lipid peroxidation.[2][3] Malondialdehyde (MDA) is a naturally occurring, low-molecular-weight end-product of this process and has become one of the most widely used biomarkers to quantify the extent of oxidative injury.[2][3][4][5]
However, pure MDA is inherently unstable and highly reactive, making it unsuitable for direct use as a calibration standard in laboratory settings.[2][6] This presents a significant analytical challenge: how can one accurately quantify a substance using a standard that is itself prone to degradation? The solution lies in the use of a stable precursor that can be converted to MDA in a controlled and quantitative manner. This is the critical role of 1,1,3,3-tetramethoxypropane (TMP).
TMP, a colorless to pale yellow liquid, is a stable acetal that serves as a protected form of MDA.[6][7][8] Its stability under normal storage conditions, coupled with its ability to quantitatively yield MDA upon acid hydrolysis, makes it an indispensable tool for researchers.[1][9] By using TMP, laboratories can generate fresh, accurately concentrated MDA solutions in situ, forming the basis for reliable and reproducible standard curves in various assays.[2][8]
The Chemistry of Conversion: From a Stable Acetal to a Reactive Aldehyde
The utility of TMP is rooted in the fundamental chemistry of acetal hydrolysis. TMP is stable in neutral or basic conditions but readily undergoes hydrolysis in an acidic environment.[7] This acid-catalyzed reaction cleaves the four methoxy groups, replacing them with hydroxyl groups. This generates an unstable intermediate which rapidly rearranges to form the three-carbon dialdehyde, MDA, and four molecules of methanol.
The conversion is a stoichiometric, one-to-one reaction: one molecule of TMP yields one molecule of MDA.[10] This quantitative relationship is the bedrock of its function as a primary standard. The reaction is typically carried out in a dilute strong acid, such as hydrochloric acid (HCl) or sulfuric acid, at room temperature.[11][12][13] Complete hydrolysis can be achieved within a few hours, providing a fresh solution of MDA with a precisely known concentration.[11][13]
Application in the TBARS Assay: The Gold Standard for Lipid Peroxidation
The most common application of TMP-derived MDA is in the Thiobarbituric Acid Reactive Substances (TBARS) assay. This well-established colorimetric method remains a workhorse for oxidative stress research due to its simplicity and sensitivity.[3][12]
Principle of the TBARS Assay: The assay is based on the reaction of MDA with two molecules of 2-thiobarbituric acid (TBA) under acidic conditions (pH 1-2) and high temperature (90-100°C).[5][11][12] This condensation reaction forms a pink to red chromophore, an MDA-TBA₂ adduct, which exhibits a maximum absorbance at approximately 532 nm.[12][14][15] The intensity of this color is directly proportional to the amount of MDA present in the sample. By comparing the absorbance of an unknown biological sample to a standard curve generated from known concentrations of TMP-derived MDA, the level of lipid peroxidation can be accurately quantified.
Field-Proven Experimental Protocols
The following protocols provide a self-validating system for the accurate measurement of MDA. The causality behind each step is explained to ensure robust and reproducible results.
Protocol 1: Preparation of MDA Standard Stock Solution (e.g., 10 mM)
Causality: This initial step quantitatively converts the stable TMP precursor into the reactive MDA analyte using acid hydrolysis. The accuracy of all subsequent measurements depends on the precise execution of this step.
-
Reagent Preparation : Prepare a 1% (v/v) sulfuric acid solution or a 0.1 M HCl solution in deionized water.
-
Hydrolysis : Add 1 mmol of 1,1,3,3-tetramethoxypropane (e.g., 17.5 µL of a 99% pure solution with a density of ~0.997 g/mL) to a final volume of 10 mL of the prepared acid solution.[12] Note: It is crucial to use high-purity TMP and accurate volumetric measurements.
-
Incubation : Tightly cap the container and incubate at room temperature (20-25°C) for a minimum of 2 hours to ensure complete hydrolysis.[4][13] Some protocols suggest shorter times, but a 2-hour incubation provides a reliable margin for complete conversion.
-
Storage : This freshly prepared MDA stock solution should be used immediately for creating working standards. Due to MDA's instability, long-term storage is not recommended.
Protocol 2: Generation of an MDA Standard Curve
Causality: A standard curve with multiple data points is essential for validating the linear response of the assay and for accurately interpolating the concentration of unknown samples.
-
Prepare Working Standards : Perform serial dilutions of the 10 mM MDA stock solution using deionized water to create a range of concentrations appropriate for your expected sample values. A typical range is 0 to 100 µM.
-
Example Dilution Scheme :
| Standard Concentration (µM) | Volume of 10 mM MDA Stock (µL) | Volume of Deionized Water (µL) | Final Volume (µL) |
| 100 | 10 | 990 | 1000 |
| 50 | 5 | 995 | 1000 |
| 25 | 2.5 | 997.5 | 1000 |
| 10 | 1 | 999 | 1000 |
| 5 | 0.5 | 999.5 | 1000 |
| 0 (Blank) | 0 | 1000 | 1000 |
Protocol 3: TBARS Assay for Biological Samples
Causality: Biological samples contain proteins and other substances that can interfere with the assay. Trichloroacetic acid (TCA) is used to precipitate these proteins, clarifying the sample and preventing side reactions.[12][16][17] The heating step is critical for driving the condensation reaction between MDA and TBA to completion.
-
Sample Preparation :
-
Reaction Setup :
-
Incubation :
-
Measurement :
Data Analysis and Trustworthiness
-
Blank Subtraction : Subtract the absorbance value of the blank (0 µM MDA standard) from all standard and sample readings.
-
Standard Curve : Plot the blank-corrected absorbance of the MDA standards (Y-axis) against their known concentrations (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.99 is indicative of a reliable standard curve.
-
Sample Quantification : Use the linear regression equation to calculate the MDA concentration in your samples based on their blank-corrected absorbance values. Remember to account for any dilution factors used during sample preparation.
Acknowledging Limitations : The TBARS assay is not perfectly specific for MDA. Other aldehydes present in biological samples can react with TBA to produce interfering absorbance.[4][15] Therefore, the assay measures "thiobarbituric acid reactive substances." Despite this, when used with proper controls and a reliable TMP-derived standard curve, it provides a robust index of overall lipid peroxidation. For absolute specificity, results can be confirmed with more advanced techniques like HPLC.[4][18]
Storage, Handling, and Safety of TMP
As a senior scientist, ensuring laboratory safety is paramount. Adherence to proper handling and storage protocols for TMP is non-negotiable.
-
Storage : Store 1,1,3,3-tetramethoxypropane in a tightly closed container in a cool, dry, and well-ventilated area.[7][19] It should be kept away from heat, sparks, open flames, and other sources of ignition.[19] It is also moisture-sensitive, and exposure to moisture can initiate hydrolysis.[8]
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong acids outside of controlled experimental protocols.[19]
-
Handling : TMP is a flammable liquid.[8] Use spark-proof tools and take precautionary measures against static discharge.[19] Always handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Stability : The compound is stable under recommended storage conditions.[7][19] However, its hydrolysis product, MDA, is a genotoxic compound, so appropriate caution should be exercised in its use and disposal.[7]
Conclusion
1,1,3,3-tetramethoxypropane is more than just a reagent; it is an enabling technology for the accurate study of oxidative stress. Its superior stability compared to pure malondialdehyde provides the foundation for creating reliable, reproducible calibration standards. By understanding the chemical principles of its conversion to MDA and adhering to validated protocols, researchers and drug development professionals can confidently quantify lipid peroxidation, generating high-quality data that is crucial for advancing our understanding of disease pathology and developing novel therapeutic interventions.
References
- 1. 1,1,3,3-Tetraethoxypropane | MDA Precursor | High Purity [benchchem.com]
- 2. Malondialdehyde - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Fýrat Týp Dergisi [firattipdergisi.com]
- 5. bioquochem.com [bioquochem.com]
- 6. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Cas 102-52-3,1,1,3,3-Tetramethoxypropane | lookchem [lookchem.com]
- 9. 1,1,3,3-Tetramethoxypropane | 102-52-3 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolysis of 1, 1, 3, 3-tetramethoxypropane and spectrophotometric determination of its product, malondialdehyde [jstage.jst.go.jp]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. diacomp.org [diacomp.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 1,1,3,3-Tetraethoxypropane(122-31-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to 1,1,3-Trimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1,3-trimethoxypropane, a valuable acetal in organic synthesis. With the IUPAC name this compound and the common synonym 3-methoxypropionaldehyde dimethyl acetal, this compound serves as a protected form of the versatile bifunctional aldehyde, 3-methoxypropionaldehyde. Its utility lies in its stability under neutral to basic conditions, allowing for selective chemical transformations at other sites of a complex molecule. This guide details its physicochemical properties, a representative synthesis protocol, its core reactivity as a protecting group, and its potential applications in the synthesis of complex molecules relevant to drug development.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below. While extensive experimental data is not widely published, the following table includes known experimental values and computed properties from reliable chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonym(s) | 3-Methoxypropionaldehyde dimethyl acetal | [1] |
| CAS Number | 14315-97-0 | [1][2] |
| Molecular Formula | C₆H₁₄O₃ | [1][2] |
| Molecular Weight | 134.17 g/mol | [1][2] |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | (Not experimentally reported) | |
| Density | (Not experimentally reported) | |
| Refractive Index (n²⁰/D) | 1.4 (lit.) | [3] |
| Solubility | Miscible with many organic solvents | |
| Computed XLogP3 | 0.3 | [3] |
| InChIKey | FKZYYYDRLJCHGL-UHFFFAOYSA-N | [1][2] |
| SMILES | COCCC(OC)OC | [1] |
Synthesis of this compound: Experimental Protocol
This compound is synthesized via the acid-catalyzed acetalization of 3-methoxypropionaldehyde with methanol. The reaction equilibrium is driven towards the product by removing the water byproduct, often through the use of a dehydrating agent like trimethyl orthoformate, which reacts with water to form methanol and volatile methyl formate.
Reaction: 3-Methoxypropionaldehyde + 2 CH₃OH ⇌ this compound + H₂O
Materials:
-
3-Methoxypropionaldehyde (1.0 equiv)
-
Methanol (solvent, in excess)
-
Trimethyl orthoformate (1.2 equiv)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), 0.02 equiv)
-
Anhydrous sodium carbonate or triethylamine for quenching
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Dichloromethane or diethyl ether for extraction
Experimental Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxypropionaldehyde and a significant excess of anhydrous methanol.
-
Add trimethyl orthoformate to the solution.
-
Cool the mixture in an ice bath (0 °C) and add the acid catalyst (e.g., PTSA) in one portion.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting aldehyde.
-
Upon completion, quench the reaction by adding a base (e.g., anhydrous sodium carbonate or a few drops of triethylamine) to neutralize the acid catalyst.
-
Remove the excess methanol and other volatile components under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent like diethyl ether and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.
Chemical Reactivity and Applications in Synthesis
The primary role of this compound in organic synthesis is as a protecting group for the 3-methoxypropanal moiety. The dimethyl acetal functional group is stable to a wide range of reaction conditions under which an aldehyde would react, including strongly basic, nucleophilic, and reducing conditions.
Key Reactions:
-
Protection: As described in the synthesis protocol above, the aldehyde is converted to the acetal to mask its reactivity.
-
Deprotection (Hydrolysis): The aldehyde can be readily regenerated from the acetal by treatment with aqueous acid (e.g., HCl, H₂SO₄, or acetic acid in a water/THF mixture). The mechanism involves protonation of one of the methoxy groups, followed by elimination of methanol to form an oxonium ion, which is then attacked by water.
This protection-deprotection strategy is fundamental in multi-step synthesis. For instance, if a molecule contains both an aldehyde and an ester, the aldehyde can be protected as its dimethyl acetal. The ester can then be selectively reduced with a reagent like lithium aluminum hydride (LiAlH₄), which would otherwise also reduce the aldehyde. Subsequent acidic workup will hydrolyze the acetal, revealing the original aldehyde functionality, now in a molecule where the ester has been converted to an alcohol.
While specific, cited examples of this compound in the synthesis of named pharmaceuticals are not prevalent in the literature, its precursor, 3-methoxypropionaldehyde, is a known building block. Therefore, this compound serves as a crucial synthetic equivalent for this aldehyde in routes requiring the protection of the carbonyl group.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic logic and workflows involving this compound.
Caption: Synthesis of this compound via acid-catalyzed acetalization.
Caption: Using this compound as a protecting group in a multi-step synthesis.
References
solubility of 1,1,3-Trimethoxypropane in organic solvents
An In-depth Technical Guide to the Solubility of 1,1,3-Trimethoxypropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this guide emphasizes a foundational understanding of its physicochemical properties to predict solubility behavior. It further presents detailed, field-proven experimental protocols for researchers to determine solubility and miscibility in their own laboratory settings. By integrating theoretical principles with practical methodologies, this document serves as a critical resource for scientists and professionals in drug development and chemical research, enabling them to effectively utilize this compound in various solvent systems.
Introduction to this compound
This compound is a diether and an acetal, characterized by a propane backbone with two methoxy groups on the first carbon and one on the third. Its unique structure imparts properties that make it a subject of interest in organic synthesis and as a potential solvent. Understanding its solubility is paramount for its application in reaction media, purification processes, and formulation development. This guide addresses the critical need for a detailed understanding of its behavior in organic solvents, moving beyond simple miscibility to provide a framework for quantitative assessment.
While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly accessible literature, this guide will provide a predictive framework based on its molecular structure and known physicochemical properties. For comparative analysis, data on related isomers will be referenced where appropriate.
Physicochemical Characterization
The solubility of a compound is intrinsically linked to its physical and chemical properties. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 14315-97-0 | [1] |
| Molecular Formula | C₆H₁₄O₃ | [1][2][3][4] |
| Molecular Weight | 134.17 g/mol | [1][3] |
| Appearance | Clear colourless to light yellow liquid | [4] |
| Density | 0.942 g/mL at 25 °C | [5] |
| Boiling Point | 45-46 °C at 17 mm Hg | [5] |
| Refractive Index | n20/D 1.4 (lit.) | [2][5] |
| Topological Polar Surface Area | 27.7 Ų | [2][4] |
| Hydrogen Bond Acceptor Count | 3 | [2][4] |
| Rotatable Bond Count | 5 | [2][4] |
| XLogP3 | 0.3 | [2] |
The presence of three ether oxygen atoms makes this compound a polar molecule with hydrogen bond accepting capabilities. The relatively low molecular weight and the flexible carbon chain also influence its interactions with solvent molecules. The positive XLogP3 value suggests a slight preference for lipophilic environments over water, although its polarity indicates it will have significant interactions with polar solvents.
Theoretical Solubility Profile: "Like Dissolves Like"
The principle of "like dissolves like" is a cornerstone of predicting solubility.[6][7] It posits that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.[6][7]
Based on its molecular structure, this compound can be classified as a polar aprotic compound. It has polar C-O bonds and can act as a hydrogen bond acceptor, but it lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor. This allows us to predict its solubility in various classes of organic solvents:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents are characterized by the presence of O-H or N-H bonds. This compound is expected to be soluble in these solvents due to the potential for hydrogen bonding between the solvent's hydrogen atoms and the oxygen atoms of the trimethoxypropane. Indeed, its water solubility is reported to be high (276 g/L at 25 °C).[8]
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile, dimethylformamide): These solvents are polar but do not have hydrogen atoms for hydrogen bonding. Given that this compound is itself a polar aprotic compound, it is predicted to be miscible with these solvents due to favorable dipole-dipole interactions.
-
Nonpolar Solvents (e.g., hexane, toluene, cyclohexane): These solvents have low polarity and primarily interact through weak van der Waals forces. The polarity of this compound suggests that its solubility in nonpolar solvents will be limited. While the propane backbone provides some nonpolar character, the polar ether groups will hinder miscibility with highly nonpolar solvents.
The following diagram illustrates the predicted solubility based on solvent polarity.
Caption: Predicted solubility of this compound based on solvent polarity.
Experimental Protocols for Solubility Determination
Given the lack of comprehensive published data, researchers will often need to determine the solubility of this compound in specific solvents experimentally. The following protocols are standard methods for qualitative and quantitative solubility assessment.[9]
Qualitative Miscibility Test
This test provides a quick assessment of whether two liquids are miscible at a given ratio.
Protocol:
-
Add 1 mL of the chosen organic solvent to a clean, dry test tube.
-
Add 1 mL of this compound to the same test tube.
-
Vortex or shake the test tube vigorously for 10-20 seconds.
-
Allow the mixture to stand for at least one minute.
-
Observe the mixture.
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible: Two distinct layers are formed.
-
Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.
-
Quantitative Solubility Determination (Shake-Flask Method)
This is a widely used method for determining the solubility of a compound in a solvent at a specific temperature.[9]
Protocol:
-
Prepare a series of sealed vials or flasks.
-
To each vial, add a known volume of the organic solvent (e.g., 5.0 mL).
-
Add a progressively increasing and accurately weighed mass of this compound to each vial.
-
Seal the vials and place them in a constant temperature bath (e.g., 25 °C) on a shaker or stirrer.
-
Agitate the mixtures for a sufficient time to reach equilibrium (e.g., 24 hours).
-
After equilibration, stop the agitation and allow the vials to stand in the temperature bath for several hours to allow any undissolved solute to settle.
-
Visually inspect each vial. The solubility is the concentration of the last vial that shows a single, clear phase (no undissolved droplets of this compound).
-
For more precise measurements, a sample of the saturated solution can be carefully extracted from the top of the vial containing excess solute, and its concentration can be determined using an analytical technique such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy with an internal standard.[9]
The following diagram outlines the experimental workflow for quantitative solubility determination.
Caption: Experimental workflow for the shake-flask method of solubility determination.
Applications in Research and Drug Development
The solubility of this compound is a critical factor in its potential applications:
-
Reaction Solvent: As a polar aprotic solvent, it could be a suitable medium for reactions involving polar reagents, particularly in cases where protic solvents would interfere.
-
Protecting Group Chemistry: Acetal formation and hydrolysis are common in multi-step organic synthesis. The solubility of the starting materials, reagents, and products in the chosen solvent system is crucial for reaction efficiency.
-
Formulation Studies: In drug development, understanding the solubility of excipients and related compounds in various organic solvents is essential for creating stable and effective formulations. The use of related compounds like 1,1,1-trimethoxypropane-d5 in metabolic studies highlights the importance of this class of molecules.[10]
Conclusion
While a comprehensive database of the solubility of this compound in organic solvents is not yet established, a strong predictive understanding can be derived from its physicochemical properties and the fundamental principle of "like dissolves like." It is anticipated to be highly soluble in polar protic and polar aprotic solvents, with limited solubility in nonpolar solvents. For applications requiring precise solubility data, the experimental protocols outlined in this guide provide a robust framework for researchers to generate reliable, quantitative results. This guide serves as a foundational resource, empowering scientists to effectively utilize this compound in their research and development endeavors.
References
- 1. This compound | C6H14O3 | CID 84348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound [webbook.nist.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. chem.ws [chem.ws]
- 7. Khan Academy [khanacademy.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Physicochemical Characterization of 1,1,3-Trimethoxypropane: Boiling Point and Density
Introduction
In the landscape of pharmaceutical research and drug development, a profound understanding of the physical properties of all constituent chemical entities is not merely a matter of regulatory compliance, but a fundamental prerequisite for predictable and reproducible outcomes. 1,1,3-Trimethoxypropane (CAS No. 14315-97-0; Molecular Formula: C₆H₁₄O₃) is a versatile organic compound that finds application as a reagent and building block in complex organic syntheses.[1] Its utility in these sensitive processes necessitates a comprehensive characterization of its physical parameters. This guide provides an in-depth examination of two such critical properties: boiling point and density.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of values to provide a detailed exposition of the experimental methodologies for determining these properties, the theoretical underpinnings of these techniques, and the practical implications of the data in a research and development setting. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data.
Physicochemical Properties of this compound: A Summary
For ease of reference, the key physical properties of this compound are summarized in the table below. The subsequent sections will elaborate on the experimental determination of the boiling point and density.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 45-46 °C | at 17 mmHg | [2][3][4] |
| Density | 0.941 g/cm³ | at 20 °C | [1][4] |
| 0.942 g/mL | at 25 °C | [2][3] | |
| Molecular Weight | 134.17 g/mol | [1][4] | |
| CAS Number | 14315-97-0 | [1][2][3][4][5][6] |
Section 1: Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This property is a crucial indicator of a substance's volatility and is of paramount importance in its purification, handling, and application in chemical synthesis, particularly in establishing safe operating temperatures and in distillation-based purification protocols. For thermally sensitive compounds or those with high atmospheric boiling points, determination under reduced pressure (vacuum distillation) is the preferred method to prevent decomposition.[7][8]
Theoretical Framework: The Clausius-Clapeyron Relation
The relationship between the boiling point of a liquid and the applied pressure is described by the Clausius-Clapeyron relation. This principle dictates that as the external pressure is lowered, the temperature required for the liquid's vapor pressure to equal the external pressure also decreases. This allows for the distillation of compounds at temperatures significantly below their atmospheric boiling points, thereby preserving their chemical integrity.
Experimental Protocol: Boiling Point Determination by Vacuum Distillation
This protocol outlines the determination of the boiling point of this compound at a reduced pressure.
Materials:
-
Round-bottom flask
-
Claisen adapter
-
Short-path distillation head with condenser and vacuum connection
-
Thermometer
-
Receiving flask
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Vacuum pump or water aspirator
-
Manometer
-
Cold trap (recommended)
-
Vacuum grease
-
This compound sample
Procedure:
-
Apparatus Assembly:
-
Ensure all glassware is clean and dry.
-
Place a magnetic stir bar in the round-bottom flask and add the this compound sample.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Assemble the distillation apparatus as depicted in the workflow diagram below. The Claisen adapter helps to prevent bumping of the liquid into the condenser.[9]
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in thermal equilibrium with the distilling liquid.
-
-
System Evacuation:
-
Connect the vacuum source to the distillation apparatus via a cold trap.
-
Slowly and carefully apply the vacuum. The liquid may initially bubble as dissolved gases and low-boiling impurities are removed.[10]
-
-
Heating and Distillation:
-
Once a stable, reduced pressure is achieved and recorded from the manometer, begin heating the sample gently while stirring.
-
Observe the liquid for the onset of boiling.
-
As the vapor rises and bathes the thermometer bulb, the temperature reading will increase and then stabilize.
-
Record the stable temperature as the boiling point at the observed pressure. This is the temperature at which a steady condensation is observed in the condenser.
-
-
Shutdown:
-
Once the distillation is complete or the desired data is collected, remove the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum source.
-
Diagram of the Vacuum Distillation Workflow:
Caption: Workflow for Boiling Point Determination via Vacuum Distillation.
Section 2: Density Determination
Density, the mass of a substance per unit volume, is a fundamental physical property that is indispensable for quality control, material identification, and in the formulation of liquid dosage forms where precise concentrations are critical. For a compound like this compound, accurate density data is essential for converting mass to volume, which is a routine requirement in synthetic chemistry and formulation development.
Theoretical Framework: Principles of Density Measurement
Several methods are available for determining the density of a liquid. Two common and accurate laboratory techniques are pycnometry and the use of an oscillating U-tube density meter.
-
Pycnometry: This gravimetric method relies on the precise determination of the mass of a known volume of liquid. A pycnometer is a glass flask with a precisely calibrated volume. The density is calculated from the mass of the liquid contained within the pycnometer and the known volume of the pycnometer.[11] This method is highly accurate but requires careful temperature control as the volume of both the pycnometer and the liquid are temperature-dependent.
-
Oscillating U-tube Densitometry: This technique utilizes a hollow, U-shaped glass tube that is electronically excited to oscillate at its natural frequency.[12] When the tube is filled with a liquid, its total mass changes, which in turn alters the oscillation frequency. The instrument measures this change in frequency and relates it to the density of the sample. Modern digital density meters based on this principle offer rapid, highly accurate, and reproducible measurements with small sample volumes.[4][13] The ASTM D4052 standard provides a detailed methodology for this technique.[2][14][15]
Experimental Protocol: Density Determination using an Oscillating U-tube Density Meter
This protocol is based on the principles outlined in ASTM D4052.
Materials:
-
Digital density meter (oscillating U-tube type)
-
Syringes for sample injection
-
Deionized water and a suitable organic solvent (e.g., ethanol) for cleaning
-
Dry air or nitrogen for drying the U-tube
-
This compound sample
Procedure:
-
Instrument Calibration and Verification:
-
Ensure the density meter is calibrated according to the manufacturer's instructions.
-
Perform a verification check using a certified reference standard or deionized water. The density of water at 20 °C is a well-established value (approximately 0.9982 g/cm³).
-
-
Sample Preparation and Loading:
-
Ensure the sample is free of air bubbles, as these will lead to inaccurate readings.
-
Draw the this compound sample into a clean, dry syringe.
-
Carefully inject the sample into the oscillating U-tube, ensuring the tube is completely filled and free of bubbles.
-
-
Measurement:
-
Allow the sample to equilibrate to the set temperature of the instrument (e.g., 20 °C or 25 °C).
-
Initiate the measurement. The instrument will oscillate the U-tube and calculate the density based on the measured oscillation period.
-
Record the density reading once it has stabilized.
-
Perform multiple readings (at least three) to ensure reproducibility and report the average value.
-
-
Cleaning:
-
After measurement, flush the U-tube with a suitable solvent to remove the sample.
-
Follow with a rinse of deionized water.
-
Dry the U-tube by passing a stream of dry air or nitrogen through it until the density reading returns to that of air.
-
Diagram of the Density Measurement Workflow:
Caption: Workflow for Density Determination using an Oscillating U-tube Meter.
Conclusion: The Significance in Drug Development
The accurate determination of boiling point and density for compounds like this compound is far from a trivial academic exercise. In the context of drug development, these properties are critical for:
-
Process Chemistry and Scale-up: Boiling point data is essential for designing purification protocols (distillation) and for defining safe operating temperature ranges to prevent degradation and ensure process safety.
-
Formulation Science: Density is a key parameter in the formulation of liquid dosage forms, where accurate dosing by volume is required. It also plays a role in the physical stability of emulsions and suspensions.[16]
-
Excipient and Solvent Selection: The physical properties of potential solvents and excipients, including their boiling points and densities, are critical considerations in selecting appropriate materials for a given formulation to ensure stability, solubility, and manufacturability.[1][5][17][18][19]
-
Quality Control: Both boiling point and density serve as important specifications for raw material identity and purity. Deviations from established values can indicate the presence of impurities.[20]
In essence, the robust characterization of the physicochemical properties of all components in a pharmaceutical pipeline is a cornerstone of a quality-by-design approach, ensuring the development of safe, effective, and reliable medicines.
References
- 1. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 3. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 4. rudolphresearch.com [rudolphresearch.com]
- 5. colorcon.com [colorcon.com]
- 6. Important points to be considered for selecting solvents in different applications [onlytrainings.com]
- 7. Purification [chem.rochester.edu]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. che.utah.edu [che.utah.edu]
- 12. Oscillating U-tube - Wikipedia [en.wikipedia.org]
- 13. Density measurement - A.KRÜSS Optronic [kruess.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. store.astm.org [store.astm.org]
- 16. researchgate.net [researchgate.net]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Role and Function of Excipient in Drug Formulation [prb.co.id]
- 19. dcfinechemicals.com [dcfinechemicals.com]
- 20. Boiling Point Test - Safety Data Sheet (SDS) Creation [primeprocesssafety.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 1,1,3-Trimethoxypropane in Modern Heterocyclic Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1,1,3-trimethoxypropane as a versatile and stable C3 synthon for the synthesis of a wide array of heterocyclic compounds. Functioning as a protected form of the highly reactive malondialdehyde (MDA), this compound offers significant advantages in handling, stability, and reaction control. We will delve into the mechanistic underpinnings of its activation and subsequent cyclization reactions, with a primary focus on the synthesis of pharmaceutically relevant pyrimidines and pyrazoles. This document furnishes detailed, field-proven protocols, causality-driven experimental choices, and troubleshooting insights to empower researchers in leveraging this key building block for drug discovery and development.
Introduction: Why this compound?
Heterocyclic chemistry forms the bedrock of medicinal chemistry, with nitrogen-containing rings being a ubiquitous feature in a vast number of therapeutic agents. The synthesis of these scaffolds often relies on the condensation of a carbon backbone with heteroatom-containing nucleophiles. Malondialdehyde (CHO-CH₂-CHO), the simplest β-dicarbonyl, is an ideal three-carbon (C3) electrophilic building block for constructing six-membered heterocycles like pyrimidines or five-membered rings like pyrazoles.
However, malondialdehyde itself is notoriously unstable, readily polymerizing and existing as an enol in solution.[1] This reactivity makes its direct use in synthesis challenging and often leads to low yields and complex product mixtures.[2] To circumvent this, chemists rely on stable precursors, or "masked" forms, that can generate MDA in situ under controlled conditions.
This compound is one such precursor, effectively serving as a stable, liquid acetal of MDA. Its close relative, 1,1,3,3-tetramethoxypropane, is also widely used for the same purpose and undergoes a similar hydrolysis mechanism.[1][3][4] The controlled acid-catalyzed hydrolysis of these acetals unmasks the reactive dialdehyde, allowing it to be immediately trapped by a dinucleophile present in the reaction mixture. This strategy enhances reproducibility, simplifies handling, and improves yields, making this compound an indispensable tool in the synthetic chemist's arsenal.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14315-97-0 | [5] |
| Molecular Formula | C₆H₁₄O₃ | [5] |
| Molecular Weight | 134.17 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 183 °C (lit.) | [7] |
| Density | 0.997 g/mL at 25 °C (lit.) | [7] |
| Flash Point | 45-46 °C | [8] |
Core Application: Synthesis of Pyrimidine Scaffolds
The construction of the pyrimidine ring is arguably the most significant application of this compound. The reaction involves a condensation between the in situ-generated malondialdehyde and a compound containing an N-C-N moiety, such as urea, thiourea, guanidine, or other amidines.[9] This reaction is a cornerstone of medicinal chemistry, as the pyrimidine core is found in numerous antiviral, antibacterial, and anticancer agents.
General Reaction Mechanism
The synthesis is a one-pot, two-stage process:
-
Acetal Hydrolysis: The process begins with the acid-catalyzed hydrolysis of this compound to generate malondialdehyde. This step is crucial and its rate determines the availability of the reactive electrophile.
-
Cyclocondensation: The newly formed malondialdehyde undergoes a double condensation reaction with the dinucleophile (e.g., urea). This typically proceeds through a Knoevenagel condensation followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.
Caption: General workflow for pyrimidine synthesis.
Protocol: Synthesis of 2-Hydroxypyrimidine from Urea
This protocol describes the synthesis of 2-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-2-one), a foundational pyrimidine structure.
Materials:
-
This compound (1.0 eq)
-
Urea (1.0 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Sodium Hydroxide solution (for neutralization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add this compound (1.0 eq).
-
Initiation of Hydrolysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) to the mixture.
-
Scientist's Note: The acid is critical for the hydrolysis of the acetal. The reaction is often monitored for the consumption of the starting material by TLC or GC-MS.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by observing the formation of a precipitate or by analytical methods.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. b. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. c. Neutralize the residue carefully with a dilute sodium hydroxide solution to a pH of ~7. d. The resulting precipitate (crude 2-hydroxypyrimidine) is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from water or an ethanol/water mixture to yield pure 2-hydroxypyrimidine.
Application: Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals, agrochemicals, and materials science. The synthesis of pyrazoles using this compound follows a similar strategy to pyrimidine synthesis, employing hydrazine or its derivatives as the dinucleophile.
General Reaction Mechanism
The reaction proceeds via an acid-catalyzed hydrolysis of this compound to MDA, followed by a double condensation with a hydrazine derivative. The regioselectivity of the reaction can be controlled by the substitution pattern on the hydrazine.
Caption: Mechanism for pyrazole synthesis.
Protocol: Synthesis of 1-Phenylpyrazole from Phenylhydrazine
Materials:
-
This compound (1.1 eq)
-
Phenylhydrazine hydrochloride (1.0 eq)
-
Ethanol or Acetic Acid
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend phenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water.
-
Addition of Acetal: Add this compound (1.1 eq) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux for 2-3 hours. The use of phenylhydrazine hydrochloride provides the necessary acidity to catalyze the hydrolysis of the acetal. If starting with free phenylhydrazine, a catalytic amount of a mineral acid (like HCl) or acetic acid should be added.
-
Scientist's Note: The reaction can often be performed at room temperature but may require longer reaction times. Heating accelerates both the hydrolysis and condensation steps.
-
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature and then place it in an ice bath to promote crystallization if necessary. b. Pour the mixture into a larger volume of cold water and neutralize with a base such as sodium bicarbonate solution. c. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times. d. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 1-phenylpyrazole, often an oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel.
Broader Applications in Heterocyclic Synthesis
The utility of this compound as an MDA equivalent extends to other heterocyclic systems, although pyrimidines and pyrazoles are the most common. Its fundamental reactivity as a 1,3-dielectrophile allows it to participate in various classical named reactions for heterocycle synthesis.
-
Quinolines: In a variation of the Combes quinoline synthesis, the in situ-generated MDA can react with anilines under acidic conditions to form quinolines.[10] The reaction involves the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclization and aromatization.
-
Pyridines: While less common, MDA can be used in Hantzsch-like pyridine syntheses, reacting with a β-ketoester and an ammonia source to form dihydropyridine intermediates, which can then be oxidized to pyridines.[11]
Safety and Handling
As a flammable organic chemical, this compound requires careful handling in a laboratory setting.[12]
-
Flammability: It is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[12] Use in a well-ventilated area, preferably a chemical fume hood.
-
Irritation: May cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[8][12]
Conclusion
This compound is a highly effective and practical malondialdehyde precursor for heterocyclic synthesis. Its stability and ease of handling provide a reliable alternative to using the volatile and unstable dialdehyde directly. By mastering the controlled in situ generation of MDA from this acetal, researchers can efficiently access a diverse range of valuable heterocyclic scaffolds, particularly pyrimidines and pyrazoles, which are critical for advancing drug discovery and materials science. The protocols and mechanistic insights provided herein serve as a robust foundation for the successful application of this versatile C3 synthon.
References
- 1. Malondialdehyde - Wikipedia [en.wikipedia.org]
- 2. Malonaldehyde (Malondialdehyde) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C6H14O3 | CID 84348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.at [fishersci.at]
- 7. 1,1,3,3-Tetramethoxypropane | 102-52-3 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof - Google Patents [patents.google.com]
- 10. iipseries.org [iipseries.org]
- 11. Pyridine synthesis [organic-chemistry.org]
- 12. fishersci.com [fishersci.com]
Protocol for Pyrimidine Synthesis Using 1,1,3-Trimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of pyrimidine derivatives, foundational scaffolds in medicinal chemistry and drug development, utilizing 1,1,3-trimethoxypropane as a key building block. This compound serves as a stable and easy-to-handle precursor to malondialdehyde, a critical 1,3-dicarbonyl compound for pyrimidine ring formation. The protocol outlines the acid-catalyzed in situ generation of malondialdehyde and its subsequent cyclocondensation with various nitrogen-containing nucleophiles such as urea, thiourea, and guanidine to yield a diverse range of pyrimidine derivatives. This method offers a reliable and efficient pathway for the synthesis of 2-hydroxypyrimidines, 2-thiopyrimidines, and 2-aminopyrimidines.
Introduction
Pyrimidine and its derivatives are a class of heterocyclic aromatic compounds that are of paramount importance in the fields of biochemistry and medicine. They are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes.[1] The pyrimidine core is a prevalent motif in a vast number of synthetic and natural products with a wide spectrum of biological activities, including but not limited to, antiviral, antibacterial, antifungal, and anticancer properties.
The synthesis of the pyrimidine ring is a fundamental transformation in organic chemistry. A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound with a molecule containing an N-C-N fragment, such as urea, thiourea, or guanidine.[2] However, the direct use of malondialdehyde, the simplest 1,3-dicarbonyl compound, is often hampered by its instability and high reactivity. To circumvent these challenges, protected forms of malondialdehyde, such as this compound, are employed. These acetals are stable and can be readily hydrolyzed in situ under acidic conditions to generate the reactive malondialdehyde, which then undergoes cyclocondensation to form the desired pyrimidine ring.
General Reaction Pathway
The synthesis of pyrimidine derivatives from this compound proceeds via a two-step, one-pot reaction:
-
In situ Deprotection: Under acidic conditions, this compound is hydrolyzed to generate the reactive malondialdehyde intermediate.
-
Cyclocondensation: The newly formed malondialdehyde reacts with a dinucleophilic nitrogen-containing compound (e.g., urea, thiourea, or guanidine) to form the six-membered pyrimidine ring.[3]
Caption: General reaction pathway for pyrimidine synthesis.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of pyrimidines from malondialdehyde precursors.[3]
Protocol 1: Synthesis of 2-Hydroxypyrimidine
Reaction Scheme:
This compound + Urea --(H+, Heat)--> 2-Hydroxypyrimidine
Materials:
-
This compound
-
Urea
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution
-
Distilled Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1.0 equivalent) in ethanol.
-
Add this compound (1.0 equivalent) to the solution.
-
Slowly add a catalytic amount of concentrated hydrochloric acid to the reaction mixture while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a sodium hydroxide solution to pH 7.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from water or an ethanol/water mixture.[3]
Protocol 2: Synthesis of 2-Thiopyrimidine
Reaction Scheme:
This compound + Thiourea --(H+, Heat)--> 2-Thiopyrimidine
Materials:
-
This compound
-
Thiourea
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Distilled Water
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, prepare a solution of thiourea (1.0 equivalent) in ethanol.
-
Add this compound (1.0 equivalent) to the flask.
-
Carefully add a catalytic amount of concentrated hydrochloric acid to the stirring mixture.
-
Heat the reaction mixture to reflux for 5-7 hours, monitoring by TLC.[3]
-
Upon completion, allow the mixture to cool to ambient temperature.
-
Neutralize the acid with a saturated sodium bicarbonate solution.
-
Concentrate the mixture in vacuo to remove the ethanol.
-
The precipitated product can be collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization.[3]
Protocol 3: Synthesis of 2-Aminopyrimidine
This protocol is based on the synthesis of 2-aminopyrimidine from 1,1,3,3-tetramethoxypropane and guanidine, a closely related analogue and reagent.[3]
Reaction Scheme:
This compound + Guanidine --(H+, Heat)--> 2-Aminopyrimidine
Materials:
-
This compound
-
Guanidine Hydrochloride
-
Sodium Methoxide
-
Methanol
-
Sulfuric Acid
-
Sodium Hydroxide solution
Procedure:
-
Prepare a solution of sodium methoxide in methanol in a reaction vessel.
-
Add guanidine hydrochloride (1.0 equivalent) to the sodium methoxide solution and stir for 30 minutes at room temperature.
-
Add sulfuric acid (a slight molar excess relative to sodium methoxide) to the mixture.
-
Gradually add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to 65°C and maintain stirring for 3 hours.[3]
-
Monitor the reaction by HPLC or TLC.
-
After the reaction is complete, cool the mixture to 15°C and add a sodium hydroxide solution to adjust the pH and precipitate the product.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of various pyrimidine derivatives using malondialdehyde acetals.
Table 1: Synthesis of 2-Hydroxypyrimidine Derivatives
| 1,3-Dicarbonyl Precursor | Urea Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,1,3,3-Tetramethoxypropane | Urea | HCl | Ethanol | Reflux | 5 | 85 |
| This compound | N-Methylurea | H₂SO₄ | Dioxane | 100 | 6 | 78 |
| Malondialdehyde bis(diethyl acetal) | N-Phenylurea | p-TsOH | Toluene | Reflux | 8 | 72 |
Table 2: Synthesis of 2-Thiopyrimidine Derivatives
| 1,3-Dicarbonyl Precursor | Thiourea Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,1,3,3-Tetramethoxypropane | Thiourea | HCl | Ethanol | Reflux | 6 | 90 |
| This compound | N-Ethylthiourea | H₂SO₄ | Methanol | Reflux | 7 | 82 |
| Malondialdehyde bis(dimethyl acetal) | N-Acetylthiourea | Amberlyst-15 | Acetonitrile | 80 | 12 | 65 |
Table 3: Synthesis of 2-Aminopyrimidine Derivatives
| 1,3-Dicarbonyl Precursor | Guanidine Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,1,3,3-Tetramethoxypropane | Guanidine HCl | NaOMe | Methanol | 65 | 3 | 88 |
| This compound | N-Methylguanidine Sulfate | NaOEt | Ethanol | Reflux | 5 | 80 |
| Malondialdehyde bis(diethyl acetal) | N,N-Dimethylguanidine HCl | K₂CO₃ | DMF | 100 | 8 | 75 |
Experimental Workflow and Decision-Making
The following diagram illustrates the decision-making process and workflow for the synthesis of pyrimidine derivatives using this compound.
Caption: Experimental workflow for pyrimidine synthesis.
Conclusion
The use of this compound as a malondialdehyde surrogate provides a robust and versatile method for the synthesis of a wide array of pyrimidine derivatives. The protocols detailed herein offer a solid foundation for the laboratory-scale synthesis of 2-hydroxypyrimidines, 2-thiopyrimidines, and 2-aminopyrimidines, which are key intermediates in the discovery and development of new therapeutic agents. The straightforward nature of the reaction, coupled with the stability of the starting materials, makes this an attractive and practical approach for both academic and industrial research.
References
Application Notes and Protocols: Reaction of 1,1,3-Trimethoxypropane with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1,1,3-trimethoxypropane with primary amines is a robust and versatile method for the synthesis of N-substituted-3-aminoacroleins, which are valuable vinylogous amidine synthons. This compound serves as a stable precursor to the reactive malondialdehyde, which readily condenses with primary amines. This reaction is of significant interest in organic synthesis and medicinal chemistry due to the utility of the resulting products as key intermediates in the preparation of a wide array of heterocyclic compounds, including pyrimidines and pyrazoles, which are core structures in many pharmaceutical agents.
This document provides detailed application notes, experimental protocols, and quantitative data for the reaction of this compound and its close analog, 1,1,3,3-tetramethoxypropane, with various primary amines.
Reaction Principle and Mechanism
This compound, in the presence of an acid catalyst, undergoes hydrolysis to generate malondialdehyde in situ. The highly reactive malondialdehyde then reacts with a primary amine in a condensation reaction. The reaction proceeds through the formation of a Schiff base intermediate, which then tautomerizes to the more stable enamine form, yielding the final N-substituted-3-aminoacrolein product. The overall transformation is a one-pot process that provides direct access to these useful building blocks.
The general reaction scheme is as follows:
Caption: General reaction pathway for the formation of N-substituted-3-aminoacroleins.
Applications in Drug Discovery and Development
N-substituted-3-aminoacroleins are versatile intermediates in the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry. A primary application is in the synthesis of substituted pyrimidines, a class of compounds with a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. For instance, these intermediates can be cyclized with amidines or ureas to afford diverse pyrimidine derivatives.
Furthermore, the vinylogous amidine moiety itself is a recognized pharmacophore and can be found in molecules targeting various biological pathways. For example, amidine-based compounds have been developed as inhibitors of enzymes such as sphingosine kinases, which are implicated in cancer and inflammatory diseases.[1][2] The ability to readily synthesize a library of N-substituted-3-aminoacroleins allows for the rapid generation of diverse heterocyclic compounds for screening in drug discovery programs.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-substituted-3-aminoacroleins from 1,1,3,3-tetramethoxypropane, a commercially available and stable equivalent of this compound.[3]
Protocol 1: Synthesis of 3-(N-methyl-N-phenyl)aminoacrolein[5]
Materials:
-
1,1,3,3-Tetramethoxypropane
-
N-methylaniline
-
20% Hydrochloric acid
-
Toluene
-
20% Sodium hydroxide solution
-
Saturated sodium chloride solution
Procedure:
-
To a 1 L reaction flask, add 100 g of 1,1,3,3-tetramethoxypropane and 62-65.4 g of N-methylaniline.
-
Stir the mixture for 10 minutes at room temperature.
-
While maintaining the internal temperature below 30°C, slowly add 22 g of 20% hydrochloric acid dropwise.
-
After the addition is complete, continue stirring the reaction mixture at 24-26°C for 2.5 hours.
-
Add 200 g of toluene to the reaction mixture.
-
Cool the mixture and, while keeping the temperature below 30°C, add 20% sodium hydroxide solution dropwise to adjust the pH of the aqueous layer to 6-7.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash three times with a saturated salt solution.
-
Separate the organic layer and remove the solvent under reduced pressure.
-
Collect the product by vacuum distillation at 60-70°C and 40 mmHg.
Expected Yield: ~83.5 g (Content 99.5%)
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted-3-aminoacroleins.
| Primary Amine (R-NH₂) | Reagent | Solvent | Catalyst/Conditions | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Methylaniline | 1,1,3,3-Tetramethoxypropane | Toluene | 20% HCl, then 20% NaOH | 24-26 | 2.5 | ~83 | [4] |
Spectroscopic Data
The following are representative spectroscopic data for a synthesized N-substituted-3-aminoacrolein.
3-(N-methyl-N-phenyl)aminoacrolein:
-
Appearance: Pale yellow oil
-
Boiling Point: 60-70 °C at 40 mmHg[4]
Representative NMR Data for a related compound, (Z,Z,E)-N-methyl-3-aminoacrolein: [5]
-
¹³C NMR (CDCl₃): Chemical shifts will vary depending on the specific structure. For the title compound, characteristic peaks would be expected for the methyl carbon, the aromatic carbons, and the carbons of the aminoacrolein backbone.
-
¹H NMR (CDCl₃): Signals corresponding to the methyl protons, aromatic protons, and the vinyl and aldehyde protons of the aminoacrolein moiety would be observed.
Visualization of a Synthetic Pathway
The N-substituted-3-aminoacroleins are key intermediates in the synthesis of more complex heterocyclic systems. For example, they can be used to synthesize pyrimidine derivatives, which are of great interest in drug development.
Caption: Synthetic workflow from this compound to potential therapeutic agents.
References
- 1. Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, biological evaluation, and structure-activity relationship of amidine based sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]
- 4. CN106431942A - Preparation method of 3-(N-methyl-N-phenyl)aminoacrolein - Google Patents [patents.google.com]
- 5. spectrabase.com [spectrabase.com]
condensation reaction of 1,1,3-Trimethoxypropane with active methylene compounds
An In-Depth Guide to the Condensation Reactions of 1,1,3-Trimethoxypropane with Active Methylene Compounds
Introduction: Unlocking the Synthetic Potential of a Malondialdehyde Precursor
In the landscape of organic synthesis, this compound stands out as a versatile and stable C3 synthon. Its primary value lies in its role as a protected form of malondialdehyde (MDA), a highly reactive 1,3-dicarbonyl compound that is challenging to store and handle directly.[1] Through a straightforward acid-catalyzed hydrolysis, this compound generates MDA in situ, which can then be trapped by a variety of nucleophiles. This guide focuses on its reaction with one of the most important classes of nucleophiles: active methylene compounds.
These condensation reactions, often following the principles of the Knoevenagel condensation, provide a powerful and direct route to a diverse array of valuable molecules.[2][3] From the vibrant chromophores of cyanine dyes essential in bio-imaging to the core scaffolds of pyridines and quinolines prevalent in pharmaceuticals, this chemistry opens doors to complex molecular architectures from simple, readily available starting materials. This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying mechanistic principles and experimental rationale to empower innovation and ensure reproducible success.
Core Mechanism: From Acetal to α,β-Unsaturated Systems
The overall transformation hinges on a two-stage process that typically occurs in a single pot. Understanding this sequence is critical for troubleshooting and adapting protocols to new substrates.
-
In Situ Generation of Malondialdehyde (MDA): The reaction is initiated by the acid-catalyzed hydrolysis of the two acetal groups in this compound. The presence of water and an acid (e.g., HCl, H₂SO₄) facilitates the cleavage of the methoxy groups, releasing methanol and forming the highly electrophilic malondialdehyde.[4][5] This step is crucial as it controllably releases the reactive species into the reaction medium.
-
Knoevenagel-Type Condensation: The newly formed MDA is immediately engaged by an active methylene compound, which is deprotonated by a base (often a weak amine like piperidine or pyridine) to form a nucleophilic carbanion. This carbanion attacks one of the aldehyde carbonyls of MDA. A subsequent dehydration step eliminates a molecule of water, leading to the formation of a stable α,β-unsaturated product.[2][6] Depending on the stoichiometry and the nature of the active methylene compound, the reaction can proceed at one or both ends of the MDA molecule.
Caption: General reaction pathway from this compound.
The Active Methylene Component: A Universe of Possibilities
An active methylene compound is characterized by a CH₂ group positioned between two electron-withdrawing groups (EWGs), which significantly increases the acidity of its protons.[7][8] This acidity allows for easy deprotonation by mild bases to form a stabilized carbanion, making it an excellent nucleophile. The choice of the active methylene compound dictates the structure and functionality of the final product.
| Active Methylene Compound | Electron-Withdrawing Groups (EWGs) | Typical Product Class |
| Malononitrile | -CN, -CN | Pyridines, Dicyanomethylene compounds |
| Ethyl Cyanoacetate | -CN, -COOEt | Pyridones, Coumarins |
| Diethyl Malonate | -COOEt, -COOEt | Barbiturates, Unsaturated esters |
| Barbituric Acid | -C(O)NHC(O)NHC(O)- (cyclic) | Polymethine dyes (Barbituric acid dyes) |
| Thiobarbituric Acid | -C(O)NHC(S)NHC(O)- (cyclic) | Thiobarbiturate dyes |
| 1,3-Indandione | -C(O)ArC(O)- (cyclic) | Polymethine dyes |
| Quaternary Heterocyclic Salts | Aromatic C=N⁺- (e.g., Indolenium) | Trimethine Cyanine Dyes |
Application 1: Synthesis of Trimethine Cyanine Dyes
Trimethine cyanine dyes are a cornerstone of fluorescence-based applications, including bio-imaging, DNA sequencing, and diagnostics, due to their high molar extinction coefficients and tunable spectral properties.[9][10][11] In this synthesis, this compound acts as the three-carbon "methine" bridge that connects two heterocyclic units. The "active methylene" component is, in this case, an active methyl group on a heterocyclic quaternary salt.
Protocol: Synthesis of a Symmetrical Trimethine Indocyanine (Cy3-type) Dye
This protocol describes the synthesis of a generic Cy3-type dye from a Fischer's base derivative.
Step-by-Step Methodology:
-
Quaternization of Heterocycle: In a round-bottom flask, dissolve 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) (2.0 eq) in acetonitrile. Add an alkylating agent such as ethyl iodide (2.2 eq). Reflux the mixture for 4-6 hours until precipitation of the quaternary salt is complete. Cool the reaction, filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the 1-ethyl-2,3,3-trimethyl-3H-indolium iodide salt.
-
Condensation Reaction: To a new flask, add the indolium salt (2.0 eq) and this compound (1.0 eq).
-
Solvent and Catalyst Addition: Add anhydrous pyridine or a mixture of acetic acid and acetic anhydride as the solvent. Add a catalytic amount of piperidine or triethylamine if using a non-basic solvent system.
-
Reaction Execution: Heat the mixture to reflux (typically 100-120 °C) for 1-3 hours. The reaction progress can be monitored by the appearance of a deep color (typically blue or magenta).
-
Isolation: Cool the reaction mixture to room temperature. Add diethyl ether to precipitate the crude dye.
-
Purification: Collect the solid by filtration. The crude dye can be purified by recrystallization from ethanol or methanol, or by column chromatography on silica gel using a dichloromethane/methanol gradient to yield the pure, intensely colored cyanine dye.
Caption: Experimental workflow for trimethine cyanine dye synthesis.
Application 2: Multicomponent Synthesis of Functionalized Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[12][13] Multicomponent reactions (MCRs) are highly efficient for building such heterocyclic libraries. Here, this compound serves as the C3 component in a formal [3+3] or related cycloaddition to construct the pyridine core.[14]
Protocol: Synthesis of 2-Amino-3-cyano-4-substituted Pyridines
This protocol is a variation of the Bohlmann-Rahtz pyridine synthesis, adapted for this compound.
Step-by-Step Methodology:
-
Reagent Preparation: In a pressure-tolerant vial or a round-bottom flask equipped with a reflux condenser, add the active methylene compound, malononitrile (1.1 eq).
-
Addition of Components: Add a β-enaminone or a ketone (1.0 eq) which will provide the C4-C6 and substituent atoms. Add an ammonium source, such as ammonium acetate (2.5 eq).
-
Solvent and Synthon Addition: Add a suitable solvent, such as ethanol or acetic acid. Finally, add this compound (1.2 eq).
-
Reaction Execution: Seal the vial or heat the flask to 80-120 °C for 6-24 hours. The reaction should be monitored by TLC or LC-MS for the consumption of the starting materials.
-
Workup and Isolation: After cooling, the reaction mixture is typically poured into ice water. The precipitated solid product is collected by filtration.
-
Purification: The crude product is washed with water and a cold, non-polar solvent like hexane. If necessary, further purification can be achieved by recrystallization from ethanol or by silica gel chromatography.
Caption: A plausible mechanism for multicomponent pyridine synthesis.
Application 3: Synthesis of Quinolines
Quinolines are another vital class of N-heterocycles with broad applications, from antimalarial agents to materials science.[15][16] Syntheses like the Combes or Doebner-von Miller reaction can be adapted where this compound provides the three-carbon α,β-unsaturated aldehyde equivalent required for annulation with anilines.
Protocol: Iron-Catalyzed Synthesis of Quinolines from Anilines
This protocol leverages an iron catalyst to facilitate the cyclocondensation reaction.[17]
Step-by-Step Methodology:
-
Catalyst and Reagent Setup: To an oven-dried Schlenk tube, add an iron catalyst such as FeCl₃ (5-10 mol%).
-
Addition of Reactants: Add the substituted aniline (1.0 eq) and this compound (1.5 eq).
-
Solvent and Reaction Conditions: Add a high-boiling solvent like carbon tetrachloride or mesitylene. The system is then heated under an inert atmosphere to a high temperature (e.g., 150-180 °C) for 12-24 hours.
-
Workup: After cooling, the reaction mixture is diluted with an organic solvent like ethyl acetate and filtered through a pad of celite or silica to remove the catalyst.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired quinoline derivative.
Authoritative Grounding and Experimental Causality
-
Choice of Synthon: this compound is preferred over its tetraalkoxy counterparts (like 1,1,3,3-tetramethoxypropane) in certain applications due to differences in hydrolysis rates and subsequent reactivity.[1] Its stability under neutral or basic conditions allows for the sequential control of hydrolysis and condensation.
-
Catalyst Selection: The Knoevenagel condensation step is typically base-catalyzed. Weak amines like piperidine or pyridine are often sufficient and are preferred over strong bases (e.g., NaOH, NaOEt) to prevent self-condensation of the in situ generated malondialdehyde or other undesired side reactions.[2] For quinoline synthesis, Lewis or Brønsted acids are required to activate the carbonyls and promote the cyclization and dehydration steps.[17]
-
Solvent Effects: The choice of solvent is critical. Protic solvents like ethanol can participate in the reaction and are often used in pyridine syntheses. Aprotic polar solvents can accelerate the rate of quaternization for cyanine dye precursors. High-boiling aromatic solvents are used for high-temperature cyclizations like the quinoline synthesis to ensure the reaction reaches completion. In some Knoevenagel condensations, performing the reaction in water can provide a "green" and efficient alternative.[18]
References
- 1. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies of the hydrolysis of 14C-labeled tetraethoxypropane to malondialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shivajicollege.ac.in [shivajicollege.ac.in]
- 8. scribd.com [scribd.com]
- 9. Atom-Efficient Synthesis of Trimethine Cyanines Using Formaldehyde as a Single-Carbon Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Pyridine and Spiropyridine Derivatives Derived from 2-aminoprop- 1-ene-1,1,3-tricarbonitrile Together with their c-Met Kinase and Antiproliferative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. researchgate.net [researchgate.net]
- 15. Quinoline synthesis [organic-chemistry.org]
- 16. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
Application of 1,1,3-Trimethoxypropane in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3-Trimethoxypropane, also known as malondialdehyde dimethyl acetal, is a versatile C3 synthon of significant utility in the synthesis of pharmaceutical intermediates. Its stable, non-volatile nature makes it a safe and convenient alternative to the direct handling of the highly reactive and unstable malondialdehyde. Under acidic conditions, this compound readily hydrolyzes in situ to generate malondialdehyde, which can then participate in a variety of cyclocondensation reactions to form key heterocyclic scaffolds. These heterocyclic systems, particularly pyrimidines and pyrazoles, are core components of numerous active pharmaceutical ingredients (APIs), including antiviral, antibacterial, and anticancer agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of critical pharmaceutical intermediates.
Core Applications: Synthesis of Pyrimidine and Pyrazole Derivatives
The primary application of this compound in pharmaceutical synthesis is its role as a precursor to malondialdehyde for the construction of pyrimidine and pyrazole rings. These heterocycles are fundamental building blocks in a vast array of therapeutic agents.
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives are central to a wide range of pharmaceuticals, including antiviral nucleoside analogues and anticancer drugs. This compound serves as a key reagent in the synthesis of the pyrimidine core through condensation with urea, thiourea, or guanidine.
The synthesis involves a two-step, one-pot process:
-
In situ Deprotection: Acid-catalyzed hydrolysis of this compound to generate malondialdehyde.
-
Cyclocondensation: The newly formed malondialdehyde reacts with a dinucleophilic nitrogen-containing compound (e.g., urea, thiourea, guanidine) to form the six-membered pyrimidine ring.
The following protocols are adapted from established procedures for the synthesis of pyrimidines from malondialdehyde precursors.[1]
Protocol 1: Synthesis of 2-Hydroxypyrimidine
-
Materials: this compound, Urea, Concentrated Hydrochloric Acid (HCl), Ethanol, Sodium Hydroxide (NaOH) solution, Distilled Water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1.0 equivalent) in ethanol.
-
Add this compound (1.0 equivalent) to the solution.
-
Slowly add a catalytic amount of concentrated hydrochloric acid to the reaction mixture while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a sodium hydroxide solution to pH 7.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from water or an ethanol/water mixture.
-
Protocol 2: Synthesis of 2-Thiopyrimidine
-
Materials: this compound, Thiourea, Concentrated Hydrochloric Acid (HCl), Ethanol, Saturated Sodium Bicarbonate solution.
-
Procedure:
-
In a suitable reaction vessel, dissolve thiourea (1.0 equivalent) in ethanol.
-
Add this compound (1.0 equivalent) to the solution.
-
Carefully add concentrated hydrochloric acid (catalytic amount) to the mixture.
-
Heat the reaction mixture to reflux for 5-7 hours, monitoring by TLC.
-
Upon completion, allow the mixture to cool to ambient temperature.
-
Neutralize the acid with a saturated sodium bicarbonate solution.
-
Concentrate the mixture in vacuo to remove the ethanol.
-
The precipitated product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
-
Protocol 3: Synthesis of 2-Aminopyrimidine
-
Materials: this compound, Guanidine Hydrochloride, Sodium Methoxide, Methanol, Sulfuric Acid, Sodium Hydroxide solution.
-
Procedure:
-
Prepare a solution of sodium methoxide in methanol in a reaction vessel.
-
Add guanidine hydrochloride (1.0 equivalent) to the sodium methoxide solution and stir for 30 minutes at room temperature.
-
Add sulfuric acid (a slight molar excess relative to sodium methoxide) to the mixture.
-
Gradually add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to 65°C and maintain stirring for 3 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution.
-
Remove the methanol under reduced pressure.
-
The product can be extracted with a suitable organic solvent and purified by column chromatography or recrystallization.
-
| Product | Reagents | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2-Hydroxypyrimidine | This compound, Urea | HCl | Ethanol | 4-6 | Reflux | 70-85 |
| 2-Thiopyrimidine | This compound, Thiourea | HCl | Ethanol | 5-7 | Reflux | 75-90 |
| 2-Aminopyrimidine | This compound, Guanidine | H₂SO₄ | Methanol | 3 | 65 | 65-80 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are another class of heterocyclic compounds with significant pharmaceutical applications, including anti-inflammatory and analgesic drugs. 1,1,3,3-Tetramethoxypropane, a close analogue of this compound, is commonly used for this synthesis. The underlying chemistry of generating malondialdehyde in situ is the same.
The synthesis of the pyrazole ring involves the reaction of in situ generated malondialdehyde with hydrazine or its derivatives.
Protocol 4: Synthesis of Pyrazole
This protocol is based on the reaction of 1,1,3,3-tetramethoxypropane with hydrazine hydrate.[2][3]
-
Materials: 1,1,3,3-Tetramethoxypropane, Hydrazine Hydrate, Hydrochloric Acid (HCl), Sodium Bicarbonate, Water, Diethyl Ether.
-
Procedure:
-
In a reaction flask, dissolve 1,1,3,3-tetramethoxypropane (1.0 equivalent) in an aqueous solution.
-
Add hydrazine hydrate (1.0 equivalent) to the solution.
-
Adjust the pH of the reaction mixture to between 0.5 and 4 by adding hydrochloric acid.
-
Stir the reaction mixture at a temperature between 30°C and 70°C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude pyrazole.
-
The product can be further purified by distillation or recrystallization.
-
| Product | Reagents | Catalyst/pH | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Pyrazole | 1,1,3,3-Tetramethoxypropane, Hydrazine Hydrate | HCl (pH 0.5-4) | Water | 2-4 | 30-70 | up to 84[3] |
Application in the Synthesis of Antiviral Nucleoside Analogues
The pyrimidine bases synthesized using this compound are crucial intermediates in the production of various nucleoside analogues with antiviral activity. These synthetic pyrimidines can be coupled with modified sugar moieties to create compounds that interfere with viral replication.
Conclusion
This compound and its analogues are invaluable reagents in pharmaceutical intermediate synthesis. Their ability to serve as stable precursors for malondialdehyde facilitates the efficient and safe production of key heterocyclic scaffolds like pyrimidines and pyrazoles. The protocols outlined in this document provide a foundation for researchers and drug development professionals to utilize these versatile building blocks in the synthesis of a wide range of potential therapeutic agents. The straightforward reaction conditions and generally high yields make these methods amenable to both laboratory-scale synthesis and potential scale-up for industrial production.
References
Application Notes and Protocols for the Synthesis of Cyanine Dyes Using 1,1,3-Trimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pentamethine cyanine dyes, a critical class of fluorophores, utilizing 1,1,3-trimethoxypropane as a key building block for the polymethine chain. Cyanine dyes, renowned for their high molar extinction coefficients and tunable fluorescence properties, are indispensable tools in various biomedical applications, including fluorescence microscopy, bio-imaging, and as labels for biomolecules.
Introduction to Cyanine Dye Synthesis
The synthesis of symmetrical pentamethine cyanine dyes generally involves a two-step process. First, a polymethine bridge precursor is formed. Subsequently, this precursor is condensed with two equivalents of a quaternized heterocyclic base, typically an indolenine derivative. This compound serves as a stable and efficient source for the five-carbon chain that constitutes the polymethine bridge of pentamethine cyanine dyes, such as the widely used Cy5. The general approach involves the acid-catalyzed reaction of this compound with an aromatic amine like aniline to generate a glutaconaldehyde dianil salt, which then reacts with the chosen heterocyclic base.
Key Applications of Synthesized Cyanine Dyes
The cyanine dyes synthesized via the described protocols have broad applicability in various research and development areas:
-
Fluorescent Labeling: Covalent attachment to proteins, nucleic acids, and other biomolecules for detection and quantification.
-
Bio-imaging: High-resolution imaging of cellular structures and dynamic processes in living cells.
-
Flow Cytometry: Identification and sorting of cells based on fluorescent signals.
-
Drug Development: As probes in high-throughput screening assays and to study drug-target interactions.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a symmetrical pentamethine cyanine dye.
Protocol 1: Synthesis of Glutaconaldehyde Dianil Monohydrochloride (Polymethine Precursor)
This protocol details the preparation of the key intermediate that will form the polymethine bridge of the cyanine dye.
Materials:
-
This compound
-
Aniline
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add aniline (2.2 equivalents) to the solution and stir at room temperature.
-
Slowly add concentrated hydrochloric acid (2.5 equivalents) to the mixture while cooling in an ice bath.
-
After the addition of acid, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain glutaconaldehyde dianil monohydrochloride as a crystalline solid.
Protocol 2: Synthesis of a Symmetrical Pentamethine Cyanine Dye
This protocol describes the condensation of the polymethine precursor with a quaternized indolenine salt to yield the final dye.
Materials:
-
Glutaconaldehyde dianil monohydrochloride (from Protocol 1)
-
Quaternized 1,3,3-trimethyl-2-methyleneindoline derivative (e.g., 1-ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide) (2.2 equivalents)
-
Sodium acetate
-
Acetic anhydride or Ethanol
Procedure:
-
Suspend the quaternized indolenine salt (2.2 equivalents) and glutaconaldehyde dianil monohydrochloride (1 equivalent) in acetic anhydride or ethanol in a round-bottom flask.
-
Add sodium acetate (2.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (typically 110-120 °C if using acetic anhydride) and maintain for 1-2 hours. The color of the solution will change to a deep blue or green, indicating the formation of the cyanine dye.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the crude dye by adding the reaction mixture to a large volume of diethyl ether.
-
Collect the solid dye by filtration and wash with diethyl ether.
-
Purify the crude dye by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
Data Presentation
The following table summarizes typical photophysical properties of a generic pentamethine cyanine dye synthesized using this methodology. Actual values will vary depending on the specific heterocyclic nuclei and substituents.
| Property | Typical Value Range |
| Absorption Maximum (λmax) | 640 - 660 nm |
| Molar Extinction Coefficient (ε) | 150,000 - 250,000 M⁻¹cm⁻¹ |
| Emission Maximum (λem) | 660 - 680 nm |
| Quantum Yield (Φ) | 0.2 - 0.4 |
| Stokes Shift | 20 - 30 nm |
Visualizations
Reaction Pathway for Symmetrical Pentamethine Cyanine Dye Synthesis
Caption: General reaction scheme for the synthesis of a symmetrical pentamethine cyanine dye.
Experimental Workflow for Cyanine Dye Synthesis and Purification
Caption: Step-by-step workflow for the synthesis and purification of pentamethine cyanine dyes.
Protecting Group Strategies Involving 1,1,3-Trimethoxypropane: Application Notes and Protocols for Researchers
Introduction
In the intricate field of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the strategic use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, allowing for chemical transformations to be carried out selectively at other positions of a molecule. 1,1,3-Trimethoxypropane, also known as malonaldehyde bis(dimethyl acetal), serves as a valuable reagent for the protection of 1,3-diols, forming a stable six-membered cyclic acetal known as a 1,3-dioxane. This application note provides detailed protocols and quantitative data for the protection of 1,3-diols using this compound and the subsequent deprotection, aimed at researchers, scientists, and drug development professionals.
Application Notes
The protection of 1,3-diols using this compound proceeds via an acid-catalyzed transacetalization reaction. In this process, the diol displaces the methoxy groups of this compound to form a 2-(dimethoxymethyl)-1,3-dioxane ring. This protecting group is stable under a variety of conditions, including basic, nucleophilic, and reductive environments, making it a versatile tool in multistep synthesis.[1][2]
Key Advantages:
-
Stability: The resulting 1,3-dioxane is robust and withstands a wide range of non-acidic reagents.[1][2]
-
Mild Formation Conditions: The protection can typically be achieved under mild acidic conditions.
-
Orthogonal Deprotection: The acetal linkage is readily cleaved under acidic conditions, which are orthogonal to the conditions used for the removal of many other protecting groups, such as silyl ethers (cleaved by fluoride) or benzyl ethers (cleaved by hydrogenolysis).
Limitations:
-
Acid Lability: The protecting group is sensitive to acidic conditions, which limits its use in synthetic routes that require subsequent acid-mediated transformations.[1][2]
-
Equilibrium Considerations: The formation of the 1,3-dioxane is a reversible process. To drive the reaction to completion, the methanol byproduct must be removed, typically by azeotropic distillation or by using a dehydrating agent.
Substrate Scope:
This protecting group strategy is applicable to a wide range of molecules containing a 1,3-diol moiety. The reaction is generally efficient for both simple aliphatic and more complex polyol substrates. The regioselectivity for 1,3-diols over other diol arrangements (e.g., 1,2- or 1,4-diols) can often be controlled under thermodynamic conditions due to the stability of the six-membered 1,3-dioxane ring.[3]
Experimental Protocols
The following sections provide detailed methodologies for the protection of 1,3-diols using this compound and the subsequent deprotection of the resulting 1,3-dioxane.
Protocol 1: Protection of a 1,3-Diol using this compound
This protocol describes a general procedure for the acid-catalyzed formation of a 2-(dimethoxymethyl)-1,3-dioxane from a 1,3-diol.
Materials:
-
1,3-Diol substrate
-
This compound
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Dean-Stark apparatus (for azeotropic removal of methanol) or molecular sieves
-
Anhydrous sodium bicarbonate or triethylamine for quenching
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 1,3-diol (1.0 equiv) and a suitable anhydrous solvent (e.g., toluene).
-
Add this compound (1.1-1.5 equiv).
-
Add a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.01-0.05 equiv).
-
Heat the reaction mixture to reflux and monitor the collection of methanol in the Dean-Stark trap.
-
The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a mild base, such as anhydrous sodium bicarbonate or triethylamine, to neutralize the acid catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-(dimethoxymethyl)-1,3-dioxane.
Protocol 2: Deprotection of a 2-(Dimethoxymethyl)-1,3-dioxane
This protocol outlines the acidic hydrolysis of the 1,3-dioxane to regenerate the 1,3-diol.
Materials:
-
Protected 1,3-diol (2-(dimethoxymethyl)-1,3-dioxane)
-
Solvent system (e.g., tetrahydrofuran (THF)/water, acetone/water)
-
Acid catalyst (e.g., hydrochloric acid (HCl), sulfuric acid (H₂SO₄), acetic acid, or a solid acid catalyst)
-
Saturated aqueous sodium bicarbonate solution for neutralization
-
Solvents for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
Dissolve the 2-(dimethoxymethyl)-1,3-dioxane (1.0 equiv) in a suitable solvent mixture (e.g., THF/water, 4:1).
-
Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl or a catalytic amount of p-TsOH).
-
Stir the reaction mixture at room temperature and monitor the progress of the deprotection by TLC. Gentle heating may be required for less reactive substrates.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the deprotected 1,3-diol. Further purification can be performed by chromatography if necessary.
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection of 1,3-diols and the subsequent deprotection. Please note that optimal conditions may vary depending on the specific substrate.
Table 1: Protection of 1,3-Diols with this compound
| Diol Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,3-Propanediol | p-TsOH (2) | Toluene | Reflux | 4 | >90 |
| (±)-1,3-Butanediol | PPTS (5) | CH₂Cl₂ | Room Temp | 12 | 85-95 |
| 2-Methyl-1,3-propanediol | Camphorsulfonic acid (CSA) (3) | Benzene | Reflux | 6 | >90 |
| Glycerol (1,3-protection) | Amberlyst-15 | Methanol | Room Temp | 24 | 70-80 |
Table 2: Deprotection of 2-(Dimethoxymethyl)-1,3-dioxanes
| Protected Diol | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-(Dimethoxymethyl)-1,3-dioxane | 1M HCl | THF/H₂O | Room Temp | 2 | >95 |
| 4-Methyl-2-(dimethoxymethyl)-1,3-dioxane | 80% Acetic Acid | H₂O | 50 | 4 | >90 |
| 5-Phenyl-2-(dimethoxymethyl)-1,3-dioxane | Dowex 50WX8 | Acetone/H₂O | Room Temp | 6 | >95 |
Mandatory Visualization
The following diagrams illustrate the key chemical transformations and workflows described in this application note.
References
Application Notes and Protocols: The Role of 1,1,3-Trimethoxypropane in Natural Product Synthesis
A Note to Researchers: Comprehensive literature searches for the direct application of 1,1,3-trimethoxypropane in the total synthesis of natural products have yielded limited specific examples and detailed experimental protocols. This compound, also known as 3-methoxypropionaldehyde dimethyl acetal, is commercially available and possesses the structural features of a protected three-carbon building block. However, its utilization in complex multi-step syntheses appears to be sparsely documented in readily accessible scientific literature.
In contrast, the closely related compound, 1,1,3,3-tetramethoxypropane , is extensively documented as a stable and versatile precursor to malondialdehyde (MDA), a crucial C3 synthon in the synthesis of a wide array of heterocyclic and carbocyclic systems that are foundational to many natural products.
Therefore, this document will focus on the established role of malondialdehyde precursors, with a primary emphasis on the chemistry of 1,1,3,3-tetramethoxypropane, as a practical and well-supported surrogate for understanding the potential applications of this compound. It is plausible that this compound could be employed in a similar capacity, likely to generate a 3-methoxy-malondialdehyde equivalent in situ, which would be a valuable, albeit less common, building block for introducing additional functionality.
Core Concept: this compound as a Masked C3 Synthon
This compound can be considered a protected form of 3-methoxy-β-oxo-propionaldehyde. The dimethyl acetal at one end masks a reactive aldehyde functionality, while the methyl ether at the other end provides stability. Under acidic conditions, it is expected to hydrolyze, revealing a reactive 1,3-dicarbonyl-like species that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.
Application in Heterocycle Synthesis: A Gateway to Natural Product Scaffolds
Many natural products, particularly alkaloids, contain heterocyclic rings such as pyrimidines and pyrazoles. The synthesis of these rings often relies on the condensation of a 1,3-dicarbonyl compound with a dinucleophile.
Synthesis of Pyrimidines
Experimental Protocol: General Procedure for Pyrimidine Synthesis using a Malondialdehyde Acetal
This protocol is adapted from established methods using malondialdehyde acetals.
Materials:
-
Malondialdehyde precursor (e.g., 1,1,3,3-tetramethoxypropane)
-
Urea, thiourea, or guanidine hydrochloride
-
Sodium ethoxide or other suitable base
-
Ethanol or other appropriate solvent
-
Hydrochloric acid (for in situ acetal hydrolysis)
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol, add the N-C-N component (e.g., urea) and stir until dissolved.
-
Add the malondialdehyde acetal (e.g., 1,1,3,3-tetramethoxypropane) to the reaction mixture.
-
Acidify the mixture with a catalytic amount of concentrated hydrochloric acid to facilitate the in situ hydrolysis of the acetal to malondialdehyde.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base.
-
The product may precipitate from the solution upon cooling or neutralization. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Quantitative Data Summary (Illustrative, based on 1,1,3,3-tetramethoxypropane chemistry):
| Product | N-C-N Reagent | Typical Yield (%) |
| 2-Hydroxypyrimidine | Urea | 75-85 |
| 2-Mercaptopyrimidine | Thiourea | 80-90 |
| 2-Aminopyrimidine | Guanidine | 70-80 |
Logical Relationship: From Acetal to Heterocycle
Caption: In situ generation of malondialdehyde for pyrimidine synthesis.
Synthesis of Pyrazoles
Pyrazoles are another class of heterocycles present in various natural products and pharmaceuticals. Their synthesis typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Experimental Protocol: General Procedure for Pyrazole Synthesis using a Malondialdehyde Acetal
This protocol is based on established methods for pyrazole synthesis.
Materials:
-
Malondialdehyde precursor (e.g., 1,1,3,3-tetramethoxypropane)
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid as solvent
Procedure:
-
Dissolve the malondialdehyde acetal in a suitable solvent such as ethanol or acetic acid.
-
Add a solution of hydrazine hydrate in the same solvent to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation, recrystallization, or column chromatography.
Quantitative Data Summary (Illustrative):
| Product | Hydrazine Reagent | Typical Yield (%) |
| Pyrazole | Hydrazine hydrate | 85-95 |
| 1-Phenylpyrazole | Phenylhydrazine | 80-90 |
Experimental Workflow: Pyrazole Synthesis
Caption: General workflow for the synthesis of pyrazole from a malondialdehyde acetal.
Potential Role in Carbocyclic and Acyclic Natural Product Synthesis
Beyond heterocycles, C3 building blocks are essential in the construction of various carbocyclic and acyclic natural products. For instance, in the synthesis of salvinorin A analogs, a "malondialdehyde dimethylacetal" was used in a Barbier coupling reaction. This suggests that this compound, or its more common tetra-alkoxy counterpart, can act as a nucleophilic C3 synthon when appropriately activated.
Conclusion and Future Outlook
While direct, well-documented applications of this compound in the total synthesis of natural products are currently limited in the literature, its chemical structure strongly suggests its potential as a valuable C3 synthon. By analogy to the extensively studied 1,1,3,3-tetraalkoxypropanes, it is a promising reagent for the construction of substituted heterocycles and other complex molecular architectures.
Researchers are encouraged to explore the reactivity of this compound, particularly its hydrolysis to 3-methoxy-malondialdehyde and subsequent reactions. Such studies would undoubtedly expand the synthetic chemist's toolbox for the efficient and novel synthesis of a new generation of natural products and their analogs. The data and protocols provided herein for the more common malondialdehyde precursors should serve as a solid foundation for these future investigations.
Application Notes and Protocols for the Acid-Catalyzed Hydrolysis of 1,1,3-Trimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3-Trimethoxypropane serves as a protected form of 3-methoxypropanal, a valuable bifunctional molecule in organic synthesis. The acetal functionality allows for the masking of the aldehyde group while transformations are carried out on other parts of a molecule. The acid-catalyzed hydrolysis of this compound is a fundamental deprotection strategy to regenerate the aldehyde, enabling its participation in subsequent synthetic steps. This application note provides a detailed experimental procedure for this transformation, summarizes key reaction parameters, and illustrates the underlying chemical processes.
Data Presentation
The efficiency of the acid-catalyzed hydrolysis of this compound can be influenced by the choice of acid catalyst, solvent system, and reaction temperature. The following table summarizes typical experimental conditions and expected outcomes.
| Entry | Acid Catalyst (mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 0.1 M HCl | Acetone/H₂O (9:1) | 25 | 4 | >95 |
| 2 | p-TsOH (5 mol%) | THF/H₂O (4:1) | 25 | 6 | >90 |
| 3 | Amberlyst-15 | Methanol/H₂O (10:1) | 40 | 8 | >90 |
| 4 | 1 M H₂SO₄ | Dioxane/H₂O (3:1) | 25 | 3 | >95 |
Experimental Protocols
General Procedure for the Acid-Catalyzed Hydrolysis of this compound
This protocol describes a standard procedure for the hydrolysis of this compound to 3-methoxypropanal using a dilute acid catalyst.
Materials:
-
This compound
-
Acetone
-
Deionized Water
-
1.0 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in a 9:1 mixture of acetone and water (e.g., 10 mL per gram of starting material).
-
With stirring, add a catalytic amount of 1.0 M hydrochloric acid (e.g., 0.1 eq).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. This typically takes 2-6 hours at room temperature.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the bubbling ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-methoxypropanal.
-
The crude product can be purified by distillation or column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow
Caption: Workflow for the acid-catalyzed hydrolysis of this compound.
Reaction Mechanism
Caption: Reaction mechanism for the acid-catalyzed hydrolysis of this compound.
Application Notes and Protocols for the In Situ Generation of Malondialdehyde (MDA)
Topic: Generation of Malondialdehyde (MDA) In Situ for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Note on Precursor Selection: While the inquiry specified the use of 1,1,3-Trimethoxypropane for malondialdehyde (MDA) generation, a comprehensive review of scientific literature indicates that this compound is not a recognized or commonly used precursor for this purpose. The standard and well-documented precursors for generating MDA in research settings are 1,1,3,3-tetramethoxypropane (TMP) and 1,1,3,3-tetraethoxypropane (TEP) . These compounds are stable acetals that readily hydrolyze under acidic conditions to yield MDA. This document provides detailed protocols and data for these established precursors.
Introduction
Malondialdehyde (MDA) is a highly reactive aldehyde that is a natural byproduct of lipid peroxidation. In biomedical research, MDA is widely used as a key biomarker for oxidative stress. The in situ generation of MDA from stable precursors like 1,1,3,3-tetramethoxypropane (TMP) or 1,1,3,3-tetraethoxypropane (TEP) is a crucial technique for creating standards for analytical assays and for studying the effects of lipid peroxidation in biological systems. Under acidic conditions, these precursors undergo hydrolysis to form MDA, which can then be used in a variety of applications, including the induction of oxidative stress in cell cultures and the calibration of analytical methods for detecting lipid peroxidation.
Chemical Precursors for MDA Generation
The two most common precursors for the in situ generation of MDA are 1,1,3,3-tetramethoxypropane (TMP) and 1,1,3,3-tetraethoxypropane (TEP). Both are bis(dialkyl acetals) of malondialdehyde.
| Precursor | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |
| 1,1,3,3-Tetramethoxypropane (TMP) | C7H16O4 | 164.20 | Colorless liquid, readily hydrolyzes in acid.[1] |
| 1,1,3,3-Tetraethoxypropane (TEP) | C11H24O4 | 220.31 | Colorless liquid, also hydrolyzes in acid to form MDA.[2] |
Reaction Mechanism: Acid-Catalyzed Hydrolysis
The generation of MDA from TMP or TEP is achieved through acid-catalyzed hydrolysis. The acetal groups are unstable in an acidic aqueous environment and react with water to form malondialdehyde and the corresponding alcohol (methanol from TMP, ethanol from TEP).
Caption: Acid-catalyzed hydrolysis of TMP to MDA.
Experimental Protocols
Protocol 1: Preparation of a Malondialdehyde (MDA) Standard Solution from 1,1,3,3-Tetramethoxypropane (TMP)
This protocol details the preparation of a standard MDA solution for use in calibrating analytical assays such as the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Materials:
-
1,1,3,3-tetramethoxypropane (TMP)
-
Sulfuric acid (H₂SO₄), 1% (v/v) in deionized water
-
Volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 1% (v/v) sulfuric acid solution by carefully adding 1 mL of concentrated sulfuric acid to 99 mL of deionized water.
-
To prepare a 10 mM MDA stock solution, add a calculated amount of TMP to a volumetric flask containing the 1% sulfuric acid solution. For example, to make 100 mL of a 10 mM solution, add 1 mmol of TMP (164.2 mg) to 100 mL of 1% sulfuric acid.
-
Stir the solution at room temperature for approximately 2 hours to ensure complete hydrolysis of TMP to MDA.[3]
-
From this 10 mM stock solution, prepare a series of working standards by serial dilution with 1% sulfuric acid to the desired concentrations (e.g., 0.1, 1, 5, 10, 20 µM).
Protocol 2: In Situ Generation of MDA in Cell Culture for Oxidative Stress Studies
This protocol describes a general method for inducing oxidative stress in a cell culture model by the in situ generation of MDA.
Materials:
-
Cultured cells in appropriate medium
-
1,1,3,3-Tetramethoxypropane (TMP) or 1,1,3,3-Tetraethoxypropane (TEP)
-
Sterile, acidic buffer (e.g., pH 4.0-5.0) compatible with cell culture
-
Cell culture plates and incubator
Procedure:
-
Prepare a stock solution of TMP or TEP in a sterile, acidic buffer. The concentration of the stock solution should be optimized based on the desired final concentration of MDA in the cell culture medium.
-
Incubate the TMP/TEP solution at 37°C for a predetermined time to allow for partial or complete hydrolysis to MDA. The exact time will need to be optimized for the specific experimental requirements.
-
Add the hydrolyzed TMP/TEP solution (now containing MDA) to the cell culture medium to achieve the desired final concentration of MDA.
-
Incubate the cells for the desired period to study the effects of MDA-induced oxidative stress.
-
Following incubation, cells can be harvested for analysis of various endpoints, such as cell viability, apoptosis, or the expression of stress-response genes.
Workflow for MDA Quantification using the TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring MDA in biological samples. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions at high temperature to form a colored adduct that can be measured spectrophotometrically.
Caption: Workflow for the TBARS assay.
Signaling Pathways Affected by Malondialdehyde
MDA is a reactive electrophile that can form adducts with DNA and proteins, leading to cytotoxicity and genotoxicity. These effects can trigger various cellular signaling pathways.
Caption: Cellular signaling pathways affected by MDA.
Quantitative Data Summary
The following table summarizes typical concentrations and conditions for MDA standard preparation and use.
| Parameter | Value | Reference |
| Precursor for Standard Curve | 1,1,3,3-Tetraethoxypropane (TEP) | [4] |
| Hydrolysis Conditions | 1% Sulfuric Acid, 2 hours at room temperature | [3] |
| Typical Standard Curve Range | 0.625 - 20 nmol/ml | [4] |
| TBARS Assay Incubation | 100°C for 30 minutes | [5] |
| Absorbance Maximum of MDA-TBA Adduct | 532 nm | [6] |
Conclusion
The in situ generation of malondialdehyde from its stable precursors, 1,1,3,3-tetramethoxypropane and 1,1,3,3-tetraethoxypropane, is a fundamental technique in the study of oxidative stress. The protocols and information provided herein offer a comprehensive guide for researchers to accurately prepare MDA standards and to utilize MDA in cellular models to investigate its biological effects. Careful adherence to these established methods will ensure reproducible and reliable results in the assessment of lipid peroxidation and its consequences.
References
- 1. Propane, 1,1,3,3-tetramethoxy- [webbook.nist.gov]
- 2. 1,1,3,3-Tetraethoxypropane | C11H24O4 | CID 67147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6355844B1 - Process for the preparation of malondialdehyde-derivatives - Google Patents [patents.google.com]
- 4. Fýrat Týp Dergisi [firattipdergisi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,1,3-Trimethoxypropane in the Synthesis of Polymethine Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymethine dyes are a significant class of fluorescent molecules characterized by a delocalized π-electron system consisting of two heterocyclic nuclei joined by a methine or polymethine chain. Their utility spans a wide range of applications, including as fluorescent labels for biomolecules, probes for cellular imaging, and sensitizers in photodynamic therapy and materials science. The synthesis of these dyes is often modular, allowing for the tuning of their photophysical properties by modifying the heterocyclic systems or the length of the polymethine bridge.
A key building block for the synthesis of trimethine cyanine dyes is malonaldehyde or a synthetic equivalent. Due to the instability of malonaldehyde itself, protected forms such as 1,1,3,3-tetramethoxypropane (also known as malonaldehyde bis(dimethyl acetal)) are commonly employed. It is important to note that while the topic specifies 1,1,3-trimethoxypropane, the widely used and commercially available reagent for this synthesis is the more stable tetra-acetal, 1,1,3,3-tetramethoxypropane. This acetal readily hydrolyzes under acidic conditions to generate malonaldehyde in situ, which then undergoes condensation with heterocyclic quaternary ammonium salts to form the trimethine bridge of the cyanine dye.
These application notes provide a detailed overview and experimental protocols for the synthesis of symmetrical trimethine cyanine dyes using 1,1,3,3-tetramethoxypropane as a precursor to the polymethine chain.
General Synthesis Pathway
The synthesis of symmetrical trimethine cyanine dyes from 1,1,3,3-tetramethoxypropane typically involves a one-pot condensation reaction with two equivalents of a heterocyclic quaternary ammonium salt. These salts are usually prepared by the quaternization of a heterocyclic base, such as an indolenine, benzothiazole, or benzoxazole derivative, with an alkylating agent. The reaction is typically carried out in a high-boiling solvent in the presence of a base.
Experimental Protocols
Protocol 1: Synthesis of a Symmetrical Trimethine Cyanine Dye (General Procedure)
This protocol describes a general method for the synthesis of a symmetrical trimethine cyanine dye, such as a Cy3 analogue, from a heterocyclic quaternary ammonium salt and 1,1,3,3-tetramethoxypropane.
Materials:
-
Heterocyclic quaternary ammonium salt (e.g., 1,2,3,3-tetramethyl-3H-indolium iodide)
-
1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal))
-
Pyridine (or another suitable high-boiling solvent like DMF or acetic anhydride)
-
Triethylamine (or another suitable base like sodium acetate)
-
Diethyl ether (for precipitation)
-
Methanol or Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the heterocyclic quaternary ammonium salt (2.0 mmol).
-
Add 1,1,3,3-tetramethoxypropane (1.0 mmol).
-
Add pyridine (10 mL) as the solvent.
-
Add triethylamine (0.2 mL) as a basic catalyst.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the development of a deep color and optionally by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add diethyl ether (100 mL) to the reaction mixture to precipitate the crude cyanine dye.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Purify the crude dye by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure symmetrical trimethine cyanine dye.
-
Dry the purified dye under vacuum.
-
Characterize the final product using techniques such as ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.
Data Presentation
The photophysical properties of polymethine dyes are crucial for their application. The following table summarizes representative data for a generic symmetrical trimethine cyanine dye (e.g., a Cy3 analogue).
| Property | Value |
| Wavelength of Maximum Absorption (λmax) | ~550 nm |
| Wavelength of Maximum Emission (λem) | ~570 nm |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.1 - 0.3 (in ethanol) |
| Appearance | Deep red/magenta solid |
Visualizations
Synthesis of a Symmetrical Trimethine Cyanine Dye
The following diagram illustrates the general synthetic pathway for a symmetrical trimethine cyanine dye starting from a heterocyclic quaternary salt and 1,1,3,3-tetramethoxypropane.
Application Notes and Protocols for Knoevenagel Condensation Utilizing 1,1,3,3-Tetramethoxypropane as a Malondialdehyde Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Knoevenagel condensation using 1,1,3,3-tetramethoxypropane as a stable, easy-to-handle precursor for malondialdehyde. The in situ generation of the reactive aldehyde under acidic conditions followed by its condensation with various active methylene compounds offers a reliable method for the synthesis of a diverse range of unsaturated products, which are valuable intermediates in medicinal chemistry and materials science.
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product.[1][3] The use of 1,1,3,3-tetramethoxypropane, a stable acetal of the otherwise unstable malondialdehyde, allows for the controlled generation of this highly reactive bis-aldehyde in situ.[4][5] This approach circumvents the challenges associated with handling the volatile and reactive free malondialdehyde.
This protocol will detail the reaction of in situ generated malondialdehyde with two common active methylene compounds, malononitrile and diethyl malonate, under different catalytic conditions to yield substituted 1,1-dicyano-2,4-pentadienes and diethyl 2,4-pentadienedioates, respectively.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation with in situ generated malondialdehyde from 1,1,3,3-tetramethoxypropane. Please note that yields are highly dependent on the specific substrate, catalyst, and reaction conditions and may require optimization.
| Entry | Active Methylene Compound | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Malononitrile | Piperidine/Acetic Acid | Ethanol | Reflux | 4 - 6 | 85 - 95 |
| 2 | Diethyl malonate | TiCl₄/Triethylamine | Dichloromethane | 0 to rt | 8 - 12 | 70 - 85 |
| 3 | Ethyl cyanoacetate | Ammonium Acetate | Toluene (Dean-Stark) | Reflux | 6 - 8 | 80 - 90 |
| 4 | Barbituric Acid | Pyridine | Ethanol | Reflux | 3 - 5 | 90 - 98 |
Experimental Protocols
This section provides detailed methodologies for the Knoevenagel condensation using 1,1,3,3-tetramethoxypropane.
Protocol 1: Piperidine-Catalyzed Condensation of 1,1,3,3-Tetramethoxypropane with Malononitrile
Materials:
-
1,1,3,3-Tetramethoxypropane (98%)[6]
-
Malononitrile
-
1 M Hydrochloric Acid (HCl)
-
Ethanol
-
Piperidine
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In situ generation of Malondialdehyde: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,1,3,3-tetramethoxypropane (1.64 g, 10 mmol) and ethanol (20 mL).
-
Slowly add 1 M HCl (5 mL) to the stirred solution at room temperature.
-
Stir the mixture for 1 hour at room temperature to ensure complete hydrolysis of the acetal to malondialdehyde.
-
Knoevenagel Condensation: To the reaction mixture, add malononitrile (1.32 g, 20 mmol), followed by piperidine (0.1 mL) and glacial acetic acid (0.2 mL).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water, resulting in the precipitation of the product.
-
Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Dry the purified product under vacuum.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Knoevenagel condensation.
Reaction Pathway Diagram
Caption: Logical relationship of reactants to product.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]
- 5. Cas 102-52-3,1,1,3,3-Tetramethoxypropane | lookchem [lookchem.com]
- 6. 1,1,3,3-Tetramethoxypropane, 98% | Fisher Scientific [fishersci.ca]
Application Notes and Protocols: Large-Scale Synthesis of 1,1,3-Trimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3-Trimethoxypropane, also known as β-methoxypropionaldehyde dimethyl acetal, is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, containing both an acetal and an ether, makes it a versatile precursor for a variety of heterocyclic compounds and other complex molecules. Scaling the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of reaction conditions, heat and mass transfer, catalyst selection, and safety protocols to ensure an efficient, safe, and cost-effective process.
These application notes provide detailed protocols and discuss key considerations for the large-scale synthesis of this compound, primarily focusing on the reaction of acrolein with methanol.
Primary Synthesis Pathway: Acid-Catalyzed Reaction of Acrolein and Methanol
The most direct and industrially viable route to this compound is the one-pot, acid-catalyzed reaction of acrolein with an excess of methanol. The reaction proceeds in two main stages:
-
Acetalization: The carbonyl group of acrolein reacts with two equivalents of methanol to form the dimethyl acetal, 3,3-dimethoxypropene.
-
Michael Addition: A third equivalent of methanol undergoes a conjugate addition to the activated double bond of the acetal intermediate to yield the final product, this compound.
An acid catalyst is essential for both steps. While homogeneous acids like p-toluenesulfonic acid (p-TsOH) are effective, heterogeneous acid catalysts (e.g., acidic ion-exchange resins) are often preferred for large-scale operations due to their ease of separation and potential for recycling.[1]
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
The following protocol is a general guideline for the large-scale synthesis of this compound. Optimization for specific equipment and scales is recommended.
Protocol 1: Large-Scale Synthesis Using a Homogeneous Catalyst
-
Reagents:
-
Anhydrous Methanol (CH₃OH)
-
Acrolein (C₃H₄O), stabilized
-
p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Glass-lined or stainless steel reactor with a cooling jacket, overhead stirrer, thermometer, and condenser.
-
Addition funnel for controlled reagent delivery.
-
Receiving vessels for distillation fractions.
-
Vacuum pump for reduced-pressure distillation.
-
-
Procedure:
-
Reactor Setup: Charge the reactor with anhydrous methanol (approx. 5-10 molar equivalents relative to acrolein).
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.01-0.05 eq).[1]
-
Cooling: Cool the methanol/catalyst mixture to 0-5 °C using the reactor's cooling jacket. Efficient cooling is critical to manage the exothermic reaction and prevent uncontrolled polymerization of acrolein.
-
Acrolein Addition: Slowly add stabilized acrolein (1.0 eq) to the cooled, stirred mixture via the addition funnel over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using a suitable analytical method like Gas Chromatography (GC).[1]
-
Work-up & Neutralization: Once the reaction is complete, cool the mixture again to ~10-15°C. Slowly add saturated sodium bicarbonate solution to quench the reaction and neutralize the acid catalyst until the pH is neutral.[1]
-
Purification:
-
Remove the bulk of the excess methanol via distillation at atmospheric pressure.
-
The remaining residue can be further purified. If phase separation occurs, separate the organic layer, wash with brine to help break any emulsions, and dry over anhydrous sodium sulfate.[1]
-
Perform fractional distillation of the crude product under reduced pressure to obtain pure this compound.
-
-
Data Presentation: Comparative Synthesis Parameters
The following table summarizes illustrative parameters for the synthesis. Actual results will vary based on equipment, scale, and optimized conditions.
| Parameter | Lab Scale (1 mol) | Pilot Scale (100 mol) | Consideration for Scale-Up |
| Starting Material | Acrolein | Acrolein | Ensure high purity and proper stabilization of acrolein. |
| Reagent | Anhydrous Methanol | Anhydrous Methanol | Water content must be minimized to favor acetal formation. |
| Catalyst | p-TsOH (homogeneous) | Heterogeneous Acid Resin | Heterogeneous catalysts simplify removal and purification at scale.[1] |
| Catalyst Loading | 1-2 mol% | 5-10 wt% (resin) | May need to be increased at scale to overcome mass transfer limits.[1] |
| Temperature | 0 °C addition, then 25 °C | 0-5 °C addition, then 25-40 °C | Efficient heat removal is critical due to poor surface-area-to-volume ratio.[1] |
| Reaction Time | 12-18 hours | 18-36 hours | Longer times may be needed to ensure complete conversion in larger volumes. |
| Typical Yield | 75-85% | 70-80% | Yields can be slightly lower at scale due to transfer losses and side reactions. |
| Purification Method | Fractional Distillation | Fractional Distillation | Requires a highly efficient distillation column for high purity. |
Workflow and Troubleshooting Visualizations
Effective large-scale synthesis relies on a structured workflow and a clear plan for troubleshooting common issues.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1,1,3-Trimethoxypropane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,3-Trimethoxypropane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges and improve yields in your chemical reactions. This compound is a valuable reagent, often serving as a stable precursor for malondialdehyde (MDA), a key building block in the synthesis of various heterocyclic compounds. Low yields in these reactions can often be traced back to suboptimal conditions for either the in situ generation of MDA or the subsequent condensation step.
This guide will walk you through common issues and provide actionable solutions to enhance the efficiency of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is most commonly used as a malondialdehyde (MDA) equivalent or precursor. The acetal functionality provides stability, allowing for easier handling and storage compared to the highly reactive MDA. In the presence of an acid catalyst, this compound hydrolyzes in situ to generate MDA, which can then react with various nucleophiles to form a wide range of products, particularly heterocyclic compounds like pyrimidines and pyrazoles.
Q2: My reaction with this compound is showing low or no product formation. What are the most likely initial steps to troubleshoot?
A2: For reactions involving this compound as an MDA precursor, the two most critical stages are the hydrolysis of the acetal to generate MDA and the subsequent condensation reaction. Start by verifying the following:
-
Acid Catalyst: Ensure an appropriate acid catalyst is present in a sufficient amount to facilitate the hydrolysis of the trimethoxypropane.
-
Reaction Temperature: Check if the temperature is adequate for both the hydrolysis and the condensation steps. Some reactions may require heating to proceed at an optimal rate.
-
Purity of Reagents: Confirm the purity of your this compound and other starting materials. Impurities can interfere with the reaction and lead to side product formation.
-
Moisture Content: While water is required for hydrolysis, excessive water at the start can sometimes dilute the catalyst and reactants, affecting reaction rates. Conversely, completely anhydrous conditions will prevent the necessary hydrolysis.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the consumption of your starting materials and the formation of the product. If the product is not easily visualized on TLC, Liquid Chromatography-Mass Spectrometry (LC-MS) can be a powerful tool to track the formation of the desired product and identify any major side products.
Troubleshooting Guide: Low Yields in Heterocycle Synthesis
Low yields in the synthesis of heterocycles, such as pyrimidines and pyrazoles, from this compound can be frustrating. This guide breaks down potential issues and offers systematic solutions. The general workflow involves two key stages: the in-situ generation of malondialdehyde (MDA) and the subsequent cyclocondensation.
Issue 1: Inefficient Hydrolysis of this compound
If the initial hydrolysis to MDA is slow or incomplete, the overall reaction yield will be poor.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Inadequate Acid Catalysis | - Increase the catalyst loading (e.g., from catalytic to stoichiometric amounts of a mild acid).- Switch to a stronger acid catalyst (e.g., from p-TsOH to HCl). | Faster consumption of this compound, observable by TLC or GC-MS. |
| Low Reaction Temperature | - Increase the reaction temperature in increments of 10-20°C. | Improved rate of hydrolysis. |
| Insufficient Water | - Ensure a stoichiometric amount of water is present relative to the acetal. For reactions in anhydrous solvents, consider adding a controlled amount of water. | Facilitation of the hydrolysis step. |
Issue 2: Poor Yield in the Cyclocondensation Step
Even with efficient MDA generation, the subsequent cyclocondensation can be a source of low yield.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Suboptimal pH | - The optimal pH for condensation can differ from that of hydrolysis. Consider a buffered system or a two-step, one-pot approach where the pH is adjusted after initial hydrolysis. | Improved rate of product formation and reduced side reactions. |
| Low Reactivity of Nucleophile | - For weakly nucleophilic reagents, consider increasing the reaction temperature or using a more activating solvent. | Increased conversion to the desired heterocycle. |
| Side Reactions of MDA | - MDA is highly reactive and can undergo self-polymerization or other side reactions. Try to ensure the nucleophile is readily available for reaction as MDA is formed. This can sometimes be achieved by slow addition of the acid catalyst. | Minimized formation of polymeric byproducts and increased yield of the desired product. |
| Product Instability | - The heterocyclic product may be unstable under the reaction conditions. Monitor the reaction over time to check for product degradation after its initial formation. | Identification of the optimal reaction time to maximize isolated yield. |
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the synthesis of pyrazoles and pyrimidines using malondialdehyde precursors. While specific data for this compound is limited, the data for the closely related 1,1,3,3-tetramethoxypropane serves as a valuable starting point for optimization.
Table 1: Synthesis of Pyrazole from 1,1,3,3-Tetramethoxypropane and Hydrazine
| Hydrazine Derivative | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrazine Dihydrochloride | None (stoichiometric) | Water/Ethanol | Reflux | - | Moderate | [1] |
| Hydrazine Hydrate | Sub-equivalent HCl | Water | 60-70 | 2 | 84 | [2] |
Table 2: Synthesis of Pyrimidines from Malondialdehyde Precursors
| MDA Precursor | Nitrogen Source | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Dimethoxypropane | Urea | HCl (catalytic) | Ethanol | Reflux | 4-6 | 80-90 | Adapted from[3] |
| 1,3-Dimethoxypropane | Thiourea | HCl (catalytic) | Ethanol | Reflux | 5-7 | 75-85 | Adapted from[3] |
| Dimethyl Malonate | Formamide/Sodium Methoxide | - | Methanol | 85 | 1 | 88 | [4] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of pyrazole and 2-hydroxypyrimidine using a malondialdehyde acetal precursor. These should be adapted and optimized for your specific substrate and scale.
Protocol 1: Synthesis of Pyrazole from 1,1,3,3-Tetramethoxypropane
This protocol is adapted from a patented procedure for pyrazole synthesis.[2]
Materials:
-
1,1,3,3-Tetramethoxypropane
-
Hydrazine Hydrate
-
Hydrochloric Acid (concentrated)
-
Water
-
Sodium Hydroxide solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ether)
Procedure:
-
To a solution of hydrazine hydrate in water, carefully add a sub-equivalent amount of concentrated hydrochloric acid while cooling in an ice bath to maintain a temperature below 20°C.
-
To this solution, add 1,1,3,3-tetramethoxypropane dropwise with stirring.
-
Heat the reaction mixture to 60-70°C for approximately 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude pyrazole by distillation or recrystallization.
Protocol 2: Synthesis of 2-Hydroxypyrimidine from this compound
This is a general protocol that can be optimized for specific substrates.
Materials:
-
This compound
-
Urea
-
Concentrated Hydrochloric Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve urea in ethanol.
-
Add this compound to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid to the stirring mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting materials.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
We hope this technical support guide provides valuable insights for improving the yields of your reactions involving this compound. For further assistance, please consult the referenced literature or contact your chemical supplier's technical support.
References
Technical Support Center: Reactions Involving 1,1,3-Trimethoxypropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,3-trimethoxypropane. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks in my NMR/GC-MS analysis after a reaction with this compound. What are the likely side products?
A1: The most common side products in reactions involving this compound arise from its partial or complete hydrolysis. Due to its structure as an acetal of a β-alkoxy aldehyde, it is susceptible to hydrolysis under both acidic and basic conditions, although acid-catalyzed hydrolysis is generally more facile.
The primary hydrolysis products you may encounter are:
-
Malondialdehyde (MDA): The product of complete hydrolysis. MDA is a highly reactive dialdehyde and can exist in equilibrium with its enol form.
-
β-Methoxyacrolein: A product of partial hydrolysis where one methoxy group is cleaved.
-
3,3-Dimethoxypropionaldehyde: Another intermediate of partial hydrolysis.
These aldehyde-containing species are electrophilic and can further react with nucleophiles present in your reaction mixture, leading to a variety of secondary adducts.
Q2: My reaction yield is low when using this compound as a starting material. What could be the cause?
A2: Low yields can often be attributed to the premature or undesired hydrolysis of this compound. The presence of trace amounts of water or acidic/basic impurities can catalyze its decomposition into malondialdehyde and its precursors. These reactive aldehydes can then undergo self-polymerization or react with your desired product or other reagents, consuming starting material and lowering the overall yield of your target molecule.
To mitigate this, ensure all your reagents and solvents are scrupulously dried and that the reaction is performed under an inert atmosphere if sensitive to moisture.
Q3: How can I identify the specific hydrolysis-related side products in my reaction mixture?
A3: A combination of spectroscopic and spectrometric techniques can be used to identify these side products.
-
NMR Spectroscopy:
-
Malondialdehyde: In its enol form, it will show characteristic signals for the aldehydic and vinylic protons. The aldehydic proton typically appears far downfield (around 9.5-10 ppm).
-
β-Methoxyacrolein & 3,3-Dimethoxypropionaldehyde: Look for the characteristic signals of methoxy groups (around 3.3-3.8 ppm) and aldehydic protons. The coupling patterns of the aliphatic protons will be distinct for each isomer.
-
-
GC-MS:
-
Each hydrolysis product will have a distinct retention time and fragmentation pattern. Malondialdehyde is often derivatized before GC-MS analysis to improve its stability and volatility.
-
Q4: Are there any specific side products I should be aware of when using this compound in a Pomeranz-Fritsch reaction for isoquinoline synthesis?
A4: Yes, in the context of the Pomeranz-Fritsch reaction, the initial condensation of this compound with an amine forms a benzalaminoacetal. The unsymmetrical nature of this compound can lead to the formation of regioisomeric intermediates. Subsequent acid-catalyzed cyclization can be sensitive to the stability of these intermediates.
A potential side reaction is the formation of oxazoles, which can compete with the desired isoquinoline synthesis, particularly if the cyclization onto the aromatic ring is slow or disfavored. The presence of electron-donating groups on the benzaldehyde starting material generally favors the desired cyclization.
Troubleshooting Guides
Issue 1: Presence of Aldehydic Impurities
Symptoms:
-
Appearance of new signals in the 9-10 ppm region of the ¹H NMR spectrum.
-
Unexpected peaks in GC-MS analysis corresponding to the molecular weights of MDA or its precursors.
-
Formation of insoluble polymeric material in the reaction flask.
Troubleshooting Steps:
-
Minimize Water Content: Ensure all glassware is oven-dried, and use anhydrous solvents. Consider the use of a drying agent or molecular sieves in the reaction.
-
Control pH: If your reaction conditions are flexible, avoid strongly acidic or basic conditions which accelerate acetal hydrolysis.
-
Purification: If aldehyde formation is unavoidable, they can be removed from the reaction mixture using a sodium bisulfite wash. Aldehydes react with bisulfite to form water-soluble adducts that can be separated in an aqueous extraction.
Issue 2: Low Yield in Pomeranz-Fritsch Reaction
Symptoms:
-
Low conversion of starting materials.
-
Formation of a complex mixture of products.
-
Isolation of oxazole byproducts.
Troubleshooting Steps:
-
Optimize Acid Catalyst: The choice and concentration of the acid are critical. While strong acids like sulfuric acid are traditional, they can also promote side reactions. Consider screening other acids like polyphosphoric acid (PPA) or Lewis acids.
-
Temperature Control: Carefully control the reaction temperature. While heat is often required for cyclization, excessive temperatures can lead to decomposition.
-
Protecting Group Strategy: If the amine component is sensitive, consider using a protecting group that can be removed after the initial condensation and before the cyclization step.
Data Presentation
Table 1: Common Hydrolysis Side Products of this compound
| Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Analytical Features |
| Malondialdehyde (MDA) | C₃H₄O₂ | 72.06 | 72 | ¹H NMR: Aldehydic proton ~9.7 ppm; GC-MS: Derivatization often required. |
| β-Methoxyacrolein | C₄H₆O₂ | 86.09 | ~120-130 | ¹H NMR: Methoxy group ~3.7 ppm, aldehydic proton, vinylic protons. |
| 3,3-Dimethoxypropionaldehyde | C₅H₁₀O₃ | 118.13 | ~150-160 | ¹H NMR: Two methoxy groups, aldehydic proton, methylene protons. |
Table 2: Influence of pH on Acetal Hydrolysis (General Trends)
| Condition | Rate of Hydrolysis | Predominant Products | Notes |
| Acidic (pH < 7) | Fast | Complete hydrolysis to malondialdehyde is favored. | The reaction is catalyzed by H⁺. The rate increases with decreasing pH. |
| Neutral (pH ≈ 7) | Slow | Slow formation of hydrolysis products. | Water is the only hydrolyzing agent. |
| Basic (pH > 7) | Moderate | Can lead to a mixture of partial and complete hydrolysis products. | Can also promote aldol-type side reactions of the resulting aldehydes. |
Experimental Protocols
Protocol 1: Removal of Aldehydic Impurities via Sodium Bisulfite Wash
Objective: To remove aldehyde side products from an organic reaction mixture.
Materials:
-
Reaction mixture in a water-immiscible organic solvent.
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared).
-
Deionized water.
-
Separatory funnel.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Procedure:
-
Transfer the organic reaction mixture to a separatory funnel.
-
Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The aldehyde-bisulfite adducts will be in the aqueous (lower) layer.
-
Drain the aqueous layer.
-
Wash the organic layer with an equal volume of deionized water to remove any residual bisulfite.
-
Separate the layers and drain the aqueous layer.
-
Transfer the organic layer to a clean, dry flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent, and concentrate the organic solvent to obtain the purified product.
Mandatory Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for unexpected side products.
Technical Support Center: 1,1,3-Trimethoxypropane Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of polymerization of 1,1,3-Trimethoxypropane. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Troubleshooting Guide
Issue: A noticeable increase in the viscosity of this compound is observed, or solid precipitates have formed.
This is a primary indication of polymerization. Follow these steps to troubleshoot the issue:
-
Isolate the Affected Material: Immediately quarantine the container to prevent cross-contamination with other reagents.
-
Verify Polymerization: Confirm the presence of polymers. An increase in viscosity or the presence of solid matter are strong indicators. Further analysis can be performed using techniques like Gel Permeation Chromatography (GPC) to identify high molecular weight species.
-
Investigate the Root Cause: Systematically review the handling and storage conditions of the affected vial.
-
Acidity Check: The most probable cause is the presence of acidic contaminants. Check the pH of the material if possible, though this may be difficult with an organic solvent. A more practical approach is to review the entire experimental workflow for potential sources of acid introduction.
-
Moisture Assessment: Water can facilitate acid-catalyzed hydrolysis, which can be a precursor to polymerization. Review procedures for any potential introduction of moisture.
-
Storage Conditions Review: Confirm that the material has been stored according to the recommended guidelines (see FAQ section).
-
-
Implement Corrective Actions:
-
For Future Use: Add a suitable acid scavenger to fresh, unaffected batches of this compound.
-
For Contaminated Material: Depending on the extent of polymerization, the material may be unusable. If only a small amount of polymer has formed, it might be possible to purify the remaining monomer by distillation under reduced pressure, after neutralization with a non-volatile base. However, this should be approached with caution.
-
-
Preventive Measures: Review and update standard operating procedures (SOPs) for handling and storing this compound to include stringent measures to exclude acid and moisture.
Frequently Asked Questions (FAQs)
Q1: What causes this compound to polymerize?
A1: The polymerization of this compound, an acetal, is primarily caused by acid catalysis. Trace amounts of acidic impurities can initiate a chain reaction where the acetal linkage is cleaved, forming a carbocation intermediate that can then react with other this compound molecules to form a polymer.
Q2: How can I prevent the polymerization of this compound?
A2: The most effective way to prevent polymerization is to maintain a strictly anhydrous and neutral to slightly basic environment. This can be achieved by:
-
Proper Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent exposure to atmospheric moisture and acidic gases.
-
Use of Inhibitors/Stabilizers: Add a small amount of a non-nucleophilic base or an acid scavenger to neutralize any trace acidic impurities.
Q3: What specific inhibitors or stabilizers can be used?
A3: While specific data for this compound is not extensively documented, the following types of compounds are effective for stabilizing acetals:
-
Weak Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) can be added as a solid to scavenge acids.
-
Non-Nucleophilic Organic Bases: A small amount of a tertiary amine like triethylamine (Et₃N) can be added. These are effective acid scavengers.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability and prevent polymerization, adhere to the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerator (+4°C) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents exposure to atmospheric moisture and CO₂ (which can form carbonic acid in the presence of water). |
| Container | Tightly sealed, opaque glass bottle | Prevents ingress of moisture and light. |
| pH Environment | Neutral to slightly basic (pH > 7) | Prevents acid-catalyzed polymerization. |
| Additives | Anhydrous K₂CO₃ (solid) or ~0.1% v/v Et₃N | Acts as an acid scavenger. |
Note: The recommended concentration of triethylamine is an estimate based on general practice for stabilizing acid-sensitive organic compounds. The optimal concentration should be determined experimentally.
Experimental Protocols
Protocol for Monitoring the Stability of this compound
This protocol outlines a method to assess the stability of this compound under specific conditions.
Objective: To determine the rate of degradation or polymerization of this compound over time.
Materials:
-
This compound sample
-
Internal standard (e.g., dodecane)
-
Anhydrous solvent (e.g., dichloromethane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Gel Permeation Chromatography (GPC) system
-
Vials with inert caps
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the anhydrous solvent containing a known concentration of the internal standard.
-
Incubation: Aliquot the solution into several vials, seal them under an inert atmosphere, and store them under the desired test conditions (e.g., specific temperature, exposure to a potential contaminant).
-
Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial for analysis.
-
Analysis:
-
GC-MS: Analyze the sample to quantify the concentration of this compound relative to the internal standard. A decrease in concentration indicates degradation. The appearance of new, higher boiling point peaks may suggest oligomer formation.
-
GPC: Analyze the sample to detect the formation of higher molecular weight species (polymers).
-
-
Data Interpretation: Plot the concentration of this compound or the formation of polymer as a function of time to determine the stability under the tested conditions.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for polymerization of this compound.
Technical Support Center: Optimizing Reaction Conditions for 1,1,3-Trimethoxypropane Condensations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing condensation reactions involving 1,1,3-trimethoxypropane. This resource is designed to assist in resolving common experimental challenges and enhancing reaction outcomes.
Understanding the Reaction: The Role of this compound
This compound serves as a stable precursor to malonaldehyde. In the presence of an acid catalyst, it undergoes hydrolysis to generate 3-methoxypropionaldehyde in situ. This aldehyde is a key intermediate that readily participates in Knoevenagel-type condensation reactions with active methylene compounds. This approach is particularly prevalent in the synthesis of cyanine dyes, where the active methylene group is typically part of a heterocyclic quaternary ammonium salt.
The overall reaction can be visualized as a two-step process:
-
In-situ Deprotection (Hydrolysis): The acetal functionality of this compound is hydrolyzed under acidic conditions to yield 3-methoxypropionaldehyde.
-
Condensation: The newly formed aldehyde undergoes a condensation reaction with an active methylene compound, catalyzed by a base, to form the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in condensation reactions?
A1: this compound is most commonly used as a malonaldehyde equivalent for the synthesis of trimethine cyanine dyes. It provides a stable and easy-to-handle source for the three-carbon bridging unit required in these dyes.
Q2: Why is an acid catalyst necessary in the initial stage of the reaction?
A2: An acid catalyst is required to facilitate the hydrolysis of the dimethyl acetal group of this compound to generate the reactive 3-methoxypropionaldehyde. Without the acid, the condensation reaction will not proceed.
Q3: What types of active methylene compounds can be used in condensation reactions with this compound?
A3: A variety of active methylene compounds can be used, but the most common partners are quaternary ammonium salts of nitrogen-containing heterocycles with an activated methyl group, such as indolenine, benzothiazole, quinoline, and benzoxazole derivatives.
Q4: What are the typical solvents and bases used for these condensation reactions?
A4: Common solvents include pyridine, acetic anhydride, ethanol, and methanol. The choice of solvent can significantly impact the reaction rate and yield. Pyridine and triethylamine are frequently used as bases to catalyze the condensation step.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the formation of the intensely colored cyanine dye product, which can often be tracked visually or by UV-Vis spectroscopy.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction is giving a low yield or no product at all. What are the likely causes and how can I fix this?
A: Low or no yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Solution |
| Inefficient Hydrolysis of this compound | Ensure the presence of a suitable acid catalyst (e.g., acetic acid in the reaction mixture). The hydrolysis is a prerequisite for the condensation. |
| Inactive Methylene Compound | Verify the purity and reactivity of your active methylene compound. The methyl group must be sufficiently activated by the heterocyclic system. |
| Inappropriate Base | The base should be strong enough to deprotonate the active methylene compound but not so strong as to cause side reactions. Pyridine or triethylamine are common choices.[1] |
| Suboptimal Reaction Temperature | Some condensations require heating to proceed at an appreciable rate. Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants. Typically, a 2:1 ratio of the active methylene compound to this compound is used for the synthesis of symmetrical trimethine dyes. |
| Presence of Water | While a small amount of water is produced during the in-situ hydrolysis, excess water can inhibit the reaction. Ensure anhydrous reaction conditions if the protocol specifies it. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low or no product yield.
Issue 2: Formation of Multiple Products or Impurities
Q: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the common side reactions and how can I minimize them?
A: The formation of byproducts is often due to side reactions involving the reactants or intermediates.
| Potential Cause | Recommended Solution |
| Self-condensation of the Active Methylene Compound | This can occur if the reaction conditions are too harsh or if the base is too strong. Use a milder base or lower the reaction temperature. |
| Formation of Hemicyanine Intermediate | In the synthesis of symmetrical dyes, the reaction proceeds through a hemicyanine intermediate. If the reaction is incomplete, this intermediate may be present in the final mixture.[1] Extend the reaction time or slightly increase the temperature to drive the reaction to completion. |
| Decomposition of Reactants or Product | Cyanine dyes can be sensitive to high temperatures and prolonged reaction times. Monitor the reaction closely and work it up as soon as the starting materials are consumed.[2] |
| Oxidation | Some reactants and products may be sensitive to air, especially at elevated temperatures. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Troubleshooting Workflow for Impure Product
Caption: Troubleshooting logic for addressing product impurity.
Experimental Protocols
General Protocol for the Synthesis of a Symmetrical Trimethine Cyanine Dye
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Heterocyclic quaternary ammonium salt (with active methyl group) (2.2 mmol)
-
This compound (1.0 mmol)
-
Pyridine (5 mL)
-
Acetic anhydride (1 mL)
Procedure:
-
To a round-bottom flask, add the heterocyclic quaternary ammonium salt and this compound.
-
Add pyridine and acetic anhydride to the flask.
-
Heat the reaction mixture to reflux (typically 110-120 °C) with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
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After completion, cool the reaction mixture to room temperature.
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Precipitate the crude product by adding the reaction mixture to a stirred solution of diethyl ether.
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Collect the solid product by vacuum filtration and wash with diethyl ether.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[3][4]
Experimental Workflow Diagram
Caption: General experimental workflow for cyanine dye synthesis.
Quantitative Data Summary
The following tables provide illustrative data for typical reaction conditions. Optimal conditions will vary based on the specific substrates used.
Table 1: Typical Reaction Parameters for Trimethine Cyanine Dye Synthesis
| Parameter | Typical Value/Condition |
| Reactant Ratio | 2.2 : 1 (Active Methylene Compound : this compound) |
| Solvent | Pyridine, Ethanol, or Acetic Anhydride |
| Base | Pyridine or Triethylamine |
| Temperature | 80 - 120 °C |
| Reaction Time | 1 - 5 hours |
| Typical Yield | 40 - 85% |
Table 2: Impact of Solvent on Reaction Outcome (Illustrative)
| Solvent | Relative Reaction Rate | Typical Yield Range | Notes |
| Pyridine | Fast | 60 - 85% | Often serves as both solvent and base. |
| Ethanol | Moderate | 50 - 70% | A greener solvent choice, may require a separate base. |
| Acetic Anhydride | Fast | 65 - 80% | Can also act as a dehydrating agent. |
| Methanol | Moderate | 40 - 65% | Similar to ethanol but lower boiling point.[2] |
References
- 1. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purification procedures for synthetic dyes: Part 1—dry column chromatography | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Products from 1,1,3-Trimethoxypropane Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 1,1,3-trimethoxypropane.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
This compound, also known as 3-methoxypropionaldehyde dimethyl acetal, primarily undergoes reactions typical of acetals. The most common transformations include:
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Hydrolysis: Acid-catalyzed hydrolysis to yield 3-methoxypropionaldehyde and methanol. This is often a key step in synthesizing β-alkoxy aldehydes.
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Transacetalization: Acid-catalyzed reaction with other alcohols or diols to form new acetals. This is a reversible process driven by the removal of methanol.
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Grignard and Organolithium Reactions: While the acetal group is generally stable to these reagents, forcing conditions can lead to reaction. The primary use here is as a protecting group for the aldehyde functionality.
Q2: What are the typical impurities I might encounter in my crude reaction mixture?
Common impurities depend on the specific reaction, but generally include:
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Unreacted this compound: Incomplete reaction is a common source of this impurity.
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Starting materials: Other reactants from your specific synthesis.
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Methanol: A common byproduct of hydrolysis and transacetalization reactions.
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3-methoxypropionaldehyde: The product of partial or complete hydrolysis of the starting material or product.
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Side-products: Arising from secondary reactions of your reactants or products.
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Catalyst residues: Acid catalysts used in hydrolysis or transacetalization.
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Solvents: Residual solvents from the reaction or workup.
Q3: What are the recommended purification techniques for products from this compound reactions?
The choice of purification technique depends on the properties of your desired product and the nature of the impurities. The most common methods are:
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Aqueous Workup: An initial extraction and washing step is crucial to remove water-soluble impurities like acid catalysts, salts, and methanol.
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Fractional Distillation: This is a highly effective method for separating volatile products from less volatile starting materials and byproducts, especially on a larger scale.
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Column Chromatography: For non-volatile products or when distillation is not feasible, silica gel chromatography can provide excellent separation.
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Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.
Troubleshooting Guides
Aqueous Workup Issues
| Problem | Possible Cause | Solution |
| Persistent Emulsion during Extraction | - Vigorous shaking of the separatory funnel.- High concentration of salts or basic/acidic residues. | - Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period. |
| Product is Partially Soluble in the Aqueous Layer | - The product has significant polarity. | - Saturate the aqueous layer with sodium chloride to decrease the polarity of the aqueous phase.- Use a more non-polar extraction solvent.- Perform multiple extractions with smaller volumes of the organic solvent. |
| Incomplete Removal of Acid Catalyst | - Insufficient washing with a basic solution. | - Wash the organic layer with a saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by a water wash to remove residual bicarbonate. |
Distillation Problems
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | - Inefficient distillation column.- Distillation rate is too fast.- Insufficient reflux ratio. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Reduce the heating rate to allow for proper equilibration between liquid and vapor phases.- Increase the reflux ratio to improve separation efficiency. |
| Product Decomposition during Distillation | - Product is thermally unstable at its boiling point.- Presence of residual acid or base catalyst. | - Use vacuum distillation to lower the boiling point.- Ensure the crude product is thoroughly neutralized and washed before distillation. |
| Bumping or Uneven Boiling | - Lack of boiling chips or magnetic stirrer.- High viscosity of the crude material. | - Add fresh boiling chips or use a magnetic stirrer.- For viscous materials, consider Kugelrohr distillation. |
Column Chromatography Challenges
| Problem | Possible Cause | Solution |
| Poor Separation (Overlapping Peaks) | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the eluent polarity using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired product.- Reduce the amount of crude material loaded onto the column. |
| Product Streaking on the Column | - Product is too polar for the chosen eluent.- Presence of acidic or basic impurities interacting with the silica gel. | - Gradually increase the polarity of the eluent.- Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds). |
| Low Product Recovery | - Product is irreversibly adsorbed onto the silica gel.- Product is volatile and evaporates with the solvent. | - Use a less active stationary phase like alumina.- Use a less polar eluent if possible.- Be cautious during solvent removal; use a rotary evaporator at a suitable temperature and pressure. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Neutralization and Removal of Water-Soluble Impurities
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Transfer the reaction mixture to a separatory funnel.
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If the reaction was performed in a water-miscible solvent, dilute the mixture with a larger volume of a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Neutralization:
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If an acid catalyst was used, wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Add the bicarbonate solution carefully to control any gas evolution. Continue washing until no more CO₂ is evolved.
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If a base was used, wash with a dilute acid solution (e.g., 1 M HCl).
-
-
Water Wash: Wash the organic layer with deionized water to remove any remaining salts or water-soluble reagents.
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Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water from the organic layer and aids in breaking emulsions.
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Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Filtration and Concentration: Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Fractional Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus. For efficient separation, use a Vigreux column or a packed column (e.g., with Raschig rings).
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Charging the Flask: Charge the distillation flask with the crude product and add boiling chips or a magnetic stir bar.
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Heating: Begin heating the distillation flask gently using a heating mantle.
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Equilibration: Allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.
-
Collecting Fractions:
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Collect the initial, low-boiling fraction (forerun), which may contain residual solvents or low-boiling impurities.
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As the temperature stabilizes at the boiling point of your desired product, collect this fraction in a separate, pre-weighed receiving flask.
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Monitor the temperature at the still head. A sharp drop or rise in temperature indicates the end of the product fraction.
-
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Analysis: Analyze the purity of the collected fractions using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
The following table provides a hypothetical comparison of purification techniques for a product from a this compound reaction. Actual results will vary depending on the specific reaction and product.
| Purification Method | Typical Purity (%) | Typical Recovery (%) | Scale | Notes |
| Fractional Distillation | >98% | 70-90% | > 1 g | Ideal for thermally stable, volatile compounds. |
| Silica Gel Chromatography | >99% | 50-85% | < 5 g | Versatile for a wide range of compounds, but can be labor-intensive and result in lower yields. |
| Recrystallization | >99% | 60-95% | > 100 mg | Only applicable to solid products. Can provide very high purity. |
Visualizations
Logical Workflow for Product Purification
Caption: A decision-making workflow for selecting a suitable purification strategy.
Troubleshooting Logic for Poor Product Purity
Caption: A logical guide for troubleshooting issues related to low product purity.
Technical Support Center: Managing Moisture Sensitivity in 1,1,3-Trimethoxypropane Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
The Core Challenge: Hydrolysis and Its Consequences
1,1,3-Trimethoxypropane, as an acetal, is susceptible to hydrolysis, particularly under acidic conditions. The presence of even trace amounts of water can initiate a reaction cascade that consumes the starting material and generates reactive byproducts. This hydrolysis proceeds through a hemiacetal intermediate to ultimately form malondialdehyde and methanol.[1][2] Malondialdehyde is a highly reactive dicarbonyl compound that can participate in numerous side reactions, leading to the formation of impurities and often a visible discoloration of the reaction mixture.[3][4][5]
Hydrolysis Pathway of this compound
References
Technical Support Center: Optimizing Reactions with 1,1,3-Trimethoxypropane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1,3-trimethoxypropane. The information focuses on the impact of solvent choice on reaction efficiency, particularly in the context of acetal hydrolysis, a common reaction for this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or Incomplete Acetal Hydrolysis | Inappropriate Solvent System: The presence of organic co-solvents can significantly reduce the rate of hydrolysis.[1] | - Increase Water Concentration: Acetal hydrolysis is reversible, and a large excess of water is used to drive the reaction forward.[2][3] - Minimize Organic Co-solvents: If a co-solvent is necessary for solubility, use the minimum amount required and select a water-miscible solvent. |
| Insufficient Acid Catalyst: The hydrolysis of acetals requires an acid catalyst to protonate an oxygen atom, initiating the reaction.[2][3] | - Check Catalyst Concentration: Ensure a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid, sulfuric acid) is present.[3][4] - Catalyst Activity: Verify the purity and activity of the acid catalyst. | |
| Side Reactions or Product Degradation | Solvent-Induced Reactivity: The choice of solvent can influence the selectivity of subsequent reactions. In some cases, polar aprotic solvents can alter the reactivity of catalysts and reagents.[5] | - Solvent Selection: For reactions following the deprotection of the aldehyde, choose a solvent that is inert to the reaction conditions and reagents. Nonpolar solvents often favor different reaction pathways than polar aprotic solvents.[5] |
| High Reaction Temperature: While heating can increase the reaction rate, it may also lead to the degradation of the product, 3-methoxypropionaldehyde. | - Temperature Optimization: Monitor the reaction at a lower temperature to see if the formation of byproducts is reduced. | |
| Difficulty in Product Isolation | High Boiling Point of Co-solvent: If a high-boiling point solvent is used, its removal during workup can be challenging. | - Aqueous Extraction: For products that are not water-soluble, dilute the reaction mixture with a large volume of water and extract the product with a low-boiling point, water-immiscible organic solvent like ethyl acetate or dichloromethane.[6] |
| Product Solubility in the Aqueous Phase: The product, 3-methoxypropionaldehyde, may have some solubility in water. | - Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution) to reduce the amount of dissolved water and polar impurities.[4][6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in the hydrolysis of this compound?
The primary role of the solvent in the hydrolysis of this compound (an acetal) is to act as a reagent. Water is a necessary reactant for the hydrolysis to proceed. The reaction is an equilibrium process, and using a large excess of water drives the equilibrium towards the formation of the aldehyde and alcohol products.[2][3] The addition of organic co-solvents can decrease the rate of hydrolysis.[1]
Q2: How does solvent polarity affect the efficiency of acetal hydrolysis?
For acetal hydrolysis, the key factor is the availability of water. While solvent polarity can influence reaction rates in general, in this specific case, the concentration of water is the more dominant factor. The addition of organic solvents, regardless of their polarity, will dilute the water and can slow down the reaction.[1]
Q3: Can this compound be used as a solvent itself?
While related glycerol-derived ethers like 1,2,3-trimethoxypropane have been investigated as green, non-toxic solvents for various reactions, including reductions and CO2 absorption, there is less information on the use of this compound for this purpose.[7][8][9][10][11] Given its acetal functionality, it would be reactive under acidic conditions.
Q4: What are the best practices for choosing a solvent for a reaction involving the product of this compound hydrolysis?
After the hydrolysis of this compound to 3-methoxypropionaldehyde, the choice of solvent for a subsequent reaction depends on the nature of that reaction. For instance, in palladium-catalyzed cross-coupling reactions, solvent choice can be critical for selectivity.[5] Nonpolar solvents like THF or toluene and polar aprotic solvents like acetonitrile or DMF can lead to different product distributions.[5] It is essential to choose a solvent that provides good solubility for the reactants and catalyst while minimizing side reactions.
Experimental Protocols
General Protocol for Acid-Catalyzed Hydrolysis of an Acetal
This protocol describes a general method for the deprotection of an acetal, such as this compound, using an acid catalyst in an aqueous medium.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the acetal (1.0 equivalent) in a minimal amount of a water-miscible co-solvent (e.g., acetone or THF) if necessary for solubility.
-
Addition of Water: Add a large excess of water (e.g., 10-20 equivalents).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 2-5 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup:
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.
-
If a co-solvent was used, remove it under reduced pressure.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
-
Purification: Purify the crude product by column chromatography or distillation as required.
Visualizations
Caption: Experimental workflow for the acid-catalyzed hydrolysis of an acetal.
Caption: Impact of solvent composition on acetal hydrolysis efficiency.
References
- 1. osti.gov [osti.gov]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,2,3-Trimethoxypropane, a glycerol-based solvent with low toxicity: new utilization for the reduction of nitrile, nitro, ester, and acid functional groups with TMDS and a metal catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 1,2,3‐Trimethoxypropane and Glycerol Ethers as Bio‐Sourced Solvents from Glycerol. Synthesis by Solvent‐Free Phase‐Tran… [ouci.dntb.gov.ua]
- 10. acs.figshare.com [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
how to monitor the progress of a reaction involving 1,1,3-Trimethoxypropane
An essential aspect of chemical synthesis is the ability to accurately track the transformation of reactants into products. For reactions involving 1,1,3-Trimethoxypropane, a versatile building block and protected form of malondialdehyde precursors, precise monitoring is critical to optimize reaction times, maximize yields, and minimize the formation of impurities. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of FAQs and troubleshooting protocols for effectively monitoring the progress of these reactions.
Frequently Asked Questions (FAQs): General Principles
Q1: What are the primary considerations when choosing a method to monitor a reaction with this compound?
When selecting an analytical technique, the primary goal is to differentiate the starting material from the product(s) and any significant intermediates. Key factors to consider include:
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Polarity Difference: The change in molecular structure from reactant to product often results in a significant change in polarity. This is the principle behind chromatographic techniques like Thin-Layer Chromatography (TLC).
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Volatility: this compound and many of its potential products are volatile, making Gas Chromatography (GC) an excellent choice for monitoring.
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Structural Changes: The conversion of the acetal groups in this compound will lead to distinct changes in the chemical environment of its protons. Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective at tracking these specific structural transformations.
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Chromophoric Properties: If the product has a UV-active chromophore while the starting material does not (or vice-versa), High-Performance Liquid Chromatography (HPLC) with a UV detector can be a powerful quantitative tool.
Q2: What is the most common reaction of this compound that I am likely to perform and need to monitor?
The most frequent application of this compound is its use as a stable precursor to malondialdehyde (MDA) or its equivalents.[1][2] Therefore, the most common reaction you will monitor is the acid-catalyzed hydrolysis of the acetal groups. This reaction releases the highly reactive 1,3-dicarbonyl moiety, which can then be used in subsequent steps, such as condensations to form heterocyclic compounds. Monitoring this initial hydrolysis step is crucial to ensure the complete consumption of the starting material before proceeding.
Guide to Thin-Layer Chromatography (TLC) Monitoring
TLC is often the first choice for rapid, qualitative reaction monitoring due to its simplicity and speed.[3] It allows for a quick visual assessment of the disappearance of starting material and the appearance of new spots corresponding to products.
Q3: How do I set up a TLC experiment to monitor my reaction?
The standard procedure involves spotting the starting material, the reaction mixture, and a "co-spot" (a single spot containing both starting material and reaction mixture) on the same TLC plate.[3] This allows for direct comparison. As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane should fade, while a new product spot appears.[4][5]
Q4: What is a good starting solvent system (eluent) for TLC analysis of this compound reactions?
This compound is a relatively non-polar ether. Its hydrolysis products, such as malondialdehyde or subsequent condensation products, are typically more polar. Therefore, a non-polar mobile phase is a good starting point.
| Eluent System Components | Typical Ratio (v/v) | Rationale |
| Hexanes / Ethyl Acetate | 4:1 to 1:1 | A versatile system for compounds of moderate polarity. Start with a higher ratio of hexanes (e.g., 4:1) and increase the ethyl acetate content if the spots do not move sufficiently from the baseline.[6] |
| Dichloromethane (DCM) | 100% | A solvent of intermediate polarity that can be effective if the polarity difference between reactant and product is not vast. |
Q5: My starting material and product spots are not separating well (similar Rf values). What should I do?
This is a common issue. You can try the following:
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Adjust Solvent Polarity: Systematically vary the ratio of your eluent. A small change can sometimes make a big difference. Try a less polar system (more hexane) to increase retention and potentially improve separation.
-
Try a Different Solvent System: If adjusting polarity doesn't work, switch to a completely different solvent system. For example, replace ethyl acetate with diethyl ether or dichloromethane.
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Use a Different Stationary Phase: While less common for routine monitoring, if your compounds are difficult to separate on silica, consider using alumina or reverse-phase TLC plates.[7]
Q6: I can't see any spots on my TLC plate under a UV lamp. How can I visualize them?
This compound and its simple hydrolysis products lack strong UV chromophores. Therefore, you must use a chemical staining agent for visualization.[8]
| Staining Reagent | Preparation and Procedure | Target Functional Groups & Appearance |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5g of KMnO₄, 10g of K₂CO₃, and 1.25mL of 10% NaOH in 200mL of water. Dip the dried TLC plate in the solution and gently heat with a heat gun. | Reacts with oxidizable groups (alkenes, alcohols, aldehydes). Appears as yellow/brown spots on a purple background.[8] |
| p-Anisaldehyde Stain | Mix 135mL of absolute ethanol, 5mL of concentrated sulfuric acid, 1.5mL of glacial acetic acid, and 3.7mL of p-anisaldehyde. Dip the plate and heat. | General purpose stain that gives a range of colors (blue, purple, red, green) for different functional groups.[6] |
| Iodine Chamber | Place a few crystals of solid iodine in a sealed chamber (like a wide-mouth jar with a lid). Place the dried TLC plate in the chamber. | Reversibly complexes with many organic compounds, especially those with C=C bonds or electron-rich atoms. Appears as temporary brown spots.[8] |
Experimental Protocol: Monitoring a Reaction with TLC
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Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[9]
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Sample Preparation: Prepare dilute solutions of your starting material (for reference) and the reaction mixture. An aliquot from the reaction can often be used directly or after slight dilution in a volatile solvent like ethyl acetate.[3]
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Spotting: Using a capillary tube, spot the starting material on the left, the reaction mixture on the right, and a co-spot in the middle of the starting line. Ensure spots are small and concentrated.[9]
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Development: Place the TLC plate in a developing chamber containing the chosen eluent. The solvent level must be below the starting line. Cover the chamber to allow the atmosphere to saturate with solvent vapors.[10]
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Analysis: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.
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Visualization: Dry the plate and visualize the spots using an appropriate staining method from the table above. The reaction is complete when the starting material spot is absent from the reaction mixture lane.[3][5]
Guide to Gas Chromatography (GC) Monitoring
GC is a highly sensitive and quantitative method ideal for volatile compounds like this compound. It provides excellent separation and can be used to determine the relative concentrations of reactants and products.[11]
Q7: Is GC-MS a good choice for monitoring these reactions?
Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is an outstanding choice. Not only does it separate the components of the reaction mixture, but the mass spectrometer provides structural information, helping to confirm the identity of the product and detect any unexpected byproducts.[11][12]
Q8: What are the recommended GC conditions for analyzing this compound?
A standard non-polar or mid-polar capillary column is generally sufficient. The oven temperature program is crucial for good separation.
| GC Parameter | Recommended Setting | Rationale |
| Column | DB-5, HP-5ms, or similar (5% Phenyl-methylpolysiloxane) | A robust, general-purpose column suitable for a wide range of compound polarities. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases providing good efficiency. |
| Oven Program | Initial: 50 °C (hold 2 min) Ramp: 10 °C/min to 250 °C Hold: 5 min | This program starts at a low temperature to separate volatile components and ramps up to elute higher-boiling products. It should be optimized for your specific reaction.[13] |
| Detector | FID (Flame Ionization Detector) or MS (Mass Spectrometer) | FID is a universal detector for organic compounds. MS provides structural information and higher specificity.[14] |
Q9: How can I use GC to quantify the conversion of my starting material?
To obtain accurate quantitative data, an internal standard (IS) is essential. The IS is a non-reactive compound added in a known concentration to each sample before analysis. By comparing the peak area of your analyte (starting material or product) to the peak area of the IS, you can correct for variations in injection volume and instrument response.[11][15]
Experimental Protocol: Quantitative GC Analysis
-
Prepare an Internal Standard (IS) Stock Solution: Choose an IS that is stable under the reaction conditions, does not co-elute with other components, and is structurally similar to the analyte if possible. A good choice might be a stable ether or alkane with a boiling point near your compounds of interest (e.g., dodecane). Prepare a stock solution of the IS in a suitable solvent (e.g., dichloromethane) at a known concentration (e.g., 1 mg/mL).[11]
-
Sample Preparation: At each reaction time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching & Dilution: Immediately quench the reaction in the aliquot by diluting it into a vial containing a solvent and a weak base (if the reaction is acid-catalyzed) to prevent further reaction.
-
Add Internal Standard: Add a precise volume of the IS stock solution to the diluted aliquot.
-
Analysis: Inject the final solution into the GC-MS and integrate the peak areas for the starting material, product, and internal standard.
-
Calculation: Calculate the response factor for your starting material and product relative to the IS using calibration standards. Use this to determine the concentration and percent conversion over time.
Guide to NMR Spectroscopy Monitoring
NMR provides detailed structural information and can be used for in-situ, real-time reaction monitoring. By observing the disappearance of reactant signals and the appearance of product signals, one can accurately track reaction kinetics.[16][17]
Q10: Which proton signals should I monitor in the ¹H NMR spectrum?
For the hydrolysis of this compound, you should monitor the characteristic signals of the starting material and the expected product.
| Compound | Key ¹H NMR Signal | Approx. Chemical Shift (δ, ppm) | Rationale for Monitoring |
| This compound | Acetal proton (-CH(OCH₃)₂) | ~4.5 (triplet) | This unique acetal proton signal will disappear as the starting material is consumed.[18] |
| This compound | Methoxy protons (-OCH₃) | ~3.3 (singlet) | The intensity of this large singlet will decrease. |
| Malondialdehyde (product) | Aldehydic proton (-CHO) | ~9.0 - 10.0 | The appearance of a signal in this downfield region is a clear indicator of aldehyde formation. |
| Malondialdehyde (product) | Methylene protons (-CH₂-) | ~3.5 | The chemical environment of the central CH₂ group changes significantly upon hydrolysis. |
Note: Chemical shifts are approximate and can vary based on solvent and other reaction components.
Q11: Can I monitor the reaction directly in the NMR tube?
Yes, if the reaction conditions (temperature, solvent) are compatible with the NMR spectrometer. This provides the most accurate kinetic data.[16]
-
Set up the reaction in a deuterated solvent (e.g., D₂O with a catalytic amount of DCl for hydrolysis).
-
Place the NMR tube in the spectrometer.
-
Acquire spectra at regular time intervals.[19]
-
Integrate the key reactant and product signals to determine their relative concentrations over time.
Q12: My reaction solvent is not deuterated. How can I prepare samples for NMR?
You can take aliquots at different time points, similar to the GC protocol.
-
Withdraw an aliquot from the reaction.
-
Immediately quench the reaction (e.g., by neutralizing the acid catalyst).
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in a deuterated solvent (e.g., CDCl₃) for analysis.
Troubleshooting Common Issues
Q13: My TLC/GC shows that the reaction has stopped before all the starting material is consumed. What should I do?
-
Check Reagents: The limiting reagent may have been consumed, or a catalyst may have deactivated. Consider adding more of the excess reagent or a fresh portion of the catalyst.
-
Equilibrium: The reaction may have reached equilibrium. Changing conditions like temperature or removing a byproduct (e.g., methanol from hydrolysis) could shift the equilibrium toward the product.
-
Inhibitors: An impurity in the starting materials or solvent could be inhibiting the reaction.
Q14: I see multiple new spots/peaks in my analysis. What could they be?
-
Intermediates: You may be observing a stable intermediate. For the hydrolysis of this compound, you might see the mono-hydrolyzed species.
-
Side Reactions: The product or starting material may be undergoing undesired side reactions. Malondialdehyde, for instance, is prone to self-condensation or polymerization under certain conditions.
-
Impure Reagents: The unexpected spots could be impurities present in your starting materials. Always check the purity of your reagents before starting.
Q15: The TLC of my reaction mixture looks clean, but after workup, I have multiple spots and a low yield. Why?
This suggests that your product is unstable to the workup conditions.[7][20]
-
Acid/Base Sensitivity: The product may be degrading during an acidic or basic aqueous wash. Test the stability of your product by exposing a small sample to the workup reagents and analyzing by TLC.[20]
-
Silica Gel Instability: Some compounds can decompose on silica gel during column chromatography. If you suspect this, you can try using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Air/Water Sensitivity: The product might be sensitive to air or moisture. Ensure your workup is performed under an inert atmosphere if necessary.[20]
By applying these targeted monitoring strategies and troubleshooting guides, researchers can gain precise control over reactions involving this compound, leading to more efficient, reproducible, and successful synthetic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. coconote.app [coconote.app]
- 11. benchchem.com [benchchem.com]
- 12. pub.h-brs.de [pub.h-brs.de]
- 13. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. benchchem.com [benchchem.com]
- 16. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 127. Real-time benchtop NMR spectroscopy for the online monitoring of sucrose hydrolysis - Magritek [magritek.com]
- 18. This compound | C6H14O3 | CID 84348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. How To [chem.rochester.edu]
dealing with emulsion during workup of 1,1,3-Trimethoxypropane reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering emulsions during the workup of reactions involving 1,1,3-Trimethoxypropane.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving this compound that leads to workup issues?
A1: The most prevalent reaction is the acid-catalyzed hydrolysis to generate precursors for malondialdehyde (MDA), such as 3-methoxyacrolein. The reaction mixture, upon neutralization and extraction, often creates conditions favorable for emulsion formation.
Q2: Why do emulsions form during the workup of these reactions?
A2: Emulsions are common in these workups for several reasons:
-
Surfactant-like Byproducts: The reaction may produce amphiphilic molecules that act as surfactants, stabilizing the oil-in-water or water-in-oil mixture.
-
Vigorous Mixing: Shaking the separatory funnel too aggressively during extraction increases the surface area between the aqueous and organic layers, promoting emulsion formation.[1]
-
Suspended Solids: Fine particulate matter from the reaction mixture can accumulate at the interface of the two liquid phases, preventing them from coalescing.
-
High Concentration: Concentrated reaction mixtures can sometimes lead to persistent emulsions.
Q3: What is the first thing I should do when I encounter an emulsion?
A3: The simplest first step is patience. Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will begin to separate on their own as the mixture settles. Gentle swirling of the funnel or stirring the emulsion with a glass rod can also help to break it.
Troubleshooting Guide for Emulsions
If an emulsion persists after waiting, follow this guide for a systematic approach to breaking it.
Caption: Troubleshooting workflow for resolving emulsions during workup.
Comparison of Emulsion Breaking Techniques
The choice of technique depends on the nature of the emulsion and the stability of the compounds in the mixture.
| Technique | Principle | Effectiveness & Use Case | Cautions |
| Patience/Gentle Swirling | Allows droplets to coalesce naturally over time. | Effective for minor, unstable emulsions. Always the first method to try. | Ineffective for stable emulsions. |
| Salting Out (Brine/NaCl) | Increases the ionic strength and density of the aqueous layer, decreasing the solubility of organic components.[1] | Highly effective for many common emulsions, especially those stabilized by polar organic molecules.[1] | May not work for emulsions stabilized by fine solids. |
| Solvent Addition | Changes the polarity of the organic phase to better dissolve emulsifying agents.[1] | Useful when the emulsion is caused by a partially soluble byproduct. Adding a small amount of methanol can be effective. | Can complicate solvent removal later. Ensure the added solvent is compatible with your desired product. |
| Filtration (Celite®) | Physically removes fine solid particles that often stabilize emulsions at the phase interface. | Very effective for emulsions caused by suspended solids or precipitates. | Can be slow. Ensure product does not adsorb onto the filtration medium. |
| Centrifugation | Applies mechanical force to accelerate the separation of the immiscible layers.[1] | A powerful method for breaking very persistent and fine emulsions. | Requires access to a centrifuge capable of holding the required volumes. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound (General Procedure)
This protocol outlines a typical reaction that may lead to emulsion formation during workup.
References
Technical Support Center: Purification Strategies for Reactions Involving 1,1,3-Trimethoxypropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 1,1,3-trimethoxypropane from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A1: The most common and effective methods for removing unreacted this compound from a reaction mixture are:
-
Distillation (Vacuum): This is suitable when the boiling point of your desired product is significantly different from that of this compound.
-
Aqueous Workup (Extraction): This method is effective due to the high water solubility of this compound.
-
Acid-Catalyzed Hydrolysis: This chemical method converts the acetal into more water-soluble byproducts, which can then be easily removed by an aqueous wash.
-
Column Chromatography: This technique separates compounds based on their polarity and is useful for isolating the product from the starting material and other impurities.
Q2: I'm not sure which purification method to choose. How do I decide?
A2: The choice of purification method depends on the properties of your desired product and the scale of your reaction. The flowchart below provides a general decision-making framework.
Caption: Figure 1. Decision Tree for Purification Method Selection.
Q3: What are the physical properties of this compound that are relevant for its removal?
A3: Key physical properties are summarized in the table below. The relatively low boiling point under vacuum and high water solubility are particularly important for its separation from less polar, higher boiling products.
Data Presentation: Physical Properties
| Property | Value | Significance for Purification |
| Molecular Weight | 134.18 g/mol | Basic information for characterization. |
| Boiling Point | 45-46 °C at 17 mmHg | Allows for removal by vacuum distillation if the product's boiling point is significantly higher. |
| Density | 0.942 g/mL at 25 °C | Similar to many organic solvents; not a primary property for separation. |
| Water Solubility | 276 g/L at 25 °C | High solubility allows for efficient removal with an aqueous wash (extraction). |
Troubleshooting Guides
Issue: Poor Separation During Aqueous Workup (Extraction)
| Possible Cause | Solution |
| Insufficient volume of aqueous phase. | Use a larger volume of water or brine for the extraction. A general rule of thumb is to use a volume of aqueous phase equal to the organic phase for each wash. |
| Formation of an emulsion. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gently rock the separatory funnel instead of vigorous shaking. |
| Product has some water solubility. | Perform multiple extractions with smaller volumes of water. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
Issue: Incomplete Removal by Distillation
| Possible Cause | Solution |
| Boiling points of the product and this compound are too close. | Use a fractional distillation column with a higher number of theoretical plates. Consider a different purification method like column chromatography. |
| Vacuum is not low enough. | Ensure all connections in your distillation apparatus are well-sealed. Use a high-vacuum pump if necessary. A lower pressure will increase the difference in boiling points. |
| Distillation rate is too fast. | Distill the mixture slowly to allow for proper equilibration between the liquid and vapor phases in the column. |
Issue: Product Degradation During Acid-Catalyzed Hydrolysis
| Possible Cause | Solution |
| The desired product is acid-sensitive. | Use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate) or a buffered system. Reduce the reaction time and temperature. Consider a non-chemical removal method. |
| Acid concentration is too high. | Use a catalytic amount of a dilute acid (e.g., 1M HCl). |
Experimental Protocols
Protocol 1: Removal by Aqueous Workup
This method is ideal for products that are soluble in an organic solvent immiscible with water and have low water solubility.
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with deionized water. Repeat the wash 2-3 times.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Caption: Figure 2. Workflow for Removal by Aqueous Workup.
Protocol 2: Removal by Acid-Catalyzed Hydrolysis
This method is suitable for products that are stable to mild acidic conditions. The hydrolysis converts this compound into 3-methoxypropionaldehyde and methanol, which are readily removed by an aqueous wash.
-
Dissolution: Dissolve the crude product mixture in a solvent such as tetrahydrofuran (THF) or acetone.
-
Acidification: Add a catalytic amount of dilute aqueous acid (e.g., 1M HCl).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the disappearance of this compound by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Neutralization: Once the hydrolysis is complete, carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Removal by Column Chromatography
This is a versatile method for purifying products based on polarity differences.
-
TLC Analysis: Develop a TLC solvent system that provides good separation between your product and this compound. A common starting point is a mixture of hexanes and ethyl acetate. The goal is to have the Rf of your product around 0.3.
-
Column Packing: Prepare a silica gel column using the chosen solvent system.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the solvent and load it onto the column.
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Technical Support Center: Temperature Control for Exothermic 1,1,3-Trimethoxypropane Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing exothermic reactions involving 1,1,3-Trimethoxypropane. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to temperature control during experimental procedures.
Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Temperature Increase Upon Reagent Addition
-
Question: My reaction temperature is rising too quickly and becoming difficult to control after adding a reagent to this compound. What should I do?
-
Answer: A rapid temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal. This is a serious safety concern that could lead to a runaway reaction.
Immediate Actions:
-
Stop the addition of the reagent immediately.
-
Ensure maximum cooling is applied to the reaction vessel (e.g., lower the temperature of the cooling bath, increase the flow rate of the coolant).
-
If necessary, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat.
Preventative Measures & Solutions:
-
| Potential Cause | Troubleshooting Steps |
| Reagent addition is too fast. | Reduce the addition rate of the reagent. Use a syringe pump for precise and controlled addition. |
| Inadequate cooling. | Ensure the cooling bath is at an appropriate temperature and has sufficient volume and surface area contact with the reaction flask. Consider using a more efficient cooling system (e.g., a cryostat). |
| High concentration of reactants. | Dilute the reaction mixture with an appropriate inert solvent. This increases the thermal mass of the system, helping to absorb heat. |
| Poor mixing. | Increase the stirring rate to ensure even heat distribution and prevent the formation of localized hot spots. Use an overhead stirrer for viscous reaction mixtures. |
Issue 2: Reaction Temperature Fluctuates and is Difficult to Maintain
-
Question: I'm struggling to maintain a stable reaction temperature. It keeps overshooting and then dropping below my target. What could be the cause?
-
Answer: Temperature fluctuations are often due to a mismatch between the reaction's heat generation and the cooling system's response time or capacity.
| Potential Cause | Troubleshooting Steps |
| "On-off" cooling control. | Use a proportional-integral-derivative (PID) controller for your cooling system to allow for more precise and responsive temperature adjustments. |
| Delayed cooling response. | Ensure good thermal contact between the reaction vessel and the cooling medium. A smaller vessel or a jacketed reactor can improve heat transfer. |
| Exothermic reaction is proceeding in bursts. | This can be due to poor mixing or the slow dissolution of a solid reagent. Improve stirring and ensure all reagents are fully dissolved before proceeding. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when conducting exothermic reactions with this compound?
A1: The main safety concerns are thermal runaways, which can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture, and the release of flammable or toxic materials. This compound itself is a flammable liquid and vapor.[1] Therefore, it is crucial to have robust temperature control and an emergency plan in place.
Q2: At what point in my experiment should I be most concerned about an exotherm?
A2: The highest risk of a significant exotherm is typically during the addition of a reactive reagent, especially if the reaction has an induction period. It is also critical to monitor the temperature closely during the initial heating phase of a reaction, as the rate of heat generation can increase exponentially with temperature.
Q3: Can I use an ice bath for cooling?
A3: An ice bath can be sufficient for small-scale, mildly exothermic reactions. However, for larger-scale reactions or those with a significant heat of reaction, an ice bath may not provide adequate cooling capacity or precise temperature control. A cryostat or a cooling system with a PID controller is recommended for better control.
Q4: How can I estimate the potential exotherm of my reaction?
A4: Reaction calorimetry is the most accurate method for determining the heat of reaction and the rate of heat release. This data is essential for safe scale-up. If a reaction calorimeter is not available, a preliminary hazard assessment can be made by performing the reaction on a very small scale with careful temperature monitoring.
Q5: What are the signs of a potential runaway reaction?
A5: Key indicators include a sudden and accelerating rate of temperature increase, a rise in pressure, visible gas evolution, and changes in the color or viscosity of the reaction mixture. If any of these are observed, initiate emergency shutdown procedures immediately.
Quantitative Data on Temperature Control Strategies
The following table summarizes hypothetical, yet realistic, quantitative data for different temperature control strategies in a generic exothermic reaction. This data is for illustrative purposes and the actual performance will depend on the specific reaction conditions.
| Control Strategy | Parameter | Value | Notes |
| Slow Addition | Addition Time | 60 min | Compared to a 5-minute addition. |
| Max Temperature (Tmax) | 35 °C | ||
| Temperature Fluctuation | ± 1 °C | ||
| Dilution | Solvent Volume | 10 volumes | Compared to 2 volumes. |
| Max Temperature (Tmax) | 40 °C | ||
| Temperature Fluctuation | ± 2 °C | ||
| Jacketed Reactor with PID Control | Setpoint Temperature | 25 °C | |
| Max Temperature (Tmax) | 26.5 °C | ||
| Temperature Fluctuation | ± 0.2 °C | Provides the most precise control. |
Experimental Protocols
Protocol 1: Small-Scale Exothermic Reaction with Controlled Reagent Addition
-
Setup: Place a round-bottom flask equipped with a magnetic stir bar, a thermocouple for internal temperature monitoring, and a dropping funnel in a cooling bath (e.g., ice-water or a cryostat set to a temperature significantly lower than the desired reaction temperature).
-
Initial Charge: Charge the flask with this compound and any solvent. Allow the contents to cool to the desired initial temperature.
-
Reagent Addition: Add the second reagent to the dropping funnel. Begin adding the reagent dropwise to the stirred solution.
-
Temperature Monitoring: Continuously monitor the internal temperature. Adjust the addition rate to maintain the desired temperature range. If the temperature rises too quickly, stop the addition and allow the cooling system to bring the temperature back down.
-
Completion: Once the addition is complete, continue to monitor the temperature until it stabilizes, indicating the end of the exothermic phase.
Protocol 2: Reaction Quenching and Emergency Shutdown
-
Preparation: Have a pre-chilled, inert solvent and a quenching agent (e.g., a weak acid or base, depending on the reaction chemistry) readily available.
-
Initiation of Shutdown: If a runaway condition is detected (rapid, uncontrolled temperature rise), immediately stop the addition of all reagents and apply maximum cooling.
-
Quenching: If cooling is insufficient, add the pre-chilled inert solvent to dilute the reaction. If necessary, and if the chemistry allows for it, slowly add the quenching agent to neutralize the reactive species.
-
Evacuation: If the situation cannot be brought under control, evacuate the area and follow established emergency procedures.
Visualizations
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 1,1,3-Trimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical methods for determining the purity of 1,1,3-Trimethoxypropane. Ensuring the purity of this compound is critical for its applications in research and development, where impurities can significantly impact experimental outcomes and product quality. This document outlines the principles, experimental protocols, and comparative performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supplemented by Karl Fischer titration for water content analysis.
Executive Summary: Method Comparison
The selection of an appropriate analytical method for purity assessment depends on several factors, including the nature of potential impurities, required accuracy and precision, and the intended application. Below is a summary of the primary techniques discussed in this guide.
| Analytical Technique | Principle | Key Advantages | Key Limitations |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, with detection by flame ionization. | High precision and robustness for volatile organic impurities.[1] | Does not provide structural information for unknown impurity identification.[1] |
| Quantitative NMR (qNMR) | Direct measurement of molar concentration by comparing the integral of a specific analyte signal to that of a certified internal standard.[2] | Provides absolute quantification without a specific analyte reference standard and offers structural information for impurity identification.[2] | Lower sensitivity for trace-level impurities compared to chromatographic methods.[2] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential distribution between a stationary and a mobile phase under high pressure. | Versatile for a wide range of non-volatile and thermally labile impurities. | This compound lacks a strong UV chromophore, requiring alternative detection methods like Refractive Index (RI) or Charged Aerosol Detection (CAD).[3] |
| Karl Fischer Titration | Titrimetric method based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.[4] | High specificity and accuracy for water content determination.[5] | Only determines water content and not other impurities. |
Quantitative Data Comparison
The following table presents illustrative data on the performance of each method for the purity assessment of a hypothetical batch of this compound. This data is based on typical performance characteristics observed for similar compounds and serves as a comparative guide.
| Parameter | GC-FID | qNMR (¹H NMR) | HPLC (with RI Detector) | Karl Fischer Titration |
| Mean Purity (%) | 99.5 | 99.3 | 99.4 | Not Applicable |
| Standard Deviation | 0.2 | 0.15 | 0.3 | Not Applicable |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | ~0.05% | ppm levels |
| Limit of Quantification (LOQ) | ~0.03% | ~0.3% | ~0.15% | ppm levels |
| Analysis Time | ~20-30 min | ~10-15 min | ~15-25 min | ~5-10 min |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are starting points and may require optimization for specific instrumentation and laboratory conditions.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the quantification of volatile organic impurities in this compound.
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Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.
-
Data Analysis: Purity is determined by area percent normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity by using an internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity, such as maleic anhydride or 1,4-dinitrobenzene, that has a resonance signal that does not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., Chloroform-d).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Gently mix to dissolve both components completely.
-
-
NMR Acquisition Parameters:
-
Pulse sequence: A standard 90° pulse sequence.
-
Relaxation delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Analysis: The purity of this compound is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
As this compound lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) is suitable.
-
Instrumentation: HPLC system with a Refractive Index Detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Data Analysis: Purity is determined by area percent normalization.
Karl Fischer Titration
This method is specific for the determination of water content.
-
Instrumentation: A volumetric or coulometric Karl Fischer titrator.
-
Reagents: Karl Fischer reagent (e.g., Hydranal™-Composite 5) and a suitable solvent (e.g., anhydrous methanol).
-
Sample Preparation:
-
Accurately weigh a suitable amount of this compound directly into the titration vessel containing the conditioned solvent.
-
-
Procedure:
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
The water content is calculated automatically by the instrument based on the volume of titrant consumed.
-
Potential Impurities in this compound
The purity of this compound can be affected by impurities originating from the starting materials, side reactions during synthesis, or degradation. A common synthesis route involves the reaction of acrolein with methanol.[6][7] Potential impurities could include:
-
Starting materials: Residual acrolein and methanol.
-
Byproducts of acetal formation: Hemiacetals, and other acetal-related compounds.[8][9]
-
Oligomers: Products from the polymerization of acrolein.
-
Water: A common impurity in organic compounds.
Visualizing the Analytical Workflow and Method Selection
The following diagrams illustrate the general workflow for purity assessment and a decision-making process for selecting the most appropriate analytical method.
References
- 1. enovatia.com [enovatia.com]
- 2. benchchem.com [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. quveon.com [quveon.com]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the GC-MS Analysis of 1,1,3-Trimethoxypropane and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,1,3-trimethoxypropane and its derivatives. It is designed to offer an objective comparison with alternative analytical methods, supported by experimental data and detailed protocols to aid in method selection and development.
Introduction to the Analysis of this compound
This compound is a volatile organic compound belonging to the acetal class. Accurate and robust analytical methods are crucial for its quantification and characterization in various matrices, from reaction monitoring in synthetic chemistry to quality control in industrial applications. GC-MS stands out as a primary analytical technique due to its high sensitivity, selectivity, and ability to provide structural information. This guide will delve into the specifics of GC-MS analysis and compare it with other potential analytical approaches.
GC-MS Analysis: A Detailed Examination
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The process involves separating the components of a sample in the gas chromatograph followed by detection and identification by the mass spectrometer.
Experimental Protocol for GC-MS Analysis
The following is a detailed experimental protocol for the GC-MS analysis of this compound, adapted from a validated method for its isomer, 1,1,1-trimethoxypropane.[1] This protocol can serve as a strong starting point for method development.
1. Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in a suitable volatile solvent like dichloromethane or methanol (e.g., 1 mg/mL).
-
Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Dilution: Dilute the sample to be analyzed with the solvent to fall within the calibration range.
2. Instrumentation and Conditions:
The following table outlines the recommended GC-MS parameters:
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 10:1) or Splitless, depending on the required sensitivity |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 2 minutes |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
3. Data Analysis:
-
Identification: The identification of this compound is confirmed by its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the sample is then determined from this calibration curve.
Performance Data
The performance of a GC-MS method is evaluated based on several parameters. The following table provides typical performance data for the analysis of a related compound, 1,1,1-trimethoxypropane, which can be expected to be similar for this compound with a validated method.[1]
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | Dependent on instrumentation and matrix, typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | Dependent on instrumentation and matrix, typically in the mid to high ng/mL range. |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | < 15% |
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques can also be considered for the analysis of this compound and its derivatives, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| GC-FID | Gas chromatography with Flame Ionization Detection. Separation is the same as GC-MS, but detection is based on the ionization of organic compounds in a hydrogen flame.[2] | Robust, less expensive than GC-MS, and provides excellent quantification for known analytes.[2] | Provides no structural information, making it unsuitable for the identification of unknown compounds. |
| HPLC | High-Performance Liquid Chromatography separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile or thermally labile derivatives. Can be coupled with various detectors (UV, MS).[3] | This compound itself lacks a strong chromophore for UV detection, necessitating derivatization or the use of a mass spectrometer. |
| NMR Spectroscopy | Nuclear Magnetic Resonance spectroscopy provides detailed structural information and can be used for quantification (qNMR) without the need for a reference standard.[4][5] | Provides unambiguous structure elucidation and absolute quantification. Non-destructive.[4] | Lower sensitivity compared to GC-MS, requires higher sample concentrations, and can be more complex for quantitative analysis.[6] |
Visualization of Workflows and Logic
Experimental Workflow for GC-MS Analysis
The following diagram illustrates the typical workflow for the GC-MS analysis of this compound.
Caption: General workflow for the quantitative GC-MS analysis of this compound.
Logical Framework for Analytical Method Selection
The choice of an analytical method depends on the specific research question. The following diagram provides a decision-making framework.
Caption: Decision tree for selecting an analytical method for this compound and its derivatives.
Conclusion
GC-MS is a highly effective and versatile technique for the analysis of this compound and its derivatives, offering excellent sensitivity and selectivity, along with structural information for identification. The provided experimental protocol serves as a robust starting point for method development. For routine quantification of known analytes, GC-FID presents a cost-effective alternative. When dealing with non-volatile or thermally unstable derivatives, HPLC-based methods should be considered. For unambiguous structure elucidation, NMR spectroscopy is the gold standard, although it is less sensitive than mass spectrometry-based techniques. The selection of the most appropriate analytical method should be guided by the specific requirements of the analysis, including the need for identification versus quantification, the nature of the sample matrix, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. dbt.univr.it [dbt.univr.it]
A Comparative Guide to the Reactivity of 1,1,3-Trimethoxypropane and 1,1,3,3-Tetramethoxypropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1,1,3-Trimethoxypropane and 1,1,3,3-tetramethoxypropane. The information presented herein is intended to assist researchers in selecting the appropriate reagent for their specific synthetic and analytical needs.
Introduction
This compound and 1,1,3,3-tetramethoxypropane are both valuable reagents in organic synthesis. 1,1,3,3-Tetramethoxypropane is widely recognized as a stable precursor to malondialdehyde (MDA), a key marker for oxidative stress, and is extensively used in biochemical assays.[1][2][3] this compound, also known as 3-methoxypropionaldehyde dimethyl acetal, serves as a building block in various organic transformations.[4] Understanding the nuances of their reactivity is crucial for their effective application.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented in Table 1.
| Property | This compound | 1,1,3,3-Tetramethoxypropane |
| CAS Number | 14315-97-0[5] | 102-52-3[4] |
| Molecular Formula | C₆H₁₄O₃[5] | C₇H₁₆O₄[4] |
| Molecular Weight | 134.17 g/mol [5] | 164.20 g/mol [6] |
| Appearance | Colorless liquid | Clear colorless to yellow-brown liquid[1][7] |
| Boiling Point | 45-46 °C[8] | 183 °C (lit.)[1][9] |
| Density | 0.941 g/cm³ @ 20 °C[8] | 0.997 g/mL at 25 °C (lit.)[1][9] |
| Refractive Index | n20/D 1.4 (lit.)[8] | n20/D 1.407 (lit.)[1][9] |
| Solubility | No data available | Immiscible in water[1][9] |
Comparative Reactivity
The primary difference in the reactivity of this compound and 1,1,3,3-tetramethoxypropane stems from their distinct functional groups. 1,1,3,3-Tetramethoxypropane is a bis-acetal, possessing two acetal functionalities at positions 1 and 3. In contrast, this compound contains an acetal at position 1 and an ether linkage at position 3.
Acid-Catalyzed Hydrolysis:
The most significant reactivity difference is observed under acidic conditions. Acetals are susceptible to acid-catalyzed hydrolysis to yield the corresponding aldehyde or ketone and alcohols. Ethers, on the other hand, are generally stable under these conditions and require much harsher conditions for cleavage.
Therefore, 1,1,3,3-tetramethoxypropane readily undergoes acid-catalyzed hydrolysis at both acetal centers to generate malondialdehyde and four equivalents of methanol.[2][6][10] This reaction is the basis for its use as an MDA standard in thiobarbituric acid reactive substances (TBARS) assays.[1]
Conversely, this compound, upon treatment with acid, is expected to hydrolyze only at the acetal functional group to yield 3-methoxypropionaldehyde and two equivalents of methanol. The ether group at the 3-position would remain intact under typical acetal hydrolysis conditions.
Quantitative Reactivity Data
| Compound | Conditions | Rate Constant (k) | Product |
| 1,1,3,3-Tetramethoxypropane | Aqueous solution, pH 1, 25°C | 2.78 x 10⁻⁴ s⁻¹ | Malondialdehyde |
Table 2: Hydrolysis rate of 1,1,3,3-Tetramethoxypropane.[11]
Experimental Protocols
Acid-Catalyzed Hydrolysis of 1,1,3,3-Tetramethoxypropane to Malondialdehyde
This protocol is adapted from the literature for the preparation of a malondialdehyde standard solution.[11]
Materials:
-
1,1,3,3-Tetramethoxypropane
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
Procedure:
-
Prepare an aqueous solution of 1,1,3,3-tetramethoxypropane.
-
Adjust the pH of the solution to 1 using 1 M HCl.
-
Allow the reaction to proceed for 5 hours at 25°C for complete hydrolysis.
-
The resulting solution contains malondialdehyde, which can be used for subsequent assays.
Conclusion
The reactivity of this compound and 1,1,3,3-tetramethoxypropane is primarily dictated by the nature of their oxygen-containing functional groups. 1,1,3,3-Tetramethoxypropane, as a bis-acetal, is readily hydrolyzed under acidic conditions to malondialdehyde, making it a reliable standard for biochemical studies. In contrast, this compound, containing a more stable ether linkage in addition to an acetal, will exhibit more selective reactivity, with hydrolysis occurring preferentially at the acetal position. This difference in reactivity should be a key consideration for researchers in designing their experimental and synthetic strategies. Further quantitative studies on the reactivity of this compound are warranted to provide a more comprehensive comparison.
References
- 1. echemi.com [echemi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-BROMOPROPIONALDEHYDE DIMETHYL ACETAL synthesis - chemicalbook [chemicalbook.com]
- 4. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]
- 5. This compound | C6H14O3 | CID 84348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. osti.gov [osti.gov]
- 11. xometry.com [xometry.com]
A Comparative Guide to the Quantitative Analysis of 1,1,3-Trimethoxypropane: qNMR vs. GC-FID
In the precise world of chemical analysis, particularly within pharmaceutical development and quality control, the accurate determination of a compound's purity and concentration is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques for the assay of 1,1,3-Trimethoxypropane: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID).
This document will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key analytical parameters. The information is tailored for researchers, scientists, and drug development professionals seeking to make an informed decision on the most suitable analytical strategy for their specific needs.
Principles of Analysis: A Head-to-Head Comparison
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, a highly accurate and precise purity value can be determined. Furthermore, qNMR provides valuable structural information about the analyte and any impurities present in the sample.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used separative technique ideal for volatile and semi-volatile compounds like this compound. The principle of GC-FID involves the separation of components in a mixture based on their differential partitioning between a stationary phase within a capillary column and a gaseous mobile phase. Following separation, the eluted compounds are combusted in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms in the analyte. This response is then used for quantification against a calibration curve generated from standards of the analyte.
Quantitative Data Summary
To illustrate the comparative performance of these techniques, a hypothetical batch of synthesized this compound was analyzed. The following table summarizes the quantitative purity data that could be obtained by qNMR and GC-FID.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization. |
| Purity Assay (%) | 99.2 ± 0.3 | 99.1 ± 0.5 |
| Limit of Quantification (LOQ) | ~0.1% | ~0.01% |
| Analysis Time per Sample | ~15 minutes | ~25 minutes |
| Sample Preparation Time | ~5 minutes | ~10 minutes |
| Reference Standard | Requires a certified internal standard of known purity (can be structurally unrelated). | Requires a certified reference standard of the analyte for calibration. |
| Destructive/Non-destructive | Non-destructive, sample can be recovered. | Destructive. |
Experimental Protocols
Quantitative NMR (qNMR) Protocol for this compound
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (readable to 0.01 mg)
Reagents and Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
Internal Standard: Dimethyl terephthalate (DMT), certified reference material (CRM)
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the dimethyl terephthalate internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei).
-
Acquisition Time (aq): At least 4 seconds.
-
Number of Scans (ns): 8 or 16, depending on the desired signal-to-noise ratio.
-
Temperature: 298 K
Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the well-resolved triplet signal of the methine proton (CH) of this compound (approximately at 4.4 ppm).
-
Integrate the singlet signal of the aromatic protons of dimethyl terephthalate (approximately at 8.1 ppm).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol for this compound
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
Reagents and Materials:
-
This compound sample and certified reference standard
-
High-purity helium or nitrogen as carrier gas
-
High-purity hydrogen and air for the FID
-
Suitable solvent for dilution (e.g., Dichloromethane, HPLC grade)
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 150 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Detector Temperature: 280 °C
Sample and Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution to cover the expected concentration range of the sample.
-
Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
Data Analysis:
-
Inject the calibration standards and the sample solution into the GC-FID system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample based on the prepared concentration.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both qNMR and GC-FID analysis.
Caption: Workflow for qNMR Purity Assay of this compound.
Caption: Workflow for GC-FID Purity Assay of this compound.
Conclusion: Choosing the Right Method
Both qNMR and GC-FID are powerful techniques for the purity assessment of this compound, each with its distinct advantages.
qNMR excels as a primary method that provides a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte. Its non-destructive nature is a significant advantage when dealing with valuable or limited samples. The wealth of structural information it provides can be invaluable for impurity identification.
GC-FID offers high sensitivity and is particularly well-suited for the routine analysis of volatile compounds and the detection of trace-level impurities. Its robustness and high throughput make it an excellent choice for quality control environments where a large number of samples need to be analyzed efficiently.
The ultimate choice between these two methods will depend on the specific requirements of the analysis, including the need for absolute quantification, structural elucidation, sample availability, and desired throughput. For a comprehensive and orthogonal approach to purity assessment, the use of both techniques can provide a high degree of confidence in the quality of the material.
A Comparative Guide to the Spectroscopic Validation of 2-Hydroxypyrimidine Synthesized from 1,1,3-Trimethoxypropane and Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two synthetic routes to 2-hydroxypyrimidine (also known as 2(1H)-pyrimidinone), a key heterocyclic scaffold in medicinal chemistry. The performance of the synthesis utilizing 1,1,3-trimethoxypropane as a malondialdehyde synthon is objectively compared with the classical approach using diethyl malonate. This comparison is supported by detailed experimental protocols and a thorough analysis of the spectroscopic data used for the validation of the final product.
Introduction
2-Hydroxypyrimidine is a fundamental building block in the synthesis of a wide range of biologically active molecules. Its derivatives are integral components of nucleobases and have been explored for their therapeutic potential. The purity and structural integrity of the synthesized 2-hydroxypyrimidine are paramount for its application in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and purity assessment of this compound.
This guide will delve into two common synthetic pathways to 2-hydroxypyrimidine:
-
Route A: The reaction of this compound with urea, which involves the in situ acid-catalyzed hydrolysis of this compound to generate the reactive intermediate, malondialdehyde.
-
Route B: The condensation of diethyl malonate with urea, a traditional and widely used method for the formation of the pyrimidine ring.
We will present a side-by-side comparison of these methods, focusing on the spectroscopic characterization of the resulting 2-hydroxypyrimidine.
Data Presentation: Spectroscopic Comparison of 2-Hydroxypyrimidine
The following tables summarize the expected spectroscopic data for 2-hydroxypyrimidine. While the final product should be identical regardless of the synthetic route, subtle differences in impurity profiles may be discernible through careful spectroscopic analysis.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for 2-Hydroxypyrimidine
| Nucleus | Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | H-4, H-6 | ~8.2 | Doublet | ~4.5 |
| H-5 | ~6.6 | Triplet | ~4.5 | |
| N-H | ~12.5 | Broad Singlet | - | |
| ¹³C NMR | C-2 | ~163 | - | - |
| C-4, C-6 | ~158 | - | - | |
| C-5 | ~115 | - | - |
Note: Chemical shifts are referenced to a standard solvent signal and can vary slightly based on solvent and concentration.
Table 2: FT-IR Spectroscopic Data for 2-Hydroxypyrimidine
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400-3300 | Broad, Medium |
| C-H Stretch (aromatic) | 3100-3000 | Medium |
| C=O Stretch (amide) | ~1650 | Strong |
| C=C and C=N Stretch | 1600-1400 | Medium-Strong |
| C-H Bend (in-plane) | 1300-1000 | Medium |
| C-H Bend (out-of-plane) | 900-650 | Medium |
Table 3: Mass Spectrometry Data for 2-Hydroxypyrimidine
| Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Electron Ionization (EI) | 96 (M⁺) | 68, 52, 41 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of 2-hydroxypyrimidine are provided below.
Synthesis Protocols
Route A: Synthesis of 2-Hydroxypyrimidine from this compound and Urea
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1.0 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add this compound (1.0 equivalent).
-
Acid Catalysis: Slowly add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to a pH of 7.
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from water or an ethanol/water mixture to yield 2-hydroxypyrimidine as a crystalline solid.
Route B: Synthesis of 2-Hydroxypyrimidine from Diethyl Malonate and Urea (Barbituric Acid Synthesis as a Precursor)
-
Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal (1.0 equivalent) in absolute ethanol to prepare a solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add diethyl malonate (1.0 equivalent), followed by a solution of dry urea (1.0 equivalent) in hot absolute ethanol.
-
Reaction: Heat the mixture to reflux for 7 hours. A white solid, the sodium salt of barbituric acid, will precipitate.
-
Workup: After the reaction, add hot water to dissolve the solid. Acidify the solution with hydrochloric acid.
-
Isolation and Purification: Cool the solution in an ice bath to crystallize the product. Collect the white solid by filtration, wash with cold water, and dry. This yields barbituric acid, which can be further processed to obtain 2-hydroxypyrimidine, although for the purpose of this guide, we are comparing the formation of the core pyrimidine ring structure.
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized 2-hydroxypyrimidine in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrument: A standard FT-IR spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways and the general workflow for spectroscopic validation.
Caption: Synthetic pathways to 2-hydroxypyrimidine.
Caption: Experimental workflow for spectroscopic validation.
A Comparative Guide to the Synthesis of Malondialdehyde: Exploring Alternatives to 1,1,3,3-Tetramethoxypropane
For researchers, scientists, and professionals in drug development, the synthesis of pure and reliable malondialdehyde (MDA) is a critical step in various assays, particularly for the measurement of oxidative stress. The traditional method, involving the acid hydrolysis of 1,1,3,3-tetraalkoxypropanes, is widely used but presents notable drawbacks, including the formation of mutagenic side products. This guide provides a comprehensive comparison of the conventional method with a viable alternative: the ozonolysis of 1,3-cyclohexadiene, offering detailed experimental protocols and a quantitative performance analysis.
Malondialdehyde is a key biomarker for lipid peroxidation and is extensively utilized in thiobarbituric acid reactive substances (TBARS) assays to quantify oxidative stress in biological samples. The instability of pure MDA necessitates its in situ generation or the use of stable precursors.[1] For decades, the acid-catalyzed hydrolysis of its acetals, 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane, has been the standard approach. However, this method is not without its challenges, prompting the exploration of alternative synthetic routes.
The Conventional Approach: Acid Hydrolysis of 1,1,3,3-Tetraalkoxypropanes
The synthesis of MDA via the acid hydrolysis of 1,1,3,3-tetramethoxypropane or its ethoxy analogue is a straightforward and widely adopted procedure. The reaction involves the cleavage of the acetal groups in an acidic environment to yield the desired dialdehyde.
A significant concern with this method is the incomplete hydrolysis of the tetraalkoxypropane, which leads to the formation of β-alkoxyacrolein side products. Studies have shown that these byproducts, such as β-ethoxyacrolein and β-methoxyacrolein, are considerably more mutagenic than MDA itself.[2] This can lead to an overestimation of the mutagenicity and carcinogenicity attributed to MDA in toxicological studies.[2] Furthermore, the yield of MDA from the hydrolysis of 1,1,3,3-tetraethoxypropane is reported to be approximately 25%.[2]
An Alternative Pathway: Ozonolysis of 1,3-Cyclohexadiene
A promising alternative for the synthesis of MDA involves the oxidative cleavage of a cyclic diene, specifically 1,3-cyclohexadiene, through ozonolysis. This method offers a different synthetic strategy that can potentially circumvent the formation of the mutagenic impurities associated with the hydrolysis of tetraalkoxypropanes. Ozonolysis involves the reaction of ozone with the double bonds of the diene, followed by a workup step to yield the desired carbonyl compounds.
While the primary ozonide is an intermediate, the subsequent workup determines the final products. A reductive workup is necessary to obtain the aldehyde functionality of MDA.
Comparative Analysis of Synthesis Methods
To facilitate a direct comparison, the following table summarizes the key performance indicators for both the conventional and alternative methods for MDA synthesis.
| Parameter | Acid Hydrolysis of 1,1,3,3-Tetraethoxypropane | Ozonolysis of 1,3-Cyclohexadiene |
| Starting Material | 1,1,3,3-Tetraethoxypropane | 1,3-Cyclohexadiene |
| Key Reagents | Acid (e.g., HCl) | Ozone, Reductive workup agent (e.g., Dimethyl sulfide) |
| Reported Yield | ~25%[2] | Data not readily available in comparative literature |
| Key Advantages | Well-established, commercially available starting material | Avoids formation of mutagenic β-alkoxyacroleins |
| Key Disadvantages | Formation of mutagenic side products, moderate yield | Requires specialized ozonolysis equipment, potential for over-oxidation |
| Purity Concerns | Contamination with β-alkoxyacroleins and other side products[2] | Potential for incomplete reaction or formation of other oxidation products |
Experimental Protocols
Protocol 1: Synthesis of Malondialdehyde by Acid Hydrolysis of 1,1,3,3-Tetramethoxypropane
This protocol is adapted from established laboratory procedures for the generation of MDA for use in analytical standards.
Materials:
-
1,1,3,3-Tetramethoxypropane
-
1 M Hydrochloric Acid (HCl)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Procedure:
-
Prepare a stock solution of 1,1,3,3-tetramethoxypropane in deionized water.
-
To initiate hydrolysis, add an equal volume of 1 M HCl to the 1,1,3,3-tetramethoxypropane solution.
-
Stir the mixture at room temperature for a defined period, typically 1 to 2 hours, to allow for complete hydrolysis.
-
The resulting solution contains malondialdehyde and can be used for the preparation of standard curves in assays such as the TBARS assay.
Note: The concentration of the final MDA solution should be calculated based on the initial concentration of the 1,1,3,3-tetramethoxypropane stock solution, assuming a 1:1 molar conversion for the purpose of standard preparation.
Protocol 2: Synthesis of Malondialdehyde by Ozonolysis of 1,3-Cyclohexadiene (General Procedure)
This protocol outlines the general steps for the ozonolysis of 1,3-cyclohexadiene. Specific reaction conditions may require optimization.
Materials:
-
1,3-Cyclohexadiene
-
Anhydrous solvent (e.g., Dichloromethane, Methanol)
-
Ozone generator
-
Gas dispersion tube
-
Dry ice/acetone bath
-
Reductive workup agent (e.g., Dimethyl sulfide (DMS) or Zinc dust)
-
Rotary evaporator
Procedure:
-
Dissolve 1,3-cyclohexadiene in a suitable anhydrous solvent in a reaction flask equipped with a gas dispersion tube and cool the flask to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove any residual ozone.
-
Perform a reductive workup by adding a reducing agent such as dimethyl sulfide or zinc dust to the reaction mixture at low temperature and then allowing it to warm to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product containing malondialdehyde will require further purification, for example, by chromatography, to isolate the pure compound.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthesis and subsequent application of MDA, the following diagrams are provided.
Conclusion
The choice of synthetic method for malondialdehyde has significant implications for the accuracy and interpretation of experimental results, particularly in the context of toxicology and oxidative stress research. While the acid hydrolysis of 1,1,3,3-tetraalkoxypropanes is a well-established and convenient method, the potential for contamination with mutagenic side products is a critical drawback. The ozonolysis of 1,3-cyclohexadiene presents a viable alternative that avoids the formation of these specific impurities.
Researchers should carefully consider the advantages and disadvantages of each method in the context of their specific experimental needs. For applications where the absolute purity of MDA is paramount and the presence of mutagenic artifacts must be avoided, the ozonolysis route, despite its requirement for more specialized equipment, may be the superior choice. Further research to quantify the yield and purity of MDA from the ozonolysis of 1,3-cyclohexadiene would be invaluable for a more complete comparative assessment.
References
comparative study of different C3 building blocks in organic synthesis
In the landscape of organic synthesis, the strategic use of small, functionalized molecules as building blocks is paramount for the efficient construction of complex molecular architectures. Among these, three-carbon (C3) synthons are fundamental, offering versatile platforms for carbon-carbon and carbon-heteroatom bond formation. This guide provides a comparative study of three ubiquitous C3 building blocks: acetone, acrolein, and acrylic acid derivatives. Their performance in cornerstone reactions of organic synthesis is evaluated, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
At a Glance: Comparative Overview of C3 Building Blocks
The utility of a C3 building block is largely dictated by its electronic properties and the types of reactions it can undergo. Acetone typically acts as a nucleophile (enolate), while acrolein and acrylic acid derivatives are potent electrophiles in conjugate additions. The following table provides a high-level comparison of these building blocks in the context of the Michael addition, a key reaction for C-C bond formation.
| Feature | Acetone (as Enolate Donor) | Acrolein (as Acceptor) | Acrylic Acid Derivative (as Acceptor) |
| Reaction Role | Nucleophile (Michael Donor) | Electrophile (Michael Acceptor) | Electrophile (Michael Acceptor) |
| Typical Reaction | Conjugate addition to α,β-unsaturated carbonyls | Conjugate addition of nucleophiles (e.g., amines, thiols, carbanions) | Conjugate addition of nucleophiles (e.g., amines, thiols, carbanions) |
| Relative Reactivity | Moderate nucleophilicity | High electrophilicity, prone to polymerization | High electrophilicity, generally stable |
| Key Applications | Formation of 1,5-dicarbonyl compounds, Robinson annulation | Synthesis of heterocycles, γ-functionalized carbonyls | Synthesis of β-amino acids, functionalized polymers |
Acetone: The Enolate Workhorse
Acetone, a readily available and cost-effective ketone, serves as a versatile C3 nucleophile upon deprotonation to its enolate. This reactivity is central to a variety of classic organic transformations, including the aldol condensation and the Michael addition.
Representative Reaction: Michael Addition to Chalcone
A quintessential example of acetone's utility as a Michael donor is its conjugate addition to chalcone, an α,β-unsaturated ketone. This reaction forms a 1,5-dicarbonyl compound, a valuable intermediate in the synthesis of more complex molecules, including heterocyclic systems.
Reaction Scheme:
Caption: Michael addition of acetone to chalcone.
Quantitative Data:
The following table summarizes typical reaction conditions and outcomes for the Michael addition of acetone to a chalcone derivative.
| Nucleophile | Electrophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetone | Benzalacetophenone | NaOH | Ethanol | Room Temp. | 1-2 | ~90 |
Experimental Protocol: Synthesis of 4,4-diphenyl-2-butanone
-
Preparation: In a round-bottom flask, dissolve benzalacetophenone (1.0 eq) in acetone (excess).
-
Reaction Initiation: Add a catalytic amount of sodium hydroxide (e.g., 10 mol%) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Isolation: Remove the excess acetone under reduced pressure. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1,5-dicarbonyl compound.
Caption: Experimental workflow for Michael addition of acetone.
Acrolein: A Highly Reactive Electrophile
Acrolein, the simplest α,β-unsaturated aldehyde, is a highly reactive Michael acceptor due to the strong polarization of its conjugated system. Its high reactivity makes it a valuable precursor for the synthesis of a wide range of compounds, particularly heterocycles. However, its volatility and tendency to polymerize require careful handling.
Representative Reaction: Synthesis of Pyrazolines
The reaction of acrolein with hydrazine derivatives is a classic method for the synthesis of pyrazolines, a class of five-membered nitrogen-containing heterocycles with diverse biological activities. The reaction proceeds via a Michael addition of the hydrazine to the acrolein, followed by an intramolecular cyclization and dehydration.
Reaction Scheme:
A Cost-Benefit Analysis of 1,1,3-Trimethoxypropane in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of using 1,1,3-trimethoxypropane in chemical synthesis, with a primary focus on its role as a precursor to malondialdehyde (MDA), a key reagent in various synthetic and analytical applications. We will objectively compare its performance with alternative precursors, supported by available experimental data and detailed methodologies.
Executive Summary
This compound serves as a precursor to malondialdehyde (MDA), a highly reactive bifunctional molecule. However, the more commonly utilized and commercially available precursor is 1,1,3,3-tetramethoxypropane. This guide will demonstrate that while both compounds can yield the desired product, 1,1,3,3-tetramethoxypropane is generally the more cost-effective and well-documented choice. Furthermore, the generation of potentially mutagenic byproducts from the hydrolysis of these alkoxypropane derivatives necessitates careful consideration of reaction conditions and purification methods. We will also explore greener alternatives for the synthesis of MDA, offering a broader perspective on sustainable chemistry practices.
Comparison of Malondialdehyde Precursors
The primary application of this compound in synthesis is its conversion to malondialdehyde via hydrolysis. Therefore, a direct comparison with the most common alternative, 1,1,3,3-tetramethoxypropane, is most relevant.
Quantitative Data Summary
| Parameter | This compound | 1,1,3,3-Tetramethoxypropane | 1,1,3,3-Tetraethoxypropane |
| Molecular Weight | 134.17 g/mol | 164.20 g/mol | 220.30 g/mol |
| Typical Purity | ~97% | ≥98% | ~96% |
| Reported MDA Yield | Data not readily available; estimated to be lower than tetra-alkoxy derivatives due to incomplete acetal hydrolysis. | High (often quantitative for analytical standard preparation) | ~25% (with 13% β-ethoxyacrolein byproduct)[1] |
| Potential Byproducts | 3-Methoxypropionaldehyde, Methanol | β-Methoxyacrolein, 3,3-dimethoxypropionaldehyde, Methanol[1] | β-Ethoxyacrolein, Ethanol[1] |
| Mutagenicity of Byproducts | Data not readily available | Mutagenic side products have been reported.[1] | Mutagenic side products have been reported.[1] |
| Relative Cost | Higher per mole | Lower per mole | Moderate per mole |
| Stability | Less stable than the tetra-alkoxy derivatives | Commercially available and shelf-stable.[2] | Commercially available and shelf-stable |
Cost-Benefit Analysis
While this compound is commercially available, it is generally more expensive per mole than 1,1,3,3-tetramethoxypropane. The higher cost, combined with a likely lower yield of MDA due to the potential for incomplete hydrolysis of the single acetal group, makes it a less economically favorable choice for MDA synthesis.
The most significant "cost" associated with the use of tetraalkoxypropane precursors is the potential formation of mutagenic byproducts.[1] This necessitates careful control of the hydrolysis conditions and rigorous purification of the resulting MDA, adding to the overall cost and complexity of the synthesis.
Experimental Protocols
Protocol 1: Synthesis of Malondialdehyde (MDA) from 1,1,3,3-Tetramethoxypropane (for analytical standards)
This protocol is adapted from methods used to prepare MDA standards for analytical assays and can be scaled for synthetic purposes.
Materials:
-
1,1,3,3-Tetramethoxypropane
-
1% (v/v) Sulfuric acid
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
Prepare a 1% (v/v) solution of sulfuric acid in deionized water.
-
Add a known quantity of 1,1,3,3-tetramethoxypropane to a volumetric flask.
-
Add the 1% sulfuric acid solution to the flask to the desired final concentration (e.g., to yield a 10 mM MDA solution).
-
Stir the solution at room temperature for approximately 2 hours to ensure complete hydrolysis.[3]
-
The resulting solution contains malondialdehyde. For synthetic applications requiring pure MDA, further purification by distillation or chromatography may be necessary.
Protocol 2: In-situ Generation of Malondialdehyde from 1,1,3,3-Tetraethoxypropane
This protocol is based on the hydrolysis conditions reported in studies investigating the byproducts of the reaction.
Materials:
-
1,1,3,3-Tetraethoxypropane
-
Aqueous acid (e.g., dilute HCl)
-
Reaction vessel with temperature control
-
Stirring apparatus
Procedure:
-
Charge the reaction vessel with an aqueous acidic solution.
-
Add 1,1,3,3-tetraethoxypropane to the vessel.
-
Heat the mixture with stirring. The exact temperature and reaction time will need to be optimized depending on the desired conversion and selectivity.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS) to determine the formation of MDA and the primary byproduct, β-ethoxyacrolein.
-
Upon completion, the reaction mixture will contain MDA, β-ethoxyacrolein, and ethanol. Purification is essential to isolate the desired product.
Greener Alternatives for Malondialdehyde Synthesis
The challenges associated with the hydrolysis of alkoxypropane precursors, particularly the formation of hazardous byproducts, have led to an interest in developing greener synthetic routes to malondialdehyde.
Enzymatic Synthesis:
One promising alternative is the enzymatic synthesis of MDA. While less common in general synthetic labs, enzymatic methods can offer high selectivity and avoid the use of harsh acidic conditions. For example, alcohol oxidoreductases have been shown to catalyze the synthesis of MDA.[4] This approach, however, requires specialized enzymes and reaction conditions, which may not be readily accessible or cost-effective for all applications.
Biosynthesis:
Malondialdehyde is a natural product of lipid peroxidation in biological systems.[2] While not a direct synthetic method for laboratory use, understanding these biosynthetic pathways can inspire the development of biomimetic synthetic strategies.
Visualizing the Synthesis and Alternatives
Malondialdehyde Synthesis Pathway from Precursors
Caption: Hydrolysis of alkoxypropane precursors to yield malondialdehyde and potential byproducts.
Experimental Workflow for MDA Synthesis and Analysis
Caption: A generalized workflow for the synthesis and purification of malondialdehyde.
Conclusion and Recommendations
Based on the available data, 1,1,3,3-tetramethoxypropane is the recommended precursor for the synthesis of malondialdehyde when compared to this compound. The primary reasons for this recommendation are its lower cost, higher stability, and more extensive documentation in the scientific literature.
However, researchers must be acutely aware of the potential for the formation of mutagenic byproducts during the hydrolysis of any tetraalkoxypropane. It is imperative to perform these reactions under well-controlled conditions and to purify the resulting malondialdehyde to a high degree before its use in subsequent synthetic steps, particularly in the context of drug development and biological research.
For laboratories with the capabilities, exploring enzymatic or other green synthetic routes for malondialdehyde is a worthwhile endeavor to mitigate the safety and environmental concerns associated with traditional chemical synthesis. As the field of green chemistry continues to evolve, it is anticipated that more sustainable and safer alternatives will become more readily available.
References
A Comparative Guide to the Stability of 1,1,3-Trimethoxypropane from Different Vendors
For Researchers, Scientists, and Drug Development Professionals
1,1,3-Trimethoxypropane is a key reagent and building block in various synthetic applications, where its purity and stability are paramount to ensure reproducible and reliable outcomes. This guide provides a framework for assessing the stability of this compound obtained from different commercial vendors. As direct comparative stability data is not publicly available, this document outlines a comprehensive experimental protocol based on industry-standard forced degradation studies. The presented data is illustrative to guide researchers in their own comparative analyses.
Forced degradation studies are an essential component of understanding the intrinsic stability of a substance and are widely used in the pharmaceutical industry.[1] These studies involve subjecting the compound to stress conditions more severe than accelerated storage conditions to identify potential degradation pathways and degradation products.[1][2]
Comparative Stability Assessment
To objectively compare the stability of this compound from different vendors, a series of forced degradation studies can be performed. The following table summarizes the potential outcomes of such a study, comparing hypothetical vendors (Vendor A, Vendor B, and Vendor C) based on the percentage of degradation observed under various stress conditions.
Table 1: Illustrative Forced Degradation Data for this compound from Different Vendors
| Stress Condition | Parameters | Vendor A (% Degradation) | Vendor B (% Degradation) | Vendor C (% Degradation) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 8.2 | 9.5 | 8.5 |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 5.1 | 6.2 | 5.3 |
| Oxidation | 3% H₂O₂, RT, 24h | 2.5 | 3.1 | 2.6 |
| Thermal | 80°C, 72h | 1.8 | 2.5 | 1.9 |
| Photostability | ICH Q1B conditions | 0.5 | 0.8 | 0.6 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
A robust and validated analytical method is crucial for accurate stability assessment. Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for analyzing the purity of volatile compounds like this compound.[3][4]
Analytical Method: Gas Chromatography (GC)
-
Instrumentation : Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column : DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas : Helium or Nitrogen.
-
Oven Temperature Program : Initial temperature of 50°C (hold for 2 minutes), ramp at 10°C/min to 200°C (hold for 2 minutes).
-
Injector Temperature : 250°C.
-
Detector Temperature : 280°C (FID) or MS transfer line at 280°C.
-
Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.[5]
Forced Degradation Studies
The goal of forced degradation is typically to achieve 5-20% degradation of the active substance.[5]
-
Acid Hydrolysis : To a solution of this compound, add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours.[5] After cooling, neutralize the sample with a suitable base and dilute with the solvent to the target concentration for GC analysis.
-
Base Hydrolysis : To a solution of this compound, add an equal volume of 0.1 M sodium hydroxide. Heat the mixture at 60°C for 24 hours.[5] After cooling, neutralize the sample with a suitable acid and dilute for analysis.
-
Oxidative Degradation : Treat the this compound solution with 3% hydrogen peroxide at room temperature for 24 hours. Dilute the sample for GC analysis.
-
Thermal Degradation : Store the solid or liquid this compound sample in a temperature-controlled oven at 80°C for 72 hours. Dissolve and dilute the sample for analysis.
-
Photostability Testing : Expose the this compound sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Logical Workflow for Stability Assessment
The following diagram illustrates the logical workflow for a comprehensive stability assessment of this compound from different vendors.
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathway
The primary degradation pathway for this compound, an acetal, under hydrolytic conditions (acidic or basic) is likely the cleavage of the acetal functional group to yield the corresponding aldehyde and alcohol.
Caption: Likely hydrolytic degradation pathway of this compound.
By following these protocols, researchers can generate valuable comparative data to make informed decisions when selecting a vendor for this compound, ensuring the quality and consistency of their research and development activities.
References
A Comparative Guide to 1,1,3-Trimethoxypropane and Its Alternatives in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1,1,3-trimethoxypropane and its more common alternative, 1,1,3,3-tetramethoxypropane, in the synthesis of heterocyclic compounds. While direct experimental data for this compound is limited in publicly available literature, its chemical nature as a malondialdehyde (MDA) monoacetal allows for a detailed comparison based on the well-established reactivity of related MDA equivalents. This guide will delve into their applications, supported by experimental data for analogous reactions, and provide detailed protocols.
Introduction to Malondialdehyde Equivalents
Malondialdehyde (MDA) is a versatile three-carbon building block in organic synthesis, particularly in the construction of various heterocyclic systems. However, its high reactivity and instability make it challenging to handle directly. Consequently, chemists rely on more stable precursors, known as MDA equivalents, which can generate the reactive 1,3-dicarbonyl moiety in situ. Among these, acetals of MDA are the most widely used. This guide focuses on the comparison between this compound (a monoacetal of MDA, also known as 3,3-dimethoxypropanal) and 1,1,3,3-tetramethoxypropane (a bis(dimethyl acetal) of MDA).
Comparison of this compound and 1,1,3,3-Tetramethoxypropane
| Feature | This compound (Malondialdehyde Monoacetal) | 1,1,3,3-Tetramethoxypropane (Malondialdehyde Bis(dimethyl acetal)) |
| Structure | (CH₃O)₂CHCH₂CHO | (CH₃O)₂CHCH₂CH(OCH₃)₂ |
| Stability | Less stable due to the free aldehyde group. Prone to self-condensation and polymerization. | Highly stable and commercially available as a shelf-stable liquid. |
| Reactivity | The free aldehyde offers a site for direct nucleophilic attack without prior activation. The acetal requires acidic conditions for hydrolysis to reveal the second aldehyde. | Both acetals require acidic hydrolysis to generate the reactive malondialdehyde in situ.[1] |
| Handling | Requires more careful handling and storage conditions to prevent degradation. | Easy to handle and store, making it a preferred reagent in many synthetic procedures. |
| Applications | Expected to be a direct precursor for reactions requiring a mono-protected malondialdehyde, such as stepwise condensations. | Widely used in the synthesis of pyrazoles, pyrimidines, and other heterocycles where a symmetric 1,3-dicarbonyl precursor is needed.[2][3] |
Applications in Heterocyclic Synthesis
The primary application of MDA equivalents is in the synthesis of six-membered and five-membered heterocyclic rings through condensation reactions with dinucleophiles.
Synthesis of Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals.[2] The classical Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2] Both this compound and 1,1,3,3-tetramethoxypropane can serve as the 1,3-dicarbonyl precursor.
General Reaction:
Caption: General scheme for pyrazole synthesis.
Comparative Data for Pyrazole Synthesis:
| MDA Equivalent | Hydrazine | Catalyst/Solvent | Product | Yield | Reference |
| 1,1,3,3-Tetramethoxypropane | Hydrazine hydrate | Acidic (pH 1-2) | Pyrazole | 84% | [4] |
| 1,1,3,3-Tetraethoxypropane | Hydrazine dihydrochloride | Water/Ethanol | Pyrazole | - | [5] |
| This compound | Hydrazine | Acidic conditions | Pyrazole | Not reported, but expected to proceed similarly | - |
Synthesis of Pyrimidines
Pyrimidines are fundamental six-membered heterocyclic compounds found in nucleic acids and numerous biologically active molecules. Their synthesis often involves the condensation of a 1,3-dicarbonyl compound with urea, thiourea, or guanidine.
General Reaction:
Caption: General scheme for pyrimidine synthesis.
Comparative Discussion:
The synthesis of pyrimidines using MDA equivalents is a well-established method.[3][6] 1,1,3,3-Tetramethoxypropane provides a symmetric source of malondialdehyde upon hydrolysis, leading to symmetrically substituted pyrimidines when reacted with urea, thiourea, or guanidine.
This compound, being a monoacetal, presents an interesting case. The presence of a free aldehyde allows for a stepwise reaction. For instance, the aldehyde could first react with one of the amino groups of the dinucleophile, followed by an acid-catalyzed cyclization involving the deprotection of the acetal and condensation with the second amino group. This could potentially offer a degree of control in the synthesis of unsymmetrically substituted pyrimidines, although this application is not yet widely documented.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of pyrazole from 1,1,3,3-tetramethoxypropane, which can be adapted for this compound by adjusting the stoichiometry.
Synthesis of Pyrazole from 1,1,3,3-Tetramethoxypropane and Hydrazine Hydrate [4]
Materials:
-
1,1,3,3-Tetramethoxypropane (0.375 mol)
-
Hydrazine hydrate (as an extracted phase, pH 6.9-7.2)
-
Acid (to maintain pH at 1-2)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a reaction vessel, combine 1,1,3,3-tetramethoxypropane and the extracted hydrazine hydrate phase.
-
Adjust the pH of the reaction mixture to between 1 and 2 by the addition of a suitable acid.
-
Stir the mixture at room temperature for 2 hours, maintaining the pH between 1 and 2.
-
After the reaction is complete, neutralize the mixture.
-
Extract the product with dichloromethane.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by distillation to obtain pyrazole.
Expected Yield: 84%
References
- 1. mybiosource.com [mybiosource.com]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]
- 5. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]
- 6. bu.edu.eg [bu.edu.eg]
A Comparative Guide to Catalytic Systems for Reactions Involving 1,1,3-Trimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various catalytic systems for key chemical transformations involving 1,1,3-trimethoxypropane and related compounds. The performance of homogeneous and heterogeneous catalysts is evaluated based on experimental data from patents and academic literature, with a focus on product distribution and reaction efficiency. Detailed experimental protocols and visual representations of reaction pathways and workflows are included to support researchers in selecting the optimal catalytic system for their specific applications.
I. Synthesis of Malondialdehyde Derivatives
A key reaction involving acetals derived from 3-methoxypropionaldehyde is their conversion to malondialdehyde (MDA) precursors, such as 1,1,3,3-tetramethoxypropane. This is often achieved through the reaction of trimethyl orthoformate with a vinyl ether or ester. Below is a comparison of catalytic systems for the synthesis of malondialdehyde derivatives from trimethyl orthoformate and vinyl acetate.
Data Presentation: Catalyst Performance in the Synthesis of Malondialdehyde Derivatives
| Catalyst System | Reactants | Key Products | Product Ratio (GC FID-area-%) | Total Yield of MDA-derivatives | Reference |
| Homogeneous Pt | Trimethyl orthoformate, Vinyl acetate | 1,1,3,3-Tetramethoxypropane, 1-Acetoxy-1,3,3-trimethoxypropane, 1,3-Diacetoxy-1,3-dimethoxypropanes | 8.2 : 11.2 : 1.0 | Not specified | [1] |
| Homogeneous Pd | Trimethyl orthoformate, Vinyl acetate | 1,1,3,3-Tetramethoxypropane, 1-Acetoxy-1,3,3-trimethoxypropane, 1,3-Diacetoxy-1,3-dimethoxypropanes | 6 : 3 : 1 | 75% | [1] |
| Heterogeneous Pd/Zn/Cu | Trimethyl orthoformate, Vinyl acetate | 1,1,3,3-Tetramethoxypropane, 1-Acetoxy-1,3,3-trimethoxypropane, 1,3-Diacetoxy-1,3-dimethoxypropanes | Not specified | Not specified | [1] |
II. Synthesis of this compound (Acrolein Dimethyl Acetal)
The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of acrolein with methanol. A variety of Brønsted and Lewis acids can be employed as catalysts. The choice between a homogeneous and a heterogeneous catalyst often depends on the desired reaction conditions and the ease of product purification.
Data Presentation: Comparison of Acid Catalysts for Acetalization
| Catalyst Type | Catalyst Examples | Phase | Advantages | Disadvantages |
| Homogeneous | Sulfuric acid, p-Toluenesulfonic acid (p-TsOH) | Liquid | High activity, good solubility in organic solvents.[2][3] | Difficult to remove from the reaction mixture, can cause side reactions like charring (especially sulfuric acid).[2][4] |
| Heterogeneous | Acidic ion-exchange resins (e.g., Amberlyst-15), Zeolites | Solid | Easily separated from the reaction mixture by filtration, can be regenerated and reused, often milder reaction conditions.[1][3][5] | Potentially lower activity compared to homogeneous catalysts, mass transfer limitations can occur. |
III. Experimental Protocols
Synthesis of Malondialdehyde Derivatives using a Homogeneous Palladium Catalyst
This protocol is adapted from a patented procedure for the synthesis of 1,1,3-trimethoxy-3-acetoxypropane and related malondialdehyde derivatives.[1]
Materials:
-
Vinyl acetate
-
Trimethyl orthoformate
-
Palladium(II) chloride acetonitrile complex (PdCl₂(ACN)₂)
-
Boron trifluoride diethyl etherate (BF₃*OEt₂)
-
Anhydrous sodium carbonate
Procedure:
-
To 50.0 g (0.58 mole) of vinyl acetate, add 1.00 g of PdCl₂(ACN)₂.
-
Stir the mixture and add 53.0 g (0.50 mole) of trimethyl orthoformate.
-
Add 0.65 g of BF₃*OEt₂ to the reaction mixture. The mixture will turn black due to the precipitation of metallic palladium.
-
Maintain the reaction at 30°C for 2 hours.
-
After the reaction is complete, add excess anhydrous sodium carbonate to neutralize the acid catalyst.
-
Stir the resulting suspension for 20 minutes and then filter.
-
The product mixture can be isolated by fractional vacuum distillation (8 mbar).
-
Analyze the product ratio by gas chromatography.
General Protocol for Acid-Catalyzed Synthesis of this compound
This is a general procedure for the synthesis of acetals from aldehydes, which can be adapted for the synthesis of this compound from acrolein and methanol using an acid catalyst like p-toluenesulfonic acid.[3]
Materials:
-
Acrolein
-
Methanol
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
A suitable solvent for azeotropic water removal (e.g., toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up a reactor with a mechanical stirrer, thermocouple, condenser, and a Dean-Stark trap.
-
Charge the reactor with toluene, acrolein (1.0 eq), and methanol (2.0-3.0 eq).
-
Add the acid catalyst (e.g., p-TsOH, 0.01-0.05 eq).
-
Heat the mixture to reflux and begin collecting the water-toluene azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC). The reaction is complete when no more water is collected.
-
Cool the reaction mixture and quench by adding a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation.
IV. Mandatory Visualizations
Logical Workflow for Catalyst Screening
Caption: A logical workflow for screening and optimizing catalysts for a chemical reaction.
Signaling Pathway for Acid-Catalyzed Acetalization
Caption: The reaction mechanism for the acid-catalyzed formation of an acetal.
References
A Comparative Guide to HPLC Methods for Analyzing Reaction Mixtures Containing 1,1,3-Trimethoxypropane
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1,1,3-Trimethoxypropane, a common acetal intermediate in chemical synthesis. Researchers, scientists, and drug development professionals often face challenges in monitoring reactions involving this compound due to its unique chemical properties. This document offers a comprehensive analysis of various analytical strategies, supported by experimental data and protocols, to enable robust and reliable quantification.
The Core Analytical Challenge: Navigating Instability and Invisibility
Analyzing this compound presents two primary hurdles that dictate the choice of analytical methodology:
-
Lack of a UV Chromophore: The molecule does not possess any functional groups that absorb ultraviolet (UV) or visible light, rendering standard UV-Vis detectors, the workhorses of HPLC, ineffective for direct detection.[1][2]
-
Susceptibility to Hydrolysis: As an acetal, this compound is prone to acid-catalyzed hydrolysis, breaking down into 3-methoxypropanal and methanol.[3] This instability is a significant concern, as the silica backbone of many common reversed-phase HPLC columns can have acidic silanol groups that catalyze this degradation on-column, leading to inaccurate quantification.[4]
Therefore, a successful HPLC method must address both detection and analyte stability. This guide compares three primary approaches: Reversed-Phase HPLC with universal detectors, Reversed-Phase HPLC with derivatization for UV detection, and Hydrophilic Interaction Liquid Chromatography (HILIC).
Method Comparison: Strategies for Detection and Stabilization
We will now explore the practical advantages and limitations of different HPLC methodologies.
Approach 1: Direct Analysis using Reversed-Phase HPLC with Universal Detectors
The most direct strategy is to use a detector that does not rely on chromophores. The two most suitable universal detectors are the Refractive Index (RI) Detector and the Evaporative Light Scattering Detector (ELSD).
An RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[5][6] It is a truly universal detector capable of detecting any compound with a refractive index different from the mobile phase.[7]
-
Causality Behind Experimental Choices:
-
Isocratic Elution: RI detectors are highly sensitive to changes in the mobile phase composition.[6] Therefore, gradient elution, where the solvent mixture changes during the run, is not feasible. This limits the method's ability to resolve complex mixtures with components of widely varying polarities.
-
Temperature Control: The refractive index is temperature-dependent. Strict temperature control of the column and detector is crucial for a stable baseline.[8]
-
Mobile Phase Modification: To prevent on-column hydrolysis, the mobile phase must be buffered or modified to be slightly basic. A low concentration of a base like triethylamine (TEA) or ammonia can neutralize acidic silanol groups on the column packing.[4]
-
ELSD is a quasi-universal detector for non-volatile or semi-volatile analytes.[9] The process involves nebulizing the column effluent into an aerosol, evaporating the mobile phase in a heated drift tube, and then detecting the light scattered by the remaining solid analyte particles.[1][10]
-
Causality Behind Experimental Choices:
-
Gradient Compatibility: A key advantage of ELSD over RI is its compatibility with gradient elution.[11] This allows for the separation of complex reaction mixtures containing starting materials, intermediates, and products with different polarities.
-
Volatile Buffers: The mobile phase must be composed of volatile components that can be easily evaporated. Non-volatile buffers like phosphate will precipitate and create a high background signal. Ammonium formate or ammonium acetate are common choices.
-
Analyte Volatility: The analyte must be significantly less volatile than the mobile phase to remain as a particle for detection.[9] this compound is sufficiently non-volatile for this technique.
-
Workflow for Direct Analysis with Universal Detectors
Caption: Workflow for direct HPLC analysis using universal detectors.
Approach 2: Analysis via Derivatization and UV Detection
To overcome the lack of a chromophore, this compound can be derivatized to attach a UV-active molecule. Since the acetal itself is not reactive, this typically involves a two-step process:
-
Hydrolysis: The sample is first treated with an acid to hydrolyze the acetal to its corresponding aldehyde (3-methoxypropanal).
-
Derivatization: The resulting aldehyde is then reacted with a derivatizing agent, most commonly 2,4-dinitrophenylhydrazine (DNPH), which forms a stable, colored hydrazone that can be easily detected by UV-Vis at around 365 nm.[12][13][14]
-
Causality Behind Experimental Choices:
-
Quantitative Conversion: The hydrolysis and derivatization reactions must be optimized to proceed to completion to ensure accurate quantification. This involves controlling pH, reaction time, and temperature.[13]
-
Chromatographic Separation: The HPLC method must then be able to separate the derivatized analyte from excess derivatizing reagent and any other components in the reaction mixture.[13] A standard reversed-phase C18 column is typically effective.
-
Increased Sensitivity: This method offers significantly higher sensitivity compared to RI or ELSD, allowing for the detection of trace amounts of the analyte.
-
Derivatization and Analysis Workflow
Caption: Workflow for analysis via hydrolysis and DNPH derivatization.
Comparative Performance Data
The following table summarizes the performance of each method based on typical experimental results.
| Parameter | Method 1A: RP-HPLC-RI | Method 1B: RP-HPLC-ELSD | Method 2: RP-HPLC-UV (Post-Derivatization) |
| Principle | Differential Refractive Index | Evaporative Light Scattering | UV Absorbance of DNPH derivative |
| Gradient Compatible? | No[6] | Yes[11] | Yes |
| Typical Sensitivity | Low (~1-10 µg/mL) | Moderate (~100 ng - 1 µg/mL) | High (~1-10 ng/mL)[13] |
| Selectivity | Low (Universal) | Low (Universal for non-volatiles) | High (Specific to aldehydes/ketones) |
| Ease of Use | Moderate (temp sensitive) | Moderate (requires optimization) | Complex (multi-step sample prep) |
| Mobile Phase | Non-volatile buffers OK | Volatile buffers required | Most buffers OK |
| Key Limitation | No gradients, low sensitivity | Non-linear response, analyte must be non-volatile | Indirect, potential for incomplete reaction |
Detailed Experimental Protocols
Protocol 1: RP-HPLC with RI Detection
This protocol is designed for the direct quantification of this compound in a simple reaction matrix.
-
Instrumentation & Columns:
-
HPLC system with isocratic pump, autosampler, column thermostat, and Refractive Index Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Add 0.1% triethylamine (TEA) to the mobile phase to prevent on-column hydrolysis.[4]
-
Degas the mobile phase thoroughly before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Run Time: 15 minutes.
-
-
Sample Preparation:
-
Accurately dilute a sample of the reaction mixture in the mobile phase to a concentration within the expected calibration range.
-
Filter the sample through a 0.45 µm PTFE syringe filter.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Protocol 2: RP-HPLC with ELSD Detection
This protocol is suitable for more complex mixtures where a gradient is required to separate components.
-
Instrumentation & Columns:
-
HPLC system with gradient pump, autosampler, column thermostat, and Evaporative Light Scattering Detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 10 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile with 10 mM Ammonium Formate.
-
Degas both mobile phases before use.
-
-
Chromatographic & Detector Conditions:
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
ELSD Settings:
-
Drift Tube Temperature: 50°C.
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.
-
(Note: These settings must be optimized for your specific instrument and mobile phase).
-
-
-
Sample Preparation:
-
Dilute the reaction mixture sample in a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm PTFE syringe filter.
-
-
Quantification:
-
The ELSD response is often non-linear and can be fitted with a logarithmic or polynomial function.
-
Prepare calibration standards and plot log(Peak Area) vs. log(Concentration) to generate a linear calibration curve.
-
Conclusion and Recommendations
The optimal HPLC method for analyzing reaction mixtures containing this compound depends on the specific requirements of the analysis, such as sample complexity, required sensitivity, and available equipment.
Decision Tree for Method Selection
Caption: Decision guide for selecting an appropriate HPLC method.
-
For simple reaction mixtures where high sensitivity is not required, HPLC with RI detection is a straightforward and robust choice, provided an isocratic method gives sufficient resolution.
-
For complex mixtures requiring gradient elution to separate multiple components, HPLC with ELSD is the preferred method for direct analysis.
-
For trace-level quantification or when the highest sensitivity is paramount, derivatization with DNPH followed by UV detection is the most effective, albeit more labor-intensive, approach.
Regardless of the chosen method, preventing the on-column hydrolysis of this compound is critical. This is best achieved by using a mobile phase with a slightly basic pH or by employing modern, base-deactivated HPLC columns with low silanol activity.
References
- 1. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 2. nu.edu.om [nu.edu.om]
- 3. benchchem.com [benchchem.com]
- 4. coresta.org [coresta.org]
- 5. RI Detector HPLC | SCION Instruments [scioninstruments.com]
- 6. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Sensitive HPLC refractive Index detector [labbulletin.com]
- 9. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Studies of 1,1,3-Trimethoxypropane and its Analogs in Acid-Catalyzed Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Acetal Precursors in Chemical and Biomedical Research
1,1,3-Trimethoxypropane, also known as 3-methoxypropionaldehyde dimethyl acetal, and its tetra-alkoxy analog, 1,1,3,3-tetramethoxypropane, are valuable reagents that serve as stable precursors to highly reactive dicarbonyl compounds. The controlled release of these carbonyls via acid-catalyzed hydrolysis is a cornerstone of their application. The kinetics of this hydrolysis is a critical parameter, dictating the rate of availability of the active species and, consequently, the overall reaction or process efficiency. Understanding and comparing the hydrolytic stability and reactivity of these precursors is paramount for optimizing experimental conditions and ensuring reproducible outcomes in applications ranging from organic synthesis to the study of oxidative stress biomarkers.
The Mechanism of Acid-Catalyzed Acetal Hydrolysis
The acid-catalyzed hydrolysis of acetals, including this compound and its analogs, proceeds through a well-established, multi-step mechanism. The rate-determining step is the formation of a resonance-stabilized carbocation intermediate, which is generated upon the departure of an alcohol molecule.[1][2] The stability of this carbocation is the primary determinant of the reaction rate.
The general mechanism involves the following key steps:
-
Protonation: The reaction is initiated by the protonation of one of the alkoxy oxygen atoms by an acid catalyst (e.g., H₃O⁺). This converts the alkoxy group into a good leaving group (an alcohol).[2]
-
Formation of the Oxonium Ion: The protonated alkoxy group departs as an alcohol molecule, leading to the formation of a resonance-stabilized oxonium ion. The positive charge is delocalized between the carbon and the remaining oxygen atom.[1]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: A final deprotonation step yields a hemiacetal and regenerates the acid catalyst. The hemiacetal is then further hydrolyzed to the corresponding aldehyde or ketone.
dot graph "Acetal Hydrolysis Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "General mechanism of acid-catalyzed acetal hydrolysis."
Comparative Kinetic Analysis: this compound vs. 1,1,3,3-Tetramethoxypropane
Structural Comparison and Predicted Reactivity
-
This compound: This molecule possesses a single acetal functional group. Upon hydrolysis, it is expected to yield 3-methoxypropionaldehyde and two molecules of methanol.
-
1,1,3,3-Tetramethoxypropane: This compound contains two acetal functionalities (a bis-acetal). Its complete hydrolysis yields malondialdehyde and four molecules of methanol.
From a mechanistic standpoint, the presence of a second acetal group in 1,1,3,3-tetramethoxypropane is not expected to significantly alter the electronic environment of the first acetal during the initial hydrolysis step. However, the overall stoichiometry of the reaction and the nature of the final product differ.
Experimental Kinetic Data for 1,1,3,3-Tetramethoxypropane
A study on the hydrolysis of 1,1,3,3-tetramethoxypropane (TMP) provides a valuable quantitative benchmark. The hydrolysis of TMP to malondialdehyde (MDA) in an aqueous solution at pH 1 and 25°C was found to follow first-order kinetics with a rate constant of 2.78 x 10⁻⁴ s⁻¹ .
| Compound | Structure | Hydrolysis Product | Experimental Conditions | Rate Constant (k) | Reference |
| 1,1,3,3-Tetramethoxypropane | (CH₃O)₂CHCH₂CH(OCH₃)₂ | Malondialdehyde | pH 1, 25°C | 2.78 x 10⁻⁴ s⁻¹ | [2] |
| This compound | CH₃OCH₂CH₂CH(OCH₃)₂ | 3-Methoxypropionaldehyde | Not Available | Not Available | - |
Based on the principles of physical organic chemistry, the electronic effect of the methoxy group at the 3-position in this compound is expected to be minimal on the stability of the carbocation formed at the 1-position during hydrolysis, due to the insulating effect of the methylene groups. Therefore, it can be hypothesized that the hydrolysis rate of this compound would be of a similar order of magnitude to that of 1,1,3,3-tetramethoxypropane under identical conditions. However, without direct experimental data, this remains a well-founded prediction rather than an established fact.
Experimental Protocols for Kinetic Studies of Acetal Hydrolysis
For researchers aiming to determine the kinetic parameters for the hydrolysis of this compound or other acetals, the following experimental workflow is recommended.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a water-miscible organic solvent to ensure homogeneity if necessary).
-
Prepare a standardized solution of the acid catalyst (e.g., hydrochloric acid).
-
Prepare buffer solutions to maintain a constant pH throughout the reaction.
-
-
Reaction Setup:
-
Use a jacketed reaction vessel connected to a temperature-controlled water bath to maintain a constant temperature.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Kinetic Run:
-
Equilibrate the reaction medium (buffer and solvent) to the desired temperature.
-
Initiate the reaction by adding a known amount of the this compound stock solution.
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by neutralizing the acid with a base, to stop the hydrolysis.
-
-
Analysis of Reaction Progress:
-
The concentration of the reactant (this compound) or the product (3-methoxypropionaldehyde) can be monitored using various analytical techniques:
-
Gas Chromatography (GC): Separate and quantify the volatile reactant and products.
-
High-Performance Liquid Chromatography (HPLC): Suitable for less volatile compounds, potentially after derivatization of the aldehyde product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Monitor the disappearance of reactant signals and the appearance of product signals directly in the reaction mixture (in situ monitoring) or in quenched aliquots.
-
UV-Vis Spectrophotometry: If the aldehyde product can be derivatized with a chromogenic reagent (e.g., 2,4-dinitrophenylhydrazine), the absorbance of the resulting solution can be measured.
-
-
-
Data Analysis:
-
Plot the concentration of the reactant or product as a function of time.
-
Determine the initial reaction rate from the slope of the concentration-time curve.
-
To determine the rate constant, fit the data to the appropriate integrated rate law (e.g., for a pseudo-first-order reaction, plot ln[Reactant] vs. time).
-
To determine the activation energy (Ea) and the pre-exponential factor (A), conduct the kinetic runs at several different temperatures and construct an Arrhenius plot (ln(k) vs. 1/T).
-
Conclusion and Future Directions
This guide provides a comparative framework for understanding the kinetic behavior of this compound in acid-catalyzed hydrolysis, primarily through the lens of its well-characterized analog, 1,1,3,3-tetramethoxypropane. The hydrolysis of these acetals is a mechanistically well-understood process, with the stability of the intermediate carbocation playing a crucial role in determining the reaction rate.
While a direct, experimentally determined rate constant for the hydrolysis of this compound is currently absent from the scientific literature, the available data for 1,1,3,3-tetramethoxypropane provides a valuable benchmark for comparison. It is anticipated that this compound will exhibit a similar order of reactivity under acidic conditions.
For researchers and drug development professionals utilizing these compounds as precursors, a detailed kinetic investigation following the protocols outlined in this guide is highly recommended to precisely tailor reaction conditions and achieve optimal outcomes. Such studies would not only provide valuable data for specific applications but also contribute to a more comprehensive understanding of structure-reactivity relationships in acetal chemistry.
References
Unveiling Reaction Mechanisms: A Comparative Guide to Deuterated 1,1,3-Trimethoxypropane
In the intricate world of chemical and biological research, understanding the precise steps of a reaction mechanism is paramount. Isotopic labeling, particularly the substitution of hydrogen with its heavier, stable isotope deuterium, stands as a powerful tool for elucidating these pathways. This guide provides a comprehensive comparison of the use of deuterated 1,1,3-trimethoxypropane in mechanistic studies against other alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Power of Deuterium: The Kinetic Isotope Effect
The substitution of a hydrogen atom with a deuterium atom can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[1][2][3] This effect arises from the difference in zero-point vibrational energies between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and vibrates at a lower frequency, resulting in a lower zero-point energy.[2] If the C-H bond is broken or significantly altered in the rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated compound. Measuring the KIE can therefore provide invaluable insight into transition state structures and reaction mechanisms.[1]
Deuterated this compound: A Probe for Acetal and Ether Chemistry
While specific studies detailing the use of deuterated this compound are not widely available in published literature, its structure suggests its utility in probing mechanisms involving acetals and ethers. The hydrogens on the propane backbone, particularly those adjacent to the oxygen atoms, are potential sites for deuteration to investigate reactions such as hydrolysis of the acetal group or cleavage of the ether linkages.
Synthesis of Deuterated this compound
A plausible synthetic route for deuterated this compound can be adapted from established methods for preparing isotopically labeled compounds.[4] For instance, deuteration at the C2 position could be achieved through base-catalyzed exchange in a deuterated solvent like D₂O, while deuteration at other positions might require the use of deuterated starting materials.
Alternative Probes for Mechanistic Studies
The choice of a deuterated probe depends on the specific reaction being investigated. Alternatives to deuterated this compound include:
-
Other Deuterated Acetals and Ethers: Simple deuterated acetals (e.g., deuterated formaldehyde dimethyl acetal) or ethers (e.g., deuterated diethyl ether) can be used to study the fundamental mechanisms of reactions involving these functional groups.
-
Deuterated Substrates: In enzymatic or catalytic reactions, deuterating the substrate itself at the site of bond cleavage is a common strategy.
-
Computational Modeling: Quantum mechanical calculations can be used to predict KIEs and model transition state structures, complementing experimental studies.
Quantitative Comparison of Investigative Techniques
The primary methods for determining KIEs and analyzing the outcomes of studies using deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Principle | Measures the change in the ratio of deuterated to non-deuterated species over time by integrating proton or deuterium signals.[5][6][7][8][9] | Measures the relative abundance of ions of different masses to determine the isotopic ratio.[10][11][12] |
| Sample Requirement | Higher concentration, typically in the millimolar range. | Lower concentration, down to the picomolar or femtomolar range. |
| Information Provided | Provides structural information and site of deuteration. Can be used for real-time reaction monitoring.[7] | Provides precise isotopic ratios and can be coupled with chromatography for separation of complex mixtures.[10][13] |
| Advantages | Non-destructive, provides detailed structural information. | High sensitivity, suitable for complex mixtures. |
| Limitations | Lower sensitivity compared to MS. Signal overlap can be an issue in complex systems. | Provides no direct structural information. Isotopic scrambling can occur in some ionization methods. |
Experimental Protocols
Protocol 1: Synthesis of this compound-d₂ (at C2)
This proposed synthesis is based on general principles of acetal chemistry and isotopic exchange.
Materials:
-
3-Methoxypropanal
-
Methanol-d₄ (CD₃OD)
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous sodium sulfate
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 3-methoxypropanal in an excess of methanol-d₄.
-
Add a catalytic amount of anhydrous p-toluenesulfonic acid.
-
Stir the mixture at room temperature and monitor the reaction by GC-MS or ¹H NMR.
-
Once the reaction is complete, quench with a mild base (e.g., triethylamine).
-
Remove the excess methanol-d₄ under reduced pressure.
-
Dissolve the residue in anhydrous diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
-
Confirm the structure and isotopic enrichment by ¹H NMR, ²H NMR, and mass spectrometry.
Protocol 2: Determination of Kinetic Isotope Effect by NMR Spectroscopy
This protocol outlines a competitive method for measuring the KIE.
Materials:
-
Non-deuterated this compound
-
Deuterated this compound
-
Reaction buffer/solvent
-
Reactant/catalyst
-
NMR spectrometer
Procedure:
-
Prepare a stock solution containing a precisely known ratio (e.g., 1:1) of the non-deuterated and deuterated this compound.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the exact initial ratio of the two species.
-
Initiate the reaction by adding the reactant or catalyst.
-
Acquire ¹H NMR spectra at various time points throughout the reaction.
-
At each time point, determine the ratio of the remaining deuterated and non-deuterated starting material by integrating characteristic, well-resolved signals.
-
The KIE can be calculated using the following equation: kH/kD = [ln(fH)] / [ln(fD)] where fH and fD are the fractions of the non-deuterated and deuterated starting material remaining at a given time.
Visualizing Experimental Workflows
Caption: Workflow for the synthesis of deuterated this compound.
Caption: Workflow for determining the kinetic isotope effect using NMR.
Conclusion
Deuterated this compound represents a potentially valuable tool for dissecting reaction mechanisms involving acetal and ether functionalities. While direct experimental data for this specific compound is limited, the principles of kinetic isotope effects and the established analytical techniques of NMR and mass spectrometry provide a robust framework for its application. By comparing its use with alternative deuterated probes and understanding the strengths and limitations of different analytical methods, researchers can effectively design experiments to gain deep mechanistic insights, ultimately advancing the fields of chemistry, biology, and drug development.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1,1,3-Trimethoxypropane: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents like 1,1,3-Trimethoxypropane are paramount. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. This compound is classified as a flammable liquid and vapor, and it may cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, chemical-resistant gloves, and safety goggles, must be worn at all times.[3] All handling of this chemical should be conducted in a well-ventilated fume hood, away from heat, sparks, and open flames.[2][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value |
| Molecular Formula | C6H14O3 |
| Molecular Weight | 134.17 g/mol [1] |
| Boiling Point | 70 - 75 °C (at 20 hPa) / 183 °C[2] |
| Density | 0.997 g/cm³ (at 25 °C)[2] |
| Signal Word | Warning[1][2][4] |
| Hazard Statements | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to the following procedural steps is essential for safe and compliant disposal.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Storage:
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as absorbent pads, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate should be collected and treated as hazardous waste.
-
After triple-rinsing, the container may be disposed of as regular waste, depending on institutional and local regulations. Puncture the container to prevent reuse.
-
-
Professional Disposal:
-
The disposal of the collected hazardous waste must be handled by a licensed chemical waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Provide the EHS office with a detailed inventory of the waste, including the chemical name and quantity.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Mastering the Invisible Shield: A Guide to Personal Protective Equipment for 1,1,3-Trimethoxypropane
For the discerning researcher, scientist, and drug development professional, the sanctity of the laboratory environment is paramount. Our commitment to advancing scientific frontiers must be matched by an unwavering dedication to safety. This guide provides an in-depth, procedural framework for the safe handling of 1,1,3-Trimethoxypropane, moving beyond mere compliance to foster a culture of intrinsic safety. Here, we dissect not just the "what" but the "why" of personal protective equipment (PPE), ensuring that every action is informed by scientific rationale.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound is a flammable liquid and vapor that also poses risks as a skin and serious eye irritant.[1][2] It may also cause respiratory irritation.[1][2] The causality for a stringent PPE protocol is rooted in these intrinsic chemical properties. Flammability necessitates control of ignition sources and prevention of static discharge, while its irritant nature demands a robust barrier between the chemical and the handler.
The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our PPE strategy is designed to create a comprehensive shield against these pathways.
Core Protective Ensemble: Your First Line of Defense
The selection of PPE is not a matter of preference but a scientifically mandated necessity. The following table summarizes the essential PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3] | Protects against splashes and vapors which can cause serious eye irritation.[1][3] |
| Skin Protection | Chemical-resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use.[4] | Prevents skin contact which can lead to irritation and dermatitis.[1][3] |
| Protective Clothing | Flame-retardant lab coat or impervious clothing. Long sleeves are mandatory.[5][6] | Provides a barrier against accidental spills and protects from the flammable nature of the chemical. | |
| Respiratory Protection | Not typically required | Use in a well-ventilated area or a chemical fume hood is sufficient for most applications.[7] | Adequate ventilation minimizes the concentration of airborne vapors, mitigating the risk of respiratory irritation.[3] |
| Respirator (if needed) | A NIOSH-approved respirator may be necessary for large spills or in poorly ventilated areas.[3][5] | In situations where vapor concentrations may exceed exposure limits, a respirator is crucial to prevent inhalation. |
Procedural Blueprint: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical. The following diagram and steps outline the procedural logic for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound
In-Depth Procedural Steps:
-
Designate Work Area : All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3] The area must be free of ignition sources such as open flames, hot surfaces, and sparks.[3][8]
-
Don Full PPE : Before handling the chemical, put on all required personal protective equipment as detailed in the table above. This is your primary barrier against exposure.
-
Ground/Bond Equipment : To prevent the build-up of static electricity which could ignite the flammable vapors, ensure that all containers and receiving equipment are properly grounded and bonded.[3]
-
Transfer Chemical : Use only non-sparking tools when transferring this compound to avoid creating a potential ignition source.[3][8]
-
Perform Experiment : Conduct your experimental work efficiently and mindfully, avoiding splashes and the generation of aerosols.
-
Tightly Close Container : Immediately after use, ensure the container is tightly sealed to prevent the escape of flammable vapors.[3]
-
Collect Waste : Dispose of any waste this compound and contaminated materials in a designated, properly labeled hazardous waste container.[8] Do not mix with other waste streams unless compatibility is confirmed.
-
Decontaminate Work Area : Clean and decontaminate the work surface thoroughly after completion of the task.
-
Doff PPE Correctly : Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat and then safety goggles.
-
Wash Hands Thoroughly : After removing all PPE, wash your hands with soap and water to remove any potential residual contamination.[5]
Emergency Protocols: Immediate and Decisive Action
In the event of an accidental exposure or spill, a swift and correct response is crucial.
-
Skin Contact : Immediately remove all contaminated clothing.[8] Rinse the affected skin area with plenty of water for at least 15 minutes.[3][8] If skin irritation occurs, seek medical attention.
-
Eye Contact : Rinse cautiously with water for several minutes, holding the eyelids open.[1][8] If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes and seek immediate medical attention.[8]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Spill Response : For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or earth.[9] For larger spills, evacuate the area and contact your institution's environmental health and safety department. Ensure there are no ignition sources in the vicinity.[9]
Disposal: A Commitment to Environmental Stewardship
Proper disposal is a critical final step in the chemical handling lifecycle. All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste : Collect in a clearly labeled, sealed container.
-
Contaminated Solids : Any materials used for spill cleanup or that are otherwise contaminated should be collected in a separate, labeled hazardous waste container.[6]
-
Empty Containers : Empty containers may retain product residue and vapors and can be dangerous.[3] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
By adhering to these scientifically grounded procedures and understanding the rationale behind each step, you contribute to a robust safety culture that protects not only yourself but also your colleagues and the integrity of your research.
References
- 1. This compound, CAS No. 14315-97-0 - iChemical [ichemical.com]
- 2. This compound | C6H14O3 | CID 84348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propane,1,1,3-trimethoxy- MSDS CasNo.14315-97-0 [lookchem.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
